molecular formula C6H10O6 B7769927 D-Gluconic acid, delta-lactone CAS No. 7506-65-2

D-Gluconic acid, delta-lactone

Numéro de catalogue: B7769927
Numéro CAS: 7506-65-2
Poids moléculaire: 178.14 g/mol
Clé InChI: PHOQVHQSTUBQQK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

D-Gluconic acid, delta-lactone (GDL), also known as glucono-delta-lactone, is a naturally occurring cyclic ester of D-gluconic acid with the molecular formula C₆H₁₀O₆ and a molecular weight of 178.14 g·mol⁻¹ . It is presented as a white, odorless, crystalline powder that is highly soluble in water (59 g/100 mL) . In aqueous solution, GDL undergoes a predictable and gradual hydrolysis to form gluconic acid, establishing an equilibrium between the lactone and acid forms . This hydrolysis lowers the pH of a solution, but the reaction kinetics are temperature-dependent, resulting in a slow, controlled release of acidity that is highly valuable for research applications requiring precise pH modulation over time . The primary research value of GDL lies in its role as a mild, slow-release acidulant. In food science research, it is extensively used as a model acidulant to study gelation, coagulation, and leavening processes. It serves as a key reagent in the production of tofu and various cheeses like feta, where it controls the coagulation of proteins without introducing harsh flavors . In meat product research, GDL is utilized to simulate fermentation and study pH-driven color stabilization, protein functionality, and microbial inhibition . Recent studies also explore its application in modifying the physicochemical properties of native starches (e.g., potato, tapioca, corn) to reduce retrogradation and improve texture in starch-based gels and noodles . Beyond food science, GDL has significant applications in pharmaceutical and cosmetic research. It is investigated as a calculi dissolution agent in irrigation solutions and as an excipient or pH adjuster in drug formulations . In skincare research, it functions as a polyhydroxy acid (PHA) with moisturizing, antioxidant, and mild exfoliating properties, making it a subject of interest for anti-aging and moisturizing formulations . Its mechanism in these contexts often involves chelation, pH adjustment, and direct interaction with biological molecules. For instance, GDL acts as a complete inhibitor of the enzyme amygdalin beta-glucosidase at 1 mM concentrations, highlighting its utility in enzymatic studies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications or personal use.

Propriétés

IUPAC Name

3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PHOQVHQSTUBQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(C1C(C(C(C(=O)O1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859158
Record name 3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-one (non-preferred name)
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Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name D-Gluconic acid, .delta.-lactone
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CAS No.

54910-68-8, 7506-65-2, 90-80-2
Record name D-Gluconic acid, delta-lactone
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Record name Galactonic acid, 8CI,
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Record name D-Gluconic acid, .delta.-lactone
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Record name 3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-one (non-preferred name)
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Foundational & Exploratory

An In-depth Technical Guide to D-Gluconic Acid, Delta-Lactone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of D-Gluconic acid, delta-lactone (GDL). The information is curated for professionals in research, science, and drug development, with a focus on delivering precise data and established experimental methodologies.

Chemical and Physical Properties

This compound, also known as gluconolactone, is a naturally occurring cyclic ester of D-gluconic acid.[1] It is a white, odorless, crystalline powder.[2][3] In aqueous solutions, it slowly hydrolyzes to form an equilibrium mixture of D-gluconic acid and its delta- and gamma-lactones, which results in a gentle and progressive decrease in pH.[2][4] This property makes it a widely used acidulant in the food and pharmaceutical industries.[1][4]

The key quantitative chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₆H₁₀O₆[5][6]
Molecular Weight 178.14 g/mol [2][7]
CAS Number 90-80-2[2][5]
Melting Point 150–153 °C (decomposes)[2][8]
Solubility in Water 59 g/100 mL at 20°C[3][9]
Appearance White crystalline powder[2]
pKa ~3.6 (for the resulting gluconic acid)[10]
Optical Rotation [α]D²⁰ +65° (in water, initial)[9]

Molecular Structure

This compound is the 1,5-intramolecular ester of D-gluconic acid, forming a six-membered ring (a pyranose-like structure). The systematic IUPAC name is (3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-one.[2]

The key structural identifiers are provided in the table below.

IdentifierValueReferences
SMILES C([C@@H]1--INVALID-LINK--O1)O)O">C@HO)O[2]
InChI InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1[2]
InChIKey PHOQVHQSTUBQQK-SQOUGZDYSA-N[2]

Hydrolysis of this compound

A primary characteristic of GDL is its hydrolysis in water to an equilibrium mixture of D-gluconic acid and the delta- and gamma-lactones.[2] This reaction is responsible for the gradual acidification of the solution. The rate of hydrolysis is influenced by temperature and pH, with higher temperatures and alkaline conditions accelerating the process.[2][3]

GDL_Hydrolysis GDL This compound GA D-Gluconic acid GDL->GA + H₂O

Caption: Equilibrium between this compound and D-Gluconic acid in water.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization and analysis of this compound are provided below.

Assay of this compound (Titrimetric Method)

This method determines the purity of a GDL sample.

Principle: GDL is hydrolyzed with a known excess of sodium hydroxide (B78521). The unreacted sodium hydroxide is then back-titrated with a standard acid.

Procedure:

  • Accurately weigh approximately 0.6 g of the GDL sample.

  • Dissolve the sample in 50 mL of 0.1 N sodium hydroxide solution.

  • Allow the solution to stand for 20 minutes to ensure complete hydrolysis of the lactone.

  • Add 3 drops of phenolphthalein (B1677637) indicator.

  • Titrate the excess sodium hydroxide with 0.1 N sulfuric acid until the pink color disappears.

  • Perform a blank titration with 50 mL of 0.1 N sodium hydroxide.

  • Calculate the percentage of GDL in the sample. Each mL of 0.1 N sodium hydroxide consumed is equivalent to 17.81 mg of C₆H₁₀O₆.[8]

Gas Chromatography (GC) for the Determination in Foods

This method is used for the quantitative analysis of GDL in food matrices.

Principle: The sample is extracted, and GDL is separated and derivatized to a volatile trimethylsilyl (B98337) (TMS) derivative, which is then analyzed by gas chromatography.

Procedure:

  • Sample Preparation: Homogenize the food sample with water at 60-70°C and filter.

  • Purification: Buffer the filtrate to pH 10 and pass it through a QAE-Sephadex A25 column. Wash the column with water and then elute the GDL with 0.1N HCl.

  • Derivatization: Evaporate an aliquot of the eluate to dryness. Add pyridine, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and trimethylchlorosilane (TMCS) and allow to react at room temperature to form the TMS derivative of GDL.

  • GC Analysis:

    • Column: 2% OV-17 on a suitable support.

    • Oven Temperature: 180°C.

    • Injector and Detector Temperature: As appropriate for the instrument.

    • Carrier Gas: Helium or Nitrogen.

    • Detector: Flame Ionization Detector (FID).

  • Quantification: Compare the peak area of the GDL-TMS derivative in the sample to that of a standard curve prepared from known concentrations of GDL.[11]

Enzymatic Assay for D-Gluconic Acid and D-Glucono-δ-lactone

This is a specific method for the quantification of D-gluconic acid and, after hydrolysis, D-glucono-δ-lactone.

Principle: D-gluconic acid is phosphorylated to D-gluconate-6-phosphate by ATP in the presence of the enzyme gluconate kinase. The D-gluconate-6-phosphate is then oxidized by NADP+ to ribulose-5-phosphate with the formation of NADPH, catalyzed by 6-phosphogluconate dehydrogenase. The amount of NADPH formed is stoichiometric with the amount of D-gluconic acid and is measured by the increase in absorbance at 340 nm. To measure GDL, it is first hydrolyzed to gluconic acid under alkaline conditions.

Procedure:

  • Sample Preparation:

    • Dilute clear liquid samples to a concentration of 0.06 to 0.6 g/L of D-gluconate.

    • For solid or semi-solid samples, homogenize with water, extract, filter, and dilute as necessary.

    • For GDL determination, adjust the sample solution to pH 10-11 with 2 M KOH and incubate for 5-10 minutes at room temperature to ensure complete hydrolysis.

  • Assay:

    • Pipette the sample solution, a blank (water), and a standard solution into separate cuvettes.

    • Add a buffer solution containing triethanolamine, NADP+, and ATP.

    • Add the 6-phosphogluconate dehydrogenase enzyme solution.

    • Mix and read the initial absorbance (A1) at 340 nm after the reaction has stopped.

    • Start the reaction by adding the gluconate kinase enzyme solution.

    • Mix and read the final absorbance (A2) at 340 nm after the reaction is complete (approximately 5-10 minutes).

  • Calculation: The concentration of D-gluconic acid is proportional to the change in absorbance (A2 - A1).[2]

Spectroscopic Analysis

4.4.1. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the GDL molecule. The spectrum will show characteristic absorption bands for the hydroxyl (-OH) groups, the ester carbonyl (C=O) group within the lactone ring, and C-O stretching vibrations. A reference IR spectrum for D-Gluconic acid, δ-lactone can be found in the NIST Chemistry WebBook.

4.4.2. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of GDL will result in fragmentation of the molecule. The resulting mass spectrum, showing the mass-to-charge ratio of the fragments, can be used for structural elucidation and confirmation. The NIST Mass Spectrometry Data Center provides a reference mass spectrum for D-Gluconic acid, δ-lactone.

4.4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural characterization of GDL. The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about its stereochemistry and conformation in solution. NMR can also be used for quantitative analysis.[10]

Safety and Handling

This compound is generally recognized as safe (GRAS) for use in food. However, as with any chemical, appropriate safety precautions should be taken in a laboratory setting.

  • Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and safety glasses. Avoid the formation of dust.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, rinse mouth with water.[11]

This guide provides a foundational understanding of the chemical properties and structure of this compound, supported by established experimental protocols. For further details, the cited references should be consulted.

References

An In-depth Technical Guide to the Hydrolysis of D-Glucono-δ-lactone to Gluconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical mechanism, kinetics, and experimental protocols related to the hydrolysis of D-glucono-δ-lactone (GDL) into gluconic acid. This reaction is of significant interest in various fields, including food science, pharmaceuticals, and biotechnology, due to the controlled and gradual release of acid.

The Chemical Mechanism of Hydrolysis

The hydrolysis of D-glucono-δ-lactone is a reversible reaction that results in an equilibrium mixture of the lactone and gluconic acid in aqueous solutions.[1] The mechanism of this ring-opening reaction is subject to both acid and base catalysis.

Base-Catalyzed Hydrolysis (BAC2 Mechanism)

Under neutral to alkaline conditions, the hydrolysis of D-glucono-δ-lactone predominantly follows a bimolecular acyl-oxygen cleavage (BAC2) mechanism. This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the lactone ring.

The key steps are:

  • Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the D-glucono-δ-lactone.

  • Tetrahedral Intermediate Formation: This attack leads to the formation of a transient, unstable tetrahedral intermediate.

  • Ring Opening: The tetrahedral intermediate collapses, resulting in the cleavage of the ester bond and the opening of the lactone ring to form the gluconate anion.

  • Protonation: In the final step, the gluconate anion is protonated by water to yield gluconic acid.

Acid-Catalyzed Hydrolysis (AAC2 Mechanism)

In acidic conditions, the hydrolysis is catalyzed by hydronium ions (H₃O⁺) and proceeds via a bimolecular acyl-oxygen cleavage (AAC2) mechanism.

The key steps are:

  • Protonation: The carbonyl oxygen of the D-glucono-δ-lactone is protonated by a hydronium ion, which increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon.

  • Tetrahedral Intermediate Formation: This results in the formation of a protonated tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the ring oxygen atom.

  • Ring Opening: The C-O bond of the lactone ring is cleaved, leading to the formation of protonated gluconic acid.

  • Deprotonation: The protonated gluconic acid is deprotonated by a water molecule to yield gluconic acid and regenerate the hydronium ion catalyst.

Quantitative Data on Hydrolysis Kinetics

The rate of hydrolysis of D-glucono-δ-lactone is influenced by several factors, most notably temperature and pH. The reaction exhibits general acid-base catalysis.[2][3][4][5]

ParameterConditionValueReference
Rate Constant (k) Water catalysis (kH₂O) at 25°C4.59 x 10-5 s-1[5]
Hydroxide ion catalysis (kOH⁻) at 25°C2.76 x 103 M-1s-1[5]
Activation Energy (Ea) Water catalyzed reaction7360 K-1 (EH₂O/R)[5]
Hydroxide ion catalyzed reaction8880 K-1 (EOH⁻/R)[5]

Experimental Protocols

Several experimental techniques have been employed to study the kinetics of D-glucono-δ-lactone hydrolysis. The following are detailed methodologies for key experiments.

pH-Stat Titration

This method allows for the direct measurement of the rate of acid formation by monitoring the amount of base required to maintain a constant pH.

Objective: To determine the rate of hydrolysis of GDL by measuring the consumption of a titrant (e.g., NaOH) required to neutralize the produced gluconic acid at a constant pH.

Materials:

  • D-glucono-δ-lactone

  • Deionized water (CO₂-free)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • pH-stat apparatus (autotitrator)

  • Thermostated reaction vessel

  • Magnetic stirrer

Procedure:

  • Prepare a solution of D-glucono-δ-lactone in deionized water at a known concentration in the thermostated reaction vessel.

  • Calibrate the pH electrode of the pH-stat apparatus at the desired experimental temperature.

  • Set the desired constant pH value on the pH-stat controller.

  • Initiate the experiment by adding the GDL solution to the reaction vessel and start the stirrer.

  • The pH-stat will automatically add the NaOH solution to the reaction vessel to maintain the preset pH as gluconic acid is formed.

  • Record the volume of NaOH added as a function of time.

  • The rate of hydrolysis can be calculated from the rate of addition of the NaOH titrant.

Polarimetry

This technique is based on the change in optical rotation as the optically active D-glucono-δ-lactone is converted to gluconic acid, which has a different specific rotation.

Objective: To monitor the change in the concentration of GDL over time by measuring the change in the optical rotation of the solution.

Materials:

  • D-glucono-δ-lactone

  • Buffer solutions of desired pH

  • Polarimeter with a thermostated cell

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of D-glucono-δ-lactone in the desired buffer.

  • Determine the initial optical rotation of the GDL solution and the final optical rotation of the equilibrium mixture of gluconic acid and GDL.

  • Initiate the kinetic run by dissolving a known amount of GDL in the buffer solution within the thermostated polarimeter cell.

  • Measure the optical rotation of the solution at regular time intervals.

  • The concentration of GDL at any given time can be calculated using the following equation: [GDL]t = [GDL]₀ * (αt - α∞) / (α₀ - α∞) where αt is the optical rotation at time t, α₀ is the initial optical rotation, and α∞ is the final optical rotation.

  • The rate constant can be determined by plotting the natural logarithm of the GDL concentration versus time.

Stopped-Flow Circular Dichroism (CD) Spectroscopy

This method is particularly useful for studying the rapid kinetics of the hydrolysis reaction by monitoring changes in the circular dichroism spectrum.

Objective: To investigate the dynamics of the hydrolysis and stereochemical changes by measuring the change in the CD signal over a short timescale.[6][7]

Materials:

  • D-glucono-δ-lactone solution

  • Alkaline solution (e.g., NaOH)

  • Stopped-flow CD spectrometer

Procedure:

  • Place the GDL solution and the alkaline solution in the two separate syringes of the stopped-flow apparatus.

  • Rapidly mix the two solutions by driving the syringes. The mixture flows into the observation cell.

  • The flow is abruptly stopped, and the change in the CD signal at a specific wavelength, characteristic of either GDL or gluconate, is recorded as a function of time.

  • The kinetic data can be fitted to an appropriate rate equation to determine the rate constant of the hydrolysis reaction.

Visualizations

Hydrolysis_Mechanism cluster_base Base-Catalyzed (BAC2) cluster_acid Acid-Catalyzed (AAC2) GDL_base D-Glucono-δ-lactone Intermediate_base Tetrahedral Intermediate GDL_base->Intermediate_base + OH⁻ Gluconate Gluconate Anion Intermediate_base->Gluconate Ring Opening GluconicAcid_base Gluconic Acid Gluconate->GluconicAcid_base + H₂O GDL_acid D-Glucono-δ-lactone Protonated_GDL Protonated GDL GDL_acid->Protonated_GDL + H₃O⁺ Intermediate_acid Tetrahedral Intermediate Protonated_GDL->Intermediate_acid + H₂O Protonated_Acid Protonated Gluconic Acid Intermediate_acid->Protonated_Acid Proton Transfer & Ring Opening GluconicAcid_acid Gluconic Acid Protonated_Acid->GluconicAcid_acid - H₃O⁺

Caption: Acid and Base-Catalyzed Hydrolysis Mechanisms of D-Glucono-δ-lactone.

Experimental_Workflow cluster_prep Preparation cluster_measurement Kinetic Measurement cluster_analysis Data Analysis Prep_GDL Prepare GDL Solution pH_Stat pH-Stat Titration Prep_GDL->pH_Stat Polarimetry Polarimetry Prep_GDL->Polarimetry Stopped_Flow Stopped-Flow CD Prep_GDL->Stopped_Flow Prep_Reagents Prepare Buffers/Titrants Prep_Reagents->pH_Stat Prep_Reagents->Polarimetry Prep_Reagents->Stopped_Flow Data_Collection Collect Time-course Data pH_Stat->Data_Collection Polarimetry->Data_Collection Stopped_Flow->Data_Collection Kinetic_Plot Generate Kinetic Plots Data_Collection->Kinetic_Plot Rate_Constant Calculate Rate Constant Kinetic_Plot->Rate_Constant

Caption: General Experimental Workflow for Studying GDL Hydrolysis Kinetics.

References

The Dual Nature of D-Gluconic Acid, Delta-Lactone: From Natural Abundance to Synthetic Accessibility

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

D-Gluconic acid, delta-lactone, a cyclic ester of D-gluconic acid, is a naturally occurring carbohydrate derivative with a growing presence in the pharmaceutical and biotechnology sectors. Its biocompatibility and chemical properties make it a molecule of interest for various applications, including as a chelating agent, pH adjuster, and a precursor for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its natural occurrence and diverse synthesis methodologies, tailored for professionals in research and drug development.

Natural Occurrence and Biosynthesis

This compound is found ubiquitously in nature, being a natural constituent of numerous food sources. It is present in honey, fruit juices, wine, and a variety of fermented products.[1] The biosynthesis of D-gluconic acid, and consequently its delta-lactone, is primarily an oxidative process involving D-glucose. In biological systems, this conversion is catalyzed by the enzyme glucose oxidase, which oxidizes the aldehyde group of β-D-glucose to a carboxyl group, initially forming D-glucono-δ-lactone and hydrogen peroxide. This lactone can then be hydrolyzed to D-gluconic acid.

dot graph "Biosynthesis_of_D_Gluconic_Acid_Delta_Lactone" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

"D-Glucose" [fillcolor="#FBBC05"]; "D-Glucono-δ-lactone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "D-Gluconic_Acid" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"D-Glucose" -> "D-Glucono-δ-lactone" [label="Glucose Oxidase"]; "D-Glucono-δ-lactone" -> "D-Gluconic_Acid" [label="Hydrolysis"]; } caption: "Simplified biosynthesis pathway of this compound."

Synthesis Methodologies

The synthesis of this compound can be broadly categorized into chemical and biological methods. The choice of method often depends on the desired scale of production, purity requirements, and economic considerations.

Chemical Synthesis

Chemical synthesis offers several routes to this compound, each with distinct advantages and limitations.

  • Oxidation with Bromine Water: This is a classical method for the oxidation of aldoses. D-glucose is oxidized by bromine water in a slightly acidic solution to directly yield the delta-lactone.[2]

  • Oxidation with Benzoyl Peroxide: This method utilizes benzoyl peroxide as the oxidizing agent in an aqueous solution of D-glucose. The reaction is driven by heating, followed by cooling and purification steps to isolate the lactone.

  • Catalytic Oxidation: Palladium-based catalysts can be employed for the oxidation of glucose to the lactone. This method can offer high conversion rates and selectivity under controlled pH and temperature conditions.[3]

Biological Synthesis

Biological synthesis methods are often favored for their specificity and milder reaction conditions, which can lead to higher purity products.

  • Microbial Fermentation: This is a widely used industrial method. The fungus Aspergillus niger is commonly employed to ferment glucose, producing gluconic acid which exists in equilibrium with its delta-lactone. The process involves submerged fermentation where parameters like pH, temperature, and oxygen supply are carefully controlled.[4][5]

  • Enzymatic Synthesis: This method utilizes isolated enzymes, primarily glucose oxidase, to catalyze the oxidation of D-glucose. To drive the reaction to completion and prevent enzyme inhibition by the byproduct hydrogen peroxide, catalase is often co-immobilized with glucose oxidase to decompose the hydrogen peroxide into water and oxygen.[6][7][8]

Quantitative Data on Synthesis

The efficiency of different synthesis methods can be compared based on key performance indicators such as yield and product concentration. The following table summarizes available quantitative data from various sources.

Synthesis MethodKey ParametersReported Yield/ConcentrationReference
Chemical Synthesis
Oxidation with Benzoyl PeroxideTotal Yield>90%[3]
Catalytic Oxidation (Pd/C)Lactone Yield>45%[3]
Biological Synthesis
Microbial Fermentation (A. niger)Gluconic Acid Concentration85.2 g/L[5]
Microbial Fermentation (A. niger)Glucose Conversion86.97%[5]
Microbial Fermentation (A. niger)Overall Yield1.051 ± 0.012 g/g[4][9]
Microbial Fermentation (A. niger)Production Rate21.0 ± 0.9 g/L/h[4][9]

Experimental Protocols

This section provides detailed methodologies for the key synthesis routes.

Chemical Synthesis: Oxidation of D-Glucose with Bromine Water

Objective: To synthesize D-Glucono-δ-lactone by the oxidation of D-glucose using bromine water.

Materials:

  • D-glucose

  • Bromine water (saturated solution of bromine in water)

  • Sodium bicarbonate

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve D-glucose in water in a flask equipped with a stirrer and a dropping funnel.

  • Cool the flask in an ice bath.

  • Slowly add bromine water from the dropping funnel to the glucose solution with continuous stirring. The addition is continued until a persistent yellow color of excess bromine is observed.

  • Continue stirring the reaction mixture in the ice bath for several hours.

  • Neutralize the excess bromine by the careful addition of a sodium bicarbonate solution until the yellow color disappears.

  • Concentrate the reaction mixture under reduced pressure to a syrup.

  • Extract the syrup with hot diethyl ether.

  • Dry the ether extract over anhydrous sodium sulfate.

  • Evaporate the ether to obtain crystalline D-Glucono-δ-lactone.

Biological Synthesis: Microbial Fermentation using Aspergillus niger

Objective: To produce D-Gluconic acid and its delta-lactone through submerged fermentation of glucose by Aspergillus niger.

Materials and Equipment:

  • Aspergillus niger strain (e.g., NCIM 530)

  • Fermentation medium (e.g., golden syrup or glucose, (NH₄)₂HPO₄, MgSO₄·7H₂O, urea, KH₂PO₄, olive oil as an antifoaming agent)

  • Spore germination medium (e.g., glucose, (NH₄)₂HPO₄, MgSO₄·7H₂O, KH₂PO₄)

  • 50 L semiautomatic stirred-tank fermenter

  • Shaker incubator

Procedure:

  • Inoculum Preparation:

    • Maintain the Aspergillus niger strain on a suitable agar (B569324) slant medium.

    • Harvest spores from a 4-day old slant into a sterile sodium phosphate (B84403) buffer containing a surfactant (e.g., Tween 80).

    • Adjust the spore concentration to 10⁸ - 10¹⁰ spores per ml.

    • Inoculate the spore suspension into the spore germination medium and incubate in a shaker.

  • Fermentation:

    • Sterilize the fermentation medium in the fermenter.

    • Inoculate the fermenter with the prepared seed culture.

    • Maintain the fermentation conditions: temperature at 28°C, agitation at 250 rpm.

    • Control the pH at 5.5 by the continuous addition of a sterile calcium carbonate slurry (15%).

    • Monitor the glucose consumption and gluconic acid production over approximately 44 hours.

  • Product Recovery:

    • After the fermentation is complete, filter the fermentation broth to remove the fungal biomass.

    • The resulting filtrate contains D-gluconic acid in equilibrium with D-glucono-δ-lactone.

    • Further purification steps such as crystallization can be employed to isolate the pure lactone.

dot graph "Microbial_Fermentation_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

subgraph "cluster_0" { label = "Inoculum Preparation"; style=filled; color="#FBBC05"; "Spore_Suspension" -> "Seed_Culture" [label="Incubation"]; }

subgraph "cluster_1" { label = "Fermentation"; style=filled; color="#4285F4"; "Seed_Culture" -> "Fermenter" [label="Inoculation"]; "Fermenter" -> "Fermentation_Broth" [label="Controlled Conditions\n(Temp, pH, Agitation)"]; }

subgraph "cluster_2" { label = "Product Recovery"; style=filled; color="#EA4335"; "Fermentation_Broth" -> "Filtration" [label="Biomass Removal"]; "Filtration" -> "Purification" [label="Crystallization"]; "Purification" -> "D-Glucono-δ-lactone"; } } caption: "General workflow for the production of D-Glucono-δ-lactone via microbial fermentation."

Signaling Pathway Involvement

Recent research has begun to elucidate the biological activities of this compound beyond its role as a simple carbohydrate. One notable finding is its involvement in cardioprotective signaling pathways. Studies have shown that gluconolactone (B72293) can activate Protein Kinase C epsilon (PKCε), which in turn leads to the activation of the Extracellular Signal-Regulated Kinase (ERK) signaling pathway.[10] This activation is associated with protection against myocardial ischemia/reperfusion injury.

dot graph "PKC_ERK_Signaling_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, color="#202124", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

"Gluconolactone" [fillcolor="#FBBC05", fontcolor="#202124"]; "PKCε" [fillcolor="#4285F4"]; "ERK" [fillcolor="#EA4335"]; "Cardioprotection" [shape=ellipse, fillcolor="#34A853"];

"Gluconolactone" -> "PKCε" [label="Activates"]; "PKCε" -> "ERK" [label="Activates"]; "ERK" -> "Cardioprotection" [label="Leads to"]; } caption: "Activation of the PKCε/ERK signaling pathway by Gluconolactone."

Conclusion

This compound is a versatile molecule with significant natural abundance and a well-established portfolio of synthetic methodologies. For researchers and professionals in drug development, understanding the nuances of its natural occurrence and the specifics of its synthesis is crucial for leveraging its potential. While chemical synthesis offers rapid access to this compound, biological methods, particularly microbial fermentation, provide a scalable and often more sustainable route to high-purity product. The emerging understanding of its biological activities, such as the activation of cardioprotective signaling pathways, further enhances its appeal as a molecule with therapeutic potential. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for the scientific community in their exploration and application of this compound.

References

A Technical Guide to D-Gluconic Acid, Delta-Lactone: Properties, Protocols, and Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Gluconic acid, delta-lactone, a naturally occurring polyhydroxy acid (PHA). This document details its physicochemical properties, provides comprehensive experimental protocols for its synthesis and quantification, and explores its mechanisms of action, including its role in cellular signaling pathways.

Core Physicochemical Properties

This compound, also known as gluconolactone (B72293), is the cyclic ester of D-gluconic acid.[1][2] In aqueous solutions, it exists in equilibrium with D-gluconic acid.[1][2] Key quantitative data for this compound are summarized in the table below.

PropertyValueReferences
CAS Number 90-80-2[3]
Molecular Formula C₆H₁₀O₆[3]
Molecular Weight 178.14 g/mol [3]
Appearance White, odorless crystalline powder[1][2]
Solubility in Water Freely soluble[3]
Solubility in Ethanol Sparingly soluble[3]
Melting Point Approximately 153 °C (decomposes)[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and quantification of this compound.

Protocol 1: Synthesis of this compound via Oxidation of D-Glucose

This protocol describes a common method for the synthesis of this compound through the oxidation of D-glucose.

Materials:

  • D-glucose

  • Bromine water or a suitable enzyme (e.g., glucose oxidase)[4][5]

  • Requisite solvents (e.g., water, dioxane)

  • Catalyst (if applicable, e.g., platinum-calcium carbonate)[6]

  • Filtration apparatus

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Oxidation of D-glucose:

    • Chemical Oxidation: Dissolve D-glucose in an aqueous solution. Slowly add bromine water to the solution while stirring. The reaction oxidizes the aldehyde group of glucose to a carboxylic acid, forming gluconic acid.[4]

    • Enzymatic Oxidation: Alternatively, react D-glucose in an aqueous solution with oxygen in the presence of glucose oxidase to catalyze the oxidation to D-glucono-δ-lactone.[5]

    • Catalytic Oxidation: React glucose with molecular oxygen in an organic solvent (e.g., dioxane) using a palladium or platinum catalyst.[6]

  • Formation of the Lactone: The initial product of the oxidation is D-gluconic acid. In an aqueous environment, D-gluconic acid is in equilibrium with its delta- and gamma-lactones.

  • Purification and Crystallization:

    • Filter the reaction mixture to remove any catalyst or insoluble byproducts.[6]

    • Concentrate the filtrate under reduced pressure using a rotary evaporator. This step helps to shift the equilibrium towards the formation of the lactone by removing water.

    • Cool the concentrated solution to induce crystallization of this compound.

    • Collect the crystals by filtration and wash with a small amount of cold water.

    • Dry the crystals under vacuum to obtain the final product.

Protocol 2: Quantification of this compound in a Sample

This protocol outlines a method for determining the concentration of this compound, often in conjunction with D-gluconic acid, using titration.

Materials:

  • Sample containing this compound

  • 0.1 N Sodium hydroxide (B78521) (NaOH) solution, standardized

  • 0.1 N Sulfuric acid (H₂SO₄) solution, standardized

  • Phenolphthalein (B1677637) indicator solution

  • Burettes, pipettes, and flasks

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a known volume of deionized water.

  • Titration:

    • To the sample solution, add a known excess of 0.1 N NaOH. Allow the solution to stand for 20 minutes to ensure the complete hydrolysis of the lactone to gluconate.[1]

    • Add a few drops of phenolphthalein indicator.

    • Titrate the excess (unreacted) NaOH with a standardized 0.1 N H₂SO₄ solution until the pink color of the indicator disappears.

  • Blank Determination: Perform a blank titration using the same volume of 0.1 N NaOH and titrating with the 0.1 N H₂SO₄ solution to account for any carbonate in the NaOH solution.

  • Calculation:

    • Calculate the amount of NaOH consumed in the hydrolysis of the lactone.

    • Each milliliter of 0.1 N NaOH is equivalent to 17.81 mg of C₆H₁₀O₆.[1]

    • Calculate the percentage of this compound in the original sample.

Cellular Mechanisms and Signaling Pathways

This compound exhibits several biological activities, particularly in the context of skin health and cardioprotection. Its mechanisms of action involve gentle exfoliation, moisturization, antioxidant effects, and modulation of specific signaling pathways.

Mechanism of Action in Skin

In cosmetic and dermatological applications, gluconolactone functions as a gentle exfoliant and a moisturizer.[7] Its larger molecular size compared to alpha-hydroxy acids (AHAs) results in slower and less deep penetration into the skin, leading to reduced irritation.[8] It helps to improve skin texture and reduce the appearance of fine lines and wrinkles.[7] Furthermore, it is thought to inhibit inflammatory mediators such as IL-1α and PGE2, contributing to its anti-inflammatory properties.[9]

logical_relationship Logical Relationship: Anti-inflammatory Action of Gluconolactone Gluconolactone D-Gluconic acid, delta-lactone InflammatoryMediators Inflammatory Mediators (e.g., IL-1α, TNF-α) Gluconolactone->InflammatoryMediators Inhibits SkinInflammation Skin Inflammation and Irritation InflammatoryMediators->SkinInflammation Promotes

Caption: Logical flow of the anti-inflammatory action of this compound.

Cardioprotective Effects via PKCε/ERK Signaling Pathway

Recent studies have elucidated a cardioprotective role for D-glucono-1,5-lactone in the context of myocardial ischemia/reperfusion injury. The mechanism involves the activation of the Protein Kinase C epsilon (PKCε) and Extracellular signal-regulated kinase (ERK) signaling pathway.[10] This pathway is crucial for cell survival and protection against apoptosis.

signaling_pathway Signaling Pathway: Cardioprotective Effect of D-Glucono-1,5-lactone GDL D-Glucono-1,5-lactone PKCe PKCε (Protein Kinase C epsilon) GDL->PKCe Activates ERK ERK (Extracellular signal-regulated kinase) PKCe->ERK Activates CellSurvival Enhanced Cell Survival Reduced Apoptosis ERK->CellSurvival Promotes Cardioprotection Cardioprotection against Ischemia/Reperfusion Injury CellSurvival->Cardioprotection Leads to

Caption: PKCε/ERK signaling pathway activated by D-Glucono-1,5-lactone.

Conclusion

This compound is a versatile molecule with significant applications in the pharmaceutical and cosmetic industries. Its well-characterized physicochemical properties and established biological activities, including its role in specific cellular signaling pathways, make it a compound of high interest for researchers and drug development professionals. The experimental protocols provided in this guide offer a foundation for its synthesis and analysis, facilitating further research and development.

References

An In-Depth Technical Guide to the Solubility and Stability of D-Gluconic Acid, delta-Lactone in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of D-Gluconic acid, delta-lactone (Glucono-delta-lactone or GDL). The following sections detail quantitative data, experimental methodologies for its characterization, and visual representations of its chemical behavior and analytical workflows.

Introduction

D-Glucono-delta-lactone (GDL) is a neutral cyclic ester of D-gluconic acid.[1] It is a white, odorless, crystalline powder that is widely utilized in the food, pharmaceutical, and cosmetic industries as a sequestrant, acidifier, curing agent, and leavening agent.[1] Its utility is largely derived from its behavior in aqueous solutions, where it undergoes slow hydrolysis to D-gluconic acid. This gradual acidification is a key property that makes GDL a valuable excipient in various formulations.[2] Understanding the solubility and stability of GDL under different conditions is therefore critical for its effective application in research and product development.

Aqueous Solubility of D-Glucono-delta-lactone

GDL is freely soluble in water.[3] The dissolution process is followed by a slower hydrolysis reaction, which influences the overall solution properties over time.

Quantitative Solubility Data

The solubility of GDL in water is temperature-dependent. The following table summarizes the available quantitative data.

Temperature (°C)Solubility ( g/100 mL)
2059
2559[3]

Stability in Aqueous Solutions: Hydrolysis to D-Gluconic Acid

Upon dissolution in water, GDL is in equilibrium with D-gluconic acid.[1] The lactone form is partially hydrolyzed to the open-chain gluconic acid. This hydrolysis is a reversible reaction, and the balance between the lactone and the acid is established as a chemical equilibrium.[1]

The Hydrolysis Pathway

The hydrolysis of GDL to D-gluconic acid is a key aspect of its functionality, providing a gradual and controlled decrease in the pH of the solution.[2]

GDL_Hydrolysis GDL D-Glucono-delta-lactone (GDL) GluconicAcid D-Gluconic Acid GDL->GluconicAcid Hydrolysis (+ H₂O) GluconicAcid->GDL Lactonization (- H₂O)

Figure 1: Equilibrium between GDL and D-Gluconic Acid.
Factors Influencing Stability and Hydrolysis Rate

The rate of GDL hydrolysis is significantly influenced by both temperature and pH.

  • Temperature: An increase in temperature accelerates the rate of hydrolysis.[1] The conversion to gluconic acid is slow at room temperature but is significantly faster at elevated temperatures.

  • pH: The hydrolysis of GDL is also pH-dependent, with the rate increasing at higher pH values.[1] In acidic conditions (pH 3 to 5), the hydrolysis reaction is first-order with respect to the lactone concentration and is largely independent of pH.

Quantitative Stability Data

The following table summarizes the reported hydrolysis rate constants for GDL under various conditions.

pHTemperature (°C)Rate Constant (k)Method
4.5 - 8.525k(H₂O) = 4.59 x 10⁻⁵ s⁻¹; k(OH⁻) = 2.76 x 10³ M⁻¹s⁻¹pH-static
4.63Not SpecifiedSlow hydrolysisNot Specified
3 - 5252.26 x 10⁻⁴ s⁻¹Optical Rotation
3 - 5251.31 x 10⁻⁴ s⁻¹Coulometry

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the solubility and stability of GDL.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the thermodynamic solubility of a compound in water.

Materials:

  • D-Glucono-delta-lactone

  • Distilled or deionized water

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Filtration device (e.g., syringe filters, 0.45 µm)

  • Analytical method for quantification (e.g., HPLC, enzymatic assay)

Procedure:

  • Add an excess amount of GDL to a vial.

  • Add a known volume of water to the vial.

  • Seal the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

  • Agitate the sample for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

  • Quantify the concentration of GDL in the filtrate using a validated analytical method.

Solubility_Workflow start Start add_excess Add excess GDL to vial start->add_excess add_water Add known volume of water add_excess->add_water equilibrate Equilibrate at constant temperature with agitation add_water->equilibrate settle Allow solids to settle equilibrate->settle filter Filter supernatant settle->filter quantify Quantify GDL concentration filter->quantify end End quantify->end

Figure 2: Workflow for Solubility Determination.
Determination of Hydrolysis Rate by HPLC

This method allows for the simultaneous quantification of GDL and its hydrolysis product, gluconic acid, over time.

Materials:

  • A solution of GDL in the desired aqueous medium (e.g., buffered solution at a specific pH).

  • HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index).

  • A suitable HPLC column for separating organic acids (e.g., a C18 or a specific organic acid column).

  • Mobile phase (e.g., an aqueous buffer with an organic modifier like acetonitrile (B52724) or methanol).

  • Standards of GDL and gluconic acid.

Procedure:

  • Prepare a stock solution of GDL in the desired aqueous medium and maintain it at a constant temperature.

  • At various time points, withdraw an aliquot of the solution.

  • Immediately quench the hydrolysis reaction if necessary (e.g., by rapid cooling or pH adjustment).

  • Inject the sample onto the HPLC system.

  • Separate GDL and gluconic acid using an appropriate isocratic or gradient elution method.

  • Quantify the peak areas of GDL and gluconic acid by comparing them to the calibration curves of the respective standards.

  • Plot the concentration of GDL versus time and determine the hydrolysis rate constant from the decay curve.

Monitoring Hydrolysis by pH-Stat Titration

This technique is useful for studying the kinetics of hydrolysis by monitoring the production of gluconic acid.

Materials:

  • A pH-stat apparatus (autotitrator).

  • A thermostated reaction vessel.

  • A standardized solution of a base (e.g., NaOH).

  • A solution of GDL in unbuffered or weakly buffered water.

Procedure:

  • Place the GDL solution in the thermostated reaction vessel.

  • Set the pH-stat to maintain a constant pH.

  • As GDL hydrolyzes to gluconic acid, the pH of the solution will decrease.

  • The pH-stat will automatically add the standardized base to neutralize the newly formed acid and maintain the set pH.

  • Record the volume of base added over time.

  • The rate of base addition is directly proportional to the rate of hydrolysis.

Quantification of D-Gluconic Acid by Enzymatic Assay

This is a highly specific method for determining the concentration of D-gluconic acid formed from the hydrolysis of GDL.

Principle: D-gluconic acid is phosphorylated by ATP in the presence of the enzyme gluconate kinase (GK) to form D-gluconate-6-phosphate. This product is then oxidized by NADP⁺ in the presence of 6-phosphogluconate dehydrogenase (6-PGDH) to ribulose-5-phosphate, with the concomitant formation of NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the amount of D-gluconic acid.

Procedure:

  • To determine the total amount of GDL and gluconic acid, first, hydrolyze the GDL to gluconic acid by adjusting the sample pH to approximately 11 with NaOH and incubating for a short period.

  • Neutralize the sample and use it in the enzymatic assay.

  • Follow the protocol of a commercially available D-gluconic acid assay kit, which typically involves mixing the sample with a buffer, cofactors (ATP and NADP⁺), and the enzymes.

  • Measure the absorbance at 340 nm before and after the reaction is complete.

  • Calculate the concentration of D-gluconic acid from the change in absorbance.

Enzymatic_Assay_Pathway GluconicAcid D-Gluconic Acid Gluconate6P D-Gluconate-6-Phosphate GluconicAcid->Gluconate6P Gluconate Kinase ATP ATP ADP ADP ATP->ADP Ribulose5P Ribulose-5-Phosphate Gluconate6P->Ribulose5P 6-PGDH NADP NADP⁺ NADPH NADPH NADP->NADPH

Figure 3: Enzymatic Assay for D-Gluconic Acid.

Conclusion

D-Glucono-delta-lactone exhibits high aqueous solubility and a predictable, slow hydrolysis to D-gluconic acid. The rate of this hydrolysis is readily controlled by temperature and pH, making GDL a versatile excipient for applications requiring gradual acidification. The experimental protocols provided in this guide offer robust methods for characterizing the solubility and stability of GDL, which is essential for its successful implementation in pharmaceutical and other scientific formulations.

References

The Lynchpin of the Oxidative Pentose Phosphate Pathway: A Technical Guide to the Role of 6-Phosphoglucono-δ-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of 6-phosphoglucono-δ-lactone, a critical intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP). The document elucidates its formation, enzymatic conversion, and regulatory significance, supported by quantitative data, detailed experimental protocols, and pathway visualizations. This guide is intended to serve as a comprehensive resource for professionals engaged in metabolic research and the development of therapeutics targeting cellular metabolism.

Executive Summary

The pentose phosphate pathway (PPP) is a fundamental metabolic route operating parallel to glycolysis.[1] Its primary functions are to generate nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) for reductive biosynthesis and antioxidant defense, and to produce ribose-5-phosphate (B1218738) (R5P), a crucial precursor for nucleotide and nucleic acid synthesis.[1][2] The pathway is divided into an irreversible oxidative phase and a reversible non-oxidative phase.[1][3] 6-Phosphoglucono-δ-lactone is the first and committing intermediate of the oxidative branch, marking the entry point of glucose-6-phosphate into this vital pathway. Its synthesis and subsequent hydrolysis are tightly controlled steps that dictate the metabolic flux towards either NADPH production or nucleotide synthesis, making it a molecule of significant interest in both normal physiology and disease states such as cancer.

The Core Role of 6-Phosphoglucono-δ-lactone in the Pentose Phosphate Pathway

6-Phosphoglucono-δ-lactone serves as the pivotal link between glycolysis and the oxidative PPP. Its existence as an intramolecular ester is transient but essential for the sequential oxidation of glucose.

Formation from Glucose-6-Phosphate

The entry step into the oxidative PPP is the oxidation of glucose-6-phosphate at the C1 position, a reaction catalyzed by the enzyme glucose-6-phosphate dehydrogenase (G6PD) . This is the rate-limiting step of the pathway.[4] The reaction is an oxidation-reduction process where NADP+ acts as the electron acceptor, being reduced to NADPH.[4] The product of this reaction is the intramolecular ester, 6-phosphoglucono-δ-lactone.[5]

Reaction: Glucose-6-phosphate + NADP⁺ ⇌ 6-Phosphoglucono-δ-lactone + NADPH + H⁺

This initial step is a primary site of regulation for the entire pathway. The activity of G6PD is strongly inhibited by high ratios of NADPH to NADP+, effectively tailoring the pathway's activity to the cell's demand for reducing power.[2]

Hydrolysis to 6-Phosphogluconate

6-phosphoglucono-δ-lactone is a labile molecule that is rapidly hydrolyzed to open the lactone ring, forming 6-phosphogluconate. This reaction is catalyzed by the enzyme 6-phosphogluconolactonase (6PGL) .[6]

Reaction: 6-Phosphoglucono-δ-lactone + H₂O → 6-Phosphogluconate

While this hydrolysis can occur spontaneously, the enzymatic catalysis by 6PGL is crucial for preventing the accumulation of the lactone.[6][7] Accumulation of 6-phosphoglucono-δ-lactone can be detrimental, as it is susceptible to attack by intracellular nucleophiles, which could lead to toxic side reactions.[6] The efficiency of 6PGL ensures the unidirectional and efficient flow of metabolites through the oxidative PPP.[7]

Quantitative Data

The metabolic flow through the initial steps of the oxidative PPP is governed by the concentrations of the intermediates and the kinetic properties of the enzymes involved.

Intracellular Concentration

The intracellular concentration of 6-phosphoglucono-δ-lactone is kept very low due to the efficient action of 6PGL.

MetaboliteTissue/CompartmentConcentration (µM)Reference
6-Phosphoglucono-δ-lactoneCellular Cytoplasm0.00762[8]
Enzyme Kinetic Parameters

The Michaelis-Menten constants (Kₘ) and maximum velocities (Vₘₐₓ) of G6PD and 6PGL from various sources are summarized below. These parameters are crucial for understanding the substrate affinity and catalytic efficiency of these key enzymes.

Table 1: Kinetic Parameters of Glucose-6-Phosphate Dehydrogenase (G6PD)

Organism/TissueSubstrateKₘ (µM)VₘₐₓReference
Human (Normal)Glucose-6-Phosphate--[4][9]
Human (Normal)NADP⁺--[4][9]
Rat LiverGlucose-6-Phosphate170 - 329327.1 mU/mg[10]
Rat LiverNADP⁺100327.1 mU/mg[11]
Rat Kidney CortexGlucose-6-Phosphate20676.55 mU/mg[11]
Rat Kidney CortexNADP⁺2576.55 mU/mg[11]

Table 2: Kinetic Parameters of 6-Phosphogluconolactonase (6PGL)

Organism/TissueSubstrateKₘ (µM)VₘₐₓReference
Bass Liver6-Phosphoglucono-δ-lactone90Not Specified[5]
Bovine Erythrocytes6-Phosphoglucono-δ-lactoneExhibits Michaelis-Menten kineticsNot Specified[4]

Experimental Protocols

Accurate measurement of the activity of enzymes that produce and consume 6-phosphoglucono-δ-lactone, and the quantification of the intermediate itself, are essential for metabolic research.

Spectrophotometric Assay for 6-Phosphogluconolactonase (6PGL) Activity

Due to the instability of its substrate, assaying 6PGL activity requires the in situ generation of 6-phosphoglucono-δ-lactone.[9] This coupled-enzyme assay monitors the ultimate production of NADPH.

Principle: This method uses a large excess of G6PD to generate 6-phosphoglucono-δ-lactone from glucose-6-phosphate. The 6PGL in the sample then hydrolyzes the lactone to 6-phosphogluconate. A third enzyme, 6-phosphogluconate dehydrogenase (6PGD), is included in excess to convert the 6-phosphogluconate to ribulose-5-phosphate, generating a second molecule of NADPH. The rate of NADPH production, measured by the increase in absorbance at 340 nm, is proportional to the 6PGL activity.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂

  • Glucose-6-Phosphate (G6P) solution: 10 mM in Assay Buffer

  • NADP⁺ solution: 10 mM in Assay Buffer

  • Glucose-6-Phosphate Dehydrogenase (G6PD): High activity solution (e.g., >200 units/mL)

  • 6-Phosphogluconate Dehydrogenase (6PGD): High activity solution (e.g., >50 units/mL)

  • Sample containing 6PGL (e.g., cell lysate, purified enzyme)

Procedure:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer, G6P solution, NADP⁺ solution, G6PD, and 6PGD.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C) in a spectrophotometer.

  • Initiate the reaction by adding the sample containing 6PGL.

  • Immediately begin monitoring the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

  • To determine kinetic parameters (Kₘ and Vₘₐₓ), the assay is repeated with varying concentrations of G6P (which dictates the rate of substrate formation for 6PGL).[9]

LC-MS/MS Method for Quantification of Pentose Phosphate Pathway Intermediates

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the simultaneous quantification of multiple PPP intermediates, including 6-phosphoglucono-δ-lactone and its related metabolites.

Principle: Metabolites are extracted from biological samples and separated using liquid chromatography, typically Hydrophilic Interaction Liquid Chromatography (HILIC) for polar molecules like sugar phosphates. The separated metabolites are then ionized and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity.

Methodology:

  • Sample Preparation (Metabolite Extraction):

    • Quench metabolic activity rapidly, often by flash-freezing samples in liquid nitrogen.

    • Add a cold extraction solvent (e.g., a mixture of Methanol:Acetonitrile:Water, 50:30:20 v/v/v) to the sample (e.g., cell pellet).

    • Include a stable isotope-labeled internal standard to correct for matrix effects and variations in extraction efficiency.

    • Vortex vigorously and incubate at -20°C to precipitate proteins.

    • Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris and proteins.

    • Collect the supernatant, dry it under a stream of nitrogen, and reconstitute the extract in the initial mobile phase for analysis.

  • Liquid Chromatography (LC):

    • Column: HILIC column (e.g., Amide or Zwitterionic phase).

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Water with an additive to improve peak shape and ionization (e.g., 10 mM Ammonium Acetate, pH 9.0).

    • Gradient: A gradient from high organic to high aqueous content to elute the polar sugar phosphates.

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • Tandem Mass Spectrometry (MS/MS):

    • Ion Source: Electrospray Ionization (ESI), typically in negative mode for phosphate-containing compounds.

    • Analyzer: Triple Quadrupole Mass Spectrometer.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each target metabolite and internal standard. For 6-phosphoglucono-δ-lactone (C₆H₁₁O₉P), the precursor ion [M-H]⁻ would be m/z 257.0. Product ions would be determined by infusion of a standard.

    • Data Analysis: The peak area of the analyte is normalized to the peak area of the internal standard, and the concentration is determined using a calibration curve prepared with known standards.

Visualizations: Pathways and Workflows

The Oxidative Pentose Phosphate Pathway

Oxidative_PPP cluster_nadp1 cluster_nadp2 G6P Glucose-6-Phosphate Lactone 6-Phosphoglucono-δ-lactone G6P->Lactone G6PD NADP1 NADP+ SixPG 6-Phosphogluconate Lactone->SixPG 6PGL Ru5P Ribulose-5-Phosphate SixPG->Ru5P 6PGD NADP2 NADP+ NADPH1 NADPH NADP1->NADPH1 NADPH2 NADPH NADP2->NADPH2

Caption: The oxidative branch of the Pentose Phosphate Pathway.

Experimental Workflow for LC-MS/MS Quantification

LCMS_Workflow Sample Biological Sample (e.g., Cell Pellet) Extraction Metabolite Extraction (Cold Solvent + Internal Std) Sample->Extraction Centrifuge1 Centrifugation (Protein & Debris Removal) Extraction->Centrifuge1 Drydown Supernatant Dry-down (Nitrogen Stream) Centrifuge1->Drydown Reconstitution Reconstitution (Initial Mobile Phase) Drydown->Reconstitution LCMS LC-MS/MS Analysis (HILIC + MRM) Reconstitution->LCMS Data Data Processing (Quantification) LCMS->Data

Caption: Workflow for metabolite quantification by LC-MS/MS.

Regulation of the Oxidative PPP

PPP_Regulation G6P Glucose-6-Phosphate G6PD G6PD G6P->G6PD Lactone 6-Phosphoglucono-δ-lactone NADPH NADPH NADPH->G6PD   Inhibition G6PD->Lactone

Caption: Feedback inhibition of G6PD by NADPH.

Implications for Drug Development and Disease

The central role of the oxidative PPP in providing NADPH for antioxidant defense and building blocks for proliferation makes it a critical pathway in diseases characterized by high oxidative stress and rapid cell growth, particularly cancer.

  • Oncology: Many cancer cells exhibit increased flux through the PPP to meet the high demand for NADPH (to counteract reactive oxygen species) and ribose-5-phosphate (for nucleotide synthesis). This metabolic reprogramming makes enzymes of the oxidative PPP, including G6PD, attractive targets for therapeutic intervention. Inhibition of G6PD can sensitize cancer cells to oxidative stress and impair their proliferative capacity.

  • Infectious Diseases: Some pathogens, such as the malarial parasite Plasmodium falciparum, rely on a bifunctional enzyme with both G6PD and 6PGL activity.[6] The unique structure of this enzyme compared to its human counterparts presents an opportunity for the development of selective inhibitors as antimalarial drugs.[6]

  • Genetic Disorders: Glucose-6-phosphate dehydrogenase deficiency is one of the most common human enzyme deficiencies, affecting millions worldwide. It leads to a reduced ability of red blood cells to produce NADPH, making them highly susceptible to oxidative damage and subsequent hemolysis, especially upon exposure to certain drugs or foods.

Conclusion

6-Phosphoglucono-δ-lactone stands as a cornerstone of the pentose phosphate pathway. Its formation by G6PD is the committed, rate-limiting step that channels glucose into the oxidative branch, directly linking glucose metabolism to the cell's anabolic and antioxidant capacities through the production of NADPH. The subsequent, efficient hydrolysis of this labile lactone by 6PGL ensures the pathway's unidirectionality and prevents the accumulation of a potentially reactive intermediate. For researchers and drug developers, a thorough understanding of the biochemistry and regulation surrounding 6-phosphoglucono-δ-lactone is paramount for dissecting the metabolic underpinnings of disease and for designing novel therapeutic strategies that target cellular metabolism.

References

A Technical Guide to the Synthesis of Gluconic Acid from D-Gluconic Acid, Delta-Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of gluconic acid using D-gluconic acid, delta-lactone (GDL) as a precursor. The document details the underlying chemical principles, quantitative kinetic and equilibrium data, and detailed experimental protocols for the conversion and subsequent analysis.

Introduction and Chemical Principles

D-Glucono-δ-lactone (GDL) is the neutral cyclic 1,5-intramolecular ester of D-gluconic acid.[1][2] It is widely utilized in the food, pharmaceutical, and chemical industries as a sequestrant, acidifier, and leavening agent.[1][3] Its utility as an acidifier stems from its gradual hydrolysis in aqueous solutions to D-gluconic acid, a mild, non-corrosive, and non-toxic organic acid.[4][5]

The synthesis of gluconic acid from GDL is a spontaneous hydrolysis reaction. When GDL, a white, odorless crystalline powder, is dissolved in water, it slowly hydrolyzes, establishing an equilibrium between the lactone and the open-chain gluconic acid.[1][5] This equilibrium is influenced by temperature, concentration, and pH.[5] Initially, a solution of GDL is pH-neutral, but as gluconic acid (pKa ≈ 3.7-3.86) is formed, the pH of the solution progressively decreases.[1][4][6]

The overall reaction is a fundamental process in both chemical synthesis and various biological systems. In the microbial fermentation process for gluconic acid production, GDL is a key intermediate where glucose is first oxidized to GDL, which then hydrolyzes to the final acid product.[6][7]

Quantitative Data: Hydrolysis Kinetics and Equilibrium

The conversion of D-glucono-δ-lactone to gluconic acid has been quantitatively studied. The key parameters are summarized in the tables below for easy reference and comparison.

Table 1: Reaction Kinetics of GDL Hydrolysis

ParameterValueConditionsSource(s)
Reaction Order First-order in lactone concentrationpH 3 to 5[8]
Rate Constant (k) 2.26 × 10⁻⁴ s⁻¹25°C, measured by optical rotation[8]
1.31 × 10⁻⁴ s⁻¹25°C, measured by coulometry[8]
8.8 × 10⁻⁴ s⁻¹Phosphate buffer, pH 6.4[8]
Activation Energy (Ea) 15 kcal/mol (62.8 kJ/mol)20 to 25°C, pH 4[8][9]
14.6 kcal/mol (61.1 kJ/mol)Water-catalyzed reaction[9]

Table 2: Equilibrium and Thermodynamic Properties

ParameterValueConditionsSource(s)
Equilibrium Composition 55-66% D-gluconic acidAqueous media[2]
~95% D-gluconic acid, ~5% lactonesCommercial 50% aqueous solution, room temp.[6]
pKa of Gluconic Acid 3.7025°C[6]
3.86Not specified[4]

Experimental Protocols

This section provides detailed methodologies for the preparation of gluconic acid from GDL and its subsequent quantification.

This protocol is designed for the complete conversion of GDL to gluconate, the salt of gluconic acid, which is often required for analytical procedures.

  • Reagent Preparation :

    • Prepare a 2 M solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).

    • Prepare a stock solution of D-glucono-δ-lactone of known concentration (e.g., 10 g/L) in deionized water.

  • Hydrolysis Procedure :

    • Take a known volume of the GDL stock solution.

    • While stirring, slowly add the 2 M NaOH or KOH solution to adjust the pH of the GDL solution to approximately 11.0.[10] Use a calibrated pH meter for accurate measurement.

    • Incubate the solution at room temperature (~25°C) for 10-15 minutes.[10][11] Monitor the pH during incubation and add more base if it drops, as the formation of gluconic acid will consume the hydroxide ions.

    • After incubation, the hydrolysis is considered complete. The resulting solution contains sodium or potassium gluconate. This solution can be used directly for analysis or further processing.

This method allows for the specific measurement of D-gluconic acid. To measure the total amount of GDL in a sample, it must first be converted to gluconic acid using the alkaline hydrolysis protocol described above.

  • Assay Principle : The quantification is based on a two-step enzymatic reaction. First, D-gluconic acid is phosphorylated by ATP in the presence of gluconate kinase (GK). Second, the resulting D-gluconate-6-phosphate is oxidatively decarboxylated by 6-phosphogluconate dehydrogenase (6-PGDH) with NADP⁺, forming ribulose-5-phosphate and NADPH.[11] The amount of NADPH produced is stoichiometric to the initial amount of D-gluconic acid and is measured by the increase in absorbance at 340 nm.[11][12]

  • Reagents and Equipment :

    • Spectrophotometer capable of reading at 340 nm.

    • Cuvettes (1 cm light path).

    • Enzymatic assay kit for D-gluconic acid (e.g., Megazyme K-GATE or similar).[12]

    • Sample solution (containing gluconic acid, diluted to be within the assay range of 0.08 to 0.5 g/L).[10]

    • Blank (deionized water).

  • Assay Procedure (Manual Spectrophotometer Format) :

    • Pipette 1.9 mL of deionized water and 1.0 mL of buffer/coenzyme solution (provided in the kit) into both a "blank" and a "sample" cuvette.

    • Add 0.1 mL of deionized water to the blank cuvette.

    • Add 0.1 mL of the sample solution to the sample cuvette.

    • Add 0.02 mL of 6-PGDH enzyme suspension to both cuvettes. Mix thoroughly.

    • Incubate at 37°C for approximately 5 minutes.[12]

    • Read the initial absorbance (A1) of both the blank and sample at 340 nm.

    • Start the final reaction by adding 0.02 mL of gluconate kinase (GK) enzyme suspension to both cuvettes.

    • Mix thoroughly and incubate at 37°C for 6-10 minutes, or until the reaction is complete.[12]

    • Read the final absorbance (A2) of both the blank and sample at 340 nm.

  • Calculation :

    • Calculate the change in absorbance for the sample (ΔA_sample = A2_sample - A1_sample) and the blank (ΔA_blank = A2_blank - A1_blank).

    • Subtract the blank's absorbance change from the sample's: ΔA_D-gluconic_acid = ΔA_sample - ΔA_blank.

    • The concentration of D-gluconic acid in the original sample is calculated using the Beer-Lambert law and the specific extinction coefficient of NADPH at 340 nm, accounting for any dilution factors. Refer to the specific kit's data booklet for the exact calculation formula.[10][12]

Visualizations: Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the key processes and relationships discussed in this guide.

GDL_Hydrolysis cluster_reactants GDL D-Glucono-δ-lactone (C₆H₁₀O₆) GA D-Gluconic Acid (C₆H₁₂O₇) GDL->GA Hydrolysis GA->GDL Lactonization (Intramolecular Esterification) H2O H₂O

Caption: Chemical equilibrium between D-glucono-δ-lactone and D-gluconic acid in an aqueous solution.

Experimental_Workflow cluster_prep Preparation and Hydrolysis cluster_analysis Enzymatic Analysis start Start: D-Glucono-δ-lactone (GDL) Powder dissolve Dissolve GDL in H₂O to create stock solution start->dissolve alkaline Alkaline Hydrolysis: Adjust to pH 11 with NaOH/KOH Incubate for 10-15 min dissolve->alkaline product Product: Gluconate Solution alkaline->product dilute Dilute sample to assay range product->dilute Transfer for analysis reaction1 Add Buffer, 6-PGDH Read Absorbance (A1) at 340 nm dilute->reaction1 reaction2 Add Gluconate Kinase (GK) Incubate, Read Absorbance (A2) reaction1->reaction2 calculate Calculate ΔA Determine Concentration reaction2->calculate

Caption: Workflow for the preparation and quantification of gluconic acid from its lactone precursor.

Industrial_Context cluster_process Microbial Fermentation Pathway Glucose D-Glucose GDL D-Glucono-δ-lactone (Intermediate) Glucose->GDL Oxidation (e.g., Glucose Oxidase) GA D-Gluconic Acid (Final Product) GDL->GA Spontaneous Hydrolysis

Caption: Simplified pathway showing GDL as an intermediate in the microbial production of gluconic acid.

References

An In-depth Technical Guide to the Biochemical Pathways Involving D-Gluconic Acid, Delta-Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucono-δ-lactone (GDL) and its phosphorylated form, 6-phosphoglucono-δ-lactone, are key metabolic intermediates situated at the crossroads of glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). This technical guide provides a comprehensive overview of the biochemical pathways involving these molecules, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant pathways. This document is intended to serve as a valuable resource for researchers in biochemistry, drug discovery, and metabolic engineering.

D-Glucono-δ-lactone is the cyclic ester of D-gluconic acid and is a naturally occurring food additive.[1][2] In aqueous solutions, it hydrolyzes to an equilibrium mixture of D-gluconic acid and its delta- and gamma-lactones.[1] The phosphorylated form, 6-phosphoglucono-δ-lactone, is the initial product of the pentose phosphate pathway, generated by the action of glucose-6-phosphate dehydrogenase (G6PD).[3][4]

Core Metabolic Pathway: The Pentose Phosphate Pathway

The primary biochemical route for 6-phosphoglucono-δ-lactone is the oxidative phase of the pentose phosphate pathway (PPP). This pathway is crucial for generating NADPH, a key reductant in biosynthetic processes and antioxidant defense, and for producing precursors for nucleotide synthesis.[5][6]

The initial step of the PPP is the oxidation of glucose-6-phosphate by glucose-6-phosphate dehydrogenase (G6PD), which produces 6-phosphoglucono-δ-lactone and the first molecule of NADPH.[5] This reaction is considered the rate-limiting step of the PPP.[3]

Subsequently, 6-phosphoglucono-δ-lactone is hydrolyzed to 6-phosphogluconate by the enzyme 6-phosphogluconolactonase (6PGL).[7][8] This step is crucial to prevent the accumulation of the lactone, which can be toxic to the cell.[8] The hydrolysis can also occur spontaneously, albeit at a slower rate.[9]

PentosePhosphatePathway G6P Glucose-6-Phosphate GDL 6-Phosphoglucono-δ-lactone G6P->GDL G6PD NADP+ → NADPH PG 6-Phosphogluconate GDL->PG 6PGL H₂O Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD NADP+ → NADPH CO₂

Figure 1: The oxidative phase of the Pentose Phosphate Pathway.

Quantitative Data: Enzyme Kinetics

The efficiency and regulation of the pentose phosphate pathway are dictated by the kinetic properties of its enzymes. Below is a summary of key kinetic parameters for glucose-6-phosphate dehydrogenase and 6-phosphogluconolactonase from various species.

EnzymeSpeciesSubstrateKm (µM)kcat (s⁻¹)Source
6-Phosphogluconolactonase Danio rerio (Zebrafish)6-Phosphoglucono-δ-lactone90-[7]
Glucose-6-Phosphate Dehydrogenase Corynebacterium glutamicumGlucose-6-Phosphate1600-[10]
NADP⁺20-[10]
6-Phosphogluconate Dehydrogenase Corynebacterium glutamicum6-Phosphogluconate3419[11]
NADP⁺16017.1[11]
Gluconobacter oxydansNAD⁺20.147.4[11]
NADP⁺28541.4[11]
Rattus norvegicus (Small Intestine)6-Phosphogluconate595 ± 213-[12]
NADP⁺53.03 ± 1.99-[12]

Signaling Pathways

Beyond its central role in metabolism, D-glucono-δ-lactone and its derivatives are implicated in cellular signaling pathways, particularly in the context of oxidative stress and energy homeostasis.

Cardioprotection via PKCε/ERK Signaling

Recent studies have shown that D-glucono-δ-lactone can protect the heart from ischemia/reperfusion injury by activating the Protein Kinase C epsilon (PKCε) and Extracellular signal-Regulated Kinase (ERK) signaling pathway.[11] This pathway is a key component of the reperfusion injury salvage kinase (RISK) signaling pathway, which promotes cell survival.[13]

CardioprotectionPathway GDL D-Glucono-δ-lactone PKCe PKCε GDL->PKCe activates MEK MEK1/2 PKCe->MEK activates ERK ERK1/2 MEK->ERK activates Cardioprotection Cardioprotection (↓ Apoptosis) ERK->Cardioprotection promotes AMPKRegulationPathway cluster_inhibition Inhibitory Complex gamma_GDL γ-6-Phosphogluconolactone Src Src Kinase gamma_GDL->Src binds to PP2A PP2A Src->PP2A recruits AMPK AMPK PP2A->AMPK dephosphorylates (inactivates) Anabolic Anabolic Pathways AMPK->Anabolic inhibits Catabolic Catabolic Pathways AMPK->Catabolic activates SpectrophotometricAssayWorkflow Start Start PrepareMix Prepare Reaction Mixture (Buffer, MgCl₂, ATP) Start->PrepareMix AddExtract Add Cell/Tumor Extract PrepareMix->AddExtract AddEnzymes Add 6PGDH and NADP⁺ AddExtract->AddEnzymes AddSubstrate Initiate with δ-gluconolactone AddEnzymes->AddSubstrate Measure Monitor Absorbance at 340 nm AddSubstrate->Measure End End Measure->End MFA_Workflow Start Start CellCulture Culture Cells with ¹³C-Labeled Glucose Start->CellCulture QuenchExtract Quench Metabolism & Extract Metabolites CellCulture->QuenchExtract MS_Analysis Analyze Isotopomer Distributions (GC/LC-MS) QuenchExtract->MS_Analysis FluxCalculation Calculate Metabolic Fluxes MS_Analysis->FluxCalculation End End FluxCalculation->End

References

A Comprehensive Spectroscopic Analysis of D-Glucono-δ-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of D-Glucono-δ-lactone (GDL) using various spectroscopic techniques. GDL, the cyclic 1,5-intramolecular ester of D-gluconic acid, is a naturally occurring food additive and a key intermediate in metabolic pathways.[1] A thorough understanding of its structural and chemical properties through spectroscopic analysis is crucial for its application in research and development.

Chemical and Physical Properties

D-Glucono-δ-lactone is a white, odorless, crystalline powder.[1] It is freely soluble in water, where it undergoes hydrolysis to form an equilibrium mixture of D-gluconic acid and the delta- and gamma-lactones.[1]

PropertyValueReference
Molecular Formula C₆H₁₀O₆[2][3][4][5]
Molecular Weight 178.14 g/mol [2][3][4][6]
CAS Number 90-80-2[2][3][4][6]
Synonyms Gluconolactone, GDL, D-Glucono-1,5-lactone[1][2][3]

Spectroscopic Data

The following sections present quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for D-Glucono-δ-lactone

SolventChemical Shift (δ) in ppm
Water (H₂O) 3.64 - 4.13[2]
DMSO-d₆ Data not explicitly provided in search results, but DMSO is a common solvent for NMR analysis of similar compounds.[5]

Note: The spectrum in water shows a complex series of overlapping multiplets due to the protons of the sugar ring.[2]

Table 2: ¹³C NMR Spectroscopic Data for D-Glucono-δ-lactone

SolventChemical Shift (δ) in ppm
Water (H₂O) Specific peak data not available in search results, but experimental spectra are referenced.[7]
DMSO-d₆ Specific peak data not available in search results.

IR spectroscopy is used to identify the functional groups present in a molecule. The ATR-IR spectrum of GDL has been recorded.[2]

Table 3: Characteristic IR Absorption Bands for D-Glucono-δ-lactone

Wavenumber (cm⁻¹)Functional Group Assignment
~1730 cm⁻¹ C=O (Lactone carbonyl stretch)
~3300 cm⁻¹ (broad) O-H (Alcohol hydroxyl stretch)
~1000-1200 cm⁻¹ C-O (Alcohol and ester stretch)
(Note: Specific peak values from the provided search results are not available. The values listed are typical for the functional groups present in GDL.)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for D-Glucono-δ-lactone

Techniquem/z ValueAssignment
Electron Ionization (EI) 178.047738[M]⁺ (Molecular Ion)[2][3]
Electrospray Ionization (ESI-TOF) Various fragments observed[M+H]⁺ and other adducts/fragments[8]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of D-Glucono-δ-lactone.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.[5][6]

    • Ensure the sample is fully dissolved by gentle vortexing or sonication.

  • Instrumentation :

    • A high-field NMR spectrometer (e.g., 400 MHz or 600 MHz) is typically used for analysis.[2][9]

  • Data Acquisition :

    • Tune and shim the spectrometer to the specific solvent and sample.

    • Acquire a standard 1D proton (¹H) NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is performed with a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • Sample Preparation :

    • Place a small amount (2-5 mg) of solid D-Glucono-δ-lactone into an agate mortar.[10][11]

    • Add 1-2 drops of Nujol (mineral oil).[10]

    • Grind the mixture with a pestle until a smooth, paste-like consistency is achieved.[10][11]

    • Transfer a small amount of the mull onto one KBr or NaCl salt plate. Place a second plate on top and gently rotate to spread the mull into a thin, uniform film.[10]

  • Instrumentation :

    • An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is used.[2]

  • Data Acquisition :

    • Obtain a background spectrum of the clean, empty salt plates or ATR crystal.

    • Place the prepared sample holder into the spectrometer.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance.

  • Sample Preparation :

    • For direct infusion, dissolve a small amount of the sample in a volatile solvent.

    • For GC-MS, prepare a dilute solution of the sample for injection into the gas chromatograph.[3]

  • Instrumentation :

    • A mass spectrometer with an Electron Ionization (EI) source is used.[4]

  • Data Acquisition :

    • The sample is introduced into the high-vacuum source of the spectrometer.

    • In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

    • A mass spectrum is generated, plotting ion intensity versus m/z.

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to D-Glucono-δ-lactone.

GDL_Hydrolysis GDL D-Glucono-δ-lactone Acid D-Gluconic Acid GDL->Acid Hydrolysis / Lactonization Equilibrium Equilibrium H2O + H₂O

Caption: Hydrolysis equilibrium of D-Glucono-δ-lactone in aqueous solution.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample GDL Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Nujol Mull or Solution Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Analysis_NMR ¹H & ¹³C Spectra Acq_NMR->Analysis_NMR Analysis_IR IR Spectrum Acq_IR->Analysis_IR Analysis_MS Mass Spectrum Acq_MS->Analysis_MS

Caption: General workflow for the spectroscopic analysis of GDL.

GDL_Production Glucose D-Glucose Enzyme Glucose Oxidase Glucose->Enzyme Oxygen O₂ Oxygen->Enzyme GDL D-Glucono-δ-lactone Peroxide H₂O₂ Enzyme->GDL Enzyme->Peroxide

Caption: Enzymatic production of D-Glucono-δ-lactone from D-Glucose.[12]

References

A Comprehensive Technical Guide to the Safe Laboratory Handling of D-Gluconic Acid, Delta-Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for D-Gluconic acid, delta-lactone (also known as gluconolactone) in a laboratory setting. Adherence to these guidelines is crucial for ensuring a safe research environment and maintaining the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a white, odorless, crystalline powder.[1] It is the delta-lactone, or cyclic ester, of D-gluconic acid.[2] In aqueous solutions, it slowly hydrolyzes to form an equilibrium mixture of gluconic acid and its delta- and gamma-lactones.[3][4] This hydrolysis is accelerated by heat and high pH.[5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Chemical Formula C₆H₁₀O₆[6][7]
Molecular Weight 178.14 g/mol [7][8]
Appearance White crystalline powder[1][3]
Melting Point 150-155°C (decomposes)[3][9]
Solubility in Water 500-600 g/L at 20°C[3]
Solubility in Ethanol Slightly soluble (1g/100mL)[3]
Solubility in Ether Insoluble[3]
pH of 1% solution 2.5 - 3.6[3][9]

Hazard Identification and Toxicology

This compound is generally considered a non-hazardous substance and is not classified as dangerous goods for transport.[10][11][12] However, it may cause mild irritation to the eyes and skin upon contact.[3][6] Ingestion of large amounts may lead to gastrointestinal irritation.[6] Long-term inhalation of excessive dust may cause delayed lung injury.[6]

Table 2: Toxicological Data for this compound

EndpointResultSpeciesMethodReferences
Acute Oral Toxicity (LD50) 17,800 mg/kgMouse-[3]
Acute Oral Toxicity (LD50) 6,060 mg/kg (Potassium Gluconate)RatOECD Test Guideline 401[11]
Acute Dermal Toxicity (LD50) > 2,000 mg/kg (Gluconic Acid)RatOECD Test Guideline 402[11]
Skin Corrosion/Irritation No skin irritationRabbitOECD Test Guideline 404[11]
Serious Eye Damage/Irritation No eye irritationRabbitOECD Test Guideline 405[11][12]
Skin Sensitization Did not cause sensitizationMouseOECD Test Guideline 429[12]

Laboratory Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure and ensure safety in the laboratory.

Engineering Controls
  • Work in a well-ventilated area to minimize dust inhalation.[10][11]

  • Provide sufficient air exchange and/or exhaust in work rooms.[9]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear safety glasses with side-shields or goggles.[9][10]

  • Skin Protection: Wear a chemical-resistant apron, long-sleeved clothing, and gloves (rubber gloves are recommended).[9][11]

  • Respiratory Protection: If dust is generated and ventilation is inadequate, use an effective dust mask or a respirator with a dust filter.[9][10]

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Assess Risks Assess potential risks and review SDS Select PPE Select appropriate PPE: - Goggles - Gloves - Lab Coat Assess Risks->Select PPE Prepare Workspace Ensure well-ventilated area (e.g., fume hood) Select PPE->Prepare Workspace Weighing Weigh the required amount, avoiding dust generation Prepare Workspace->Weighing Dissolving Dissolve in appropriate solvent (e.g., water) Weighing->Dissolving Experimentation Conduct experiment following established protocols Dissolving->Experimentation Decontamination Clean workspace and equipment Experimentation->Decontamination Waste Disposal Dispose of waste according to local regulations Decontamination->Waste Disposal Storage Store remaining chemical in a tightly sealed container in a cool, dry place Waste Disposal->Storage

Caption: A workflow for the safe handling of this compound.

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

  • Inhalation: Move the person to fresh air.[10][13]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[1][10] If wearing contact lenses, remove them if it is easy to do so.[11]

  • Ingestion: Rinse the mouth with water and then drink plenty of water.[10][11]

In all cases, seek medical attention if symptoms persist or if you feel unwell.[11]

Fire and Explosion Hazards

This compound is a combustible solid but does not ignite readily.[6][13] Dust clouds may form an explosive mixture with air.[1][13]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, mist, or foam.[9][10]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[11]

  • Hazardous Combustion Products: Thermal decomposition may produce irritating fumes and carbon oxides.[6]

  • Fire-Fighting Procedures: Wear self-contained breathing apparatus (SCBA) and protective clothing.[10][11]

Accidental Release Measures

In the event of a spill:

  • Avoid dust formation.[10][11]

  • Ensure adequate ventilation.[9]

  • Wear appropriate personal protective equipment.[9]

  • Vacuum or sweep up the material and place it into a suitable, labeled container for disposal.[1][6]

  • Clean the contaminated surface thoroughly.[11]

  • Prevent the spill from entering drains and waterways.[6]

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] Keep away from moisture, heat, and sources of ignition.[6][9]

  • Disposal: Dispose of waste in accordance with federal, state, and local regulations.[9] Empty containers should be taken for local recycling, recovery, or waste disposal.[9]

Biological Role and Signaling Pathways

This compound is an intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP).[14][15] In this pathway, it can be converted to 6-phospho-D-gluconate, which is a key step in the generation of NADPH.[14][16] NADPH is crucial for maintaining redox balance within the cell and protecting against oxidative stress.[14] Research has also indicated that gluconolactone (B72293) may have cardioprotective effects by activating the PKCε/Extracellular Signal-Regulated Kinase (ERK) signaling pathway.[14]

G Simplified Role of this compound in Cellular Metabolism Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Glucose Oxidase Gluconic_Acid Gluconic_Acid Gluconolactone->Gluconic_Acid Hydrolysis PKC_ERK_Signaling PKC_ERK_Signaling Gluconolactone->PKC_ERK_Signaling Activates 6_Phospho_D_gluconate 6_Phospho_D_gluconate Gluconic_Acid->6_Phospho_D_gluconate Gluconate Kinase Pentose_Phosphate_Pathway Pentose_Phosphate_Pathway 6_Phospho_D_gluconate->Pentose_Phosphate_Pathway Enters PPP NADPH NADPH Pentose_Phosphate_Pathway->NADPH Generates Redox_Balance Redox_Balance NADPH->Redox_Balance Maintains Cardioprotection Cardioprotection PKC_ERK_Signaling->Cardioprotection Leads to

Caption: The metabolic role of this compound.

Experimental Protocols

While specific experimental protocols will vary depending on the research application, the following are general guidelines based on safety information.

Preparation of a 1M Aqueous Solution
  • Materials: this compound (FW: 178.14 g/mol ), deionized water, appropriate glassware (beaker, graduated cylinder), magnetic stirrer and stir bar, weigh boat, spatula, and balance.

  • Procedure:

    • Don appropriate PPE (goggles, gloves, lab coat).

    • In a well-ventilated area, weigh out 178.14 g of this compound.

    • Transfer the powder to a beaker containing approximately 800 mL of deionized water.

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Stir the solution until the solid is completely dissolved. Note that hydrolysis to gluconic acid will begin upon dissolution, leading to a decrease in pH.[3]

    • Once dissolved, transfer the solution to a 1 L graduated cylinder and add deionized water to reach the 1 L mark.

    • Transfer the solution to a labeled storage bottle.

    • Store the solution in a cool, dry place.

General Protocol for Cell Culture Treatment
  • Materials: Prepared stock solution of this compound, cell culture medium, sterile pipettes, and cell culture plates with seeded cells.

  • Procedure:

    • Work in a sterile cell culture hood.

    • Thaw the this compound stock solution if frozen.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in the cell culture medium.

    • Aseptically add the calculated volume of the stock solution to the cell culture medium.

    • Gently mix the medium.

    • Remove the old medium from the cells and replace it with the treatment medium.

    • Incubate the cells for the desired time period.

    • Observe cells for any morphological changes and proceed with the planned assay.

This guide is intended to provide a comprehensive overview of the safe handling of this compound. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's safety protocols before commencing any work.

References

Methodological & Application

Application Notes and Protocols: D-Gluconic Acid, Delta-Lactone for Hydrogel Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Gluconic acid, delta-lactone (GDL) is a cyclic ester of D-gluconic acid. In aqueous solutions, GDL hydrolyzes to gluconic acid, leading to a gradual and controlled decrease in pH. This property makes it an ideal reagent for the preparation of homogeneous and reproducible hydrogels, particularly for pH-sensitive polymer systems. The slow acidification allows for uniform gelation throughout the matrix, avoiding the localized, rapid gelation that can occur with the direct addition of strong acids. This controlled process results in hydrogels with improved mechanical strength and homogeneity.

These application notes provide detailed protocols for the preparation of hydrogels using GDL with different polymer systems, including chitosan (B1678972) and alginate. It also includes quantitative data on the effects of GDL concentration on hydrogel properties and detailed methodologies for key characterization techniques.

Mechanism of GDL-Induced Hydrogel Formation

The fundamental principle behind GDL-induced hydrogel formation is its slow hydrolysis into gluconic acid. This gradual release of protons uniformly lowers the pH of the polymer solution. For pH-sensitive polymers, this controlled acidification triggers a sol-gel transition.

For instance, in a chitosan solution, the decreasing pH protonates the amine groups on the chitosan backbone, leading to electrostatic repulsion. However, as the pH continues to drop and approaches the pKa of the polymer, these repulsive forces are overcome by hydrogen bonding and hydrophobic interactions, leading to the formation of a three-dimensional hydrogel network.

In alginate hydrogels, GDL is often used in conjunction with a calcium salt, such as calcium carbonate (CaCO₃). The slow release of gluconic acid reacts with the CaCO₃, leading to the controlled release of Ca²⁺ ions. These divalent cations then cross-link the guluronic acid blocks of the alginate chains, forming a stable hydrogel network.

GDL_Mechanism cluster_solution Aqueous Polymer Solution cluster_hydrolysis Hydrolysis cluster_gelation Gelation GDL D-Gluconic acid, δ-lactone (GDL) GluconicAcid Gluconic Acid GDL->GluconicAcid Slow Hydrolysis H2O Water (H₂O) Polymer Polymer Chains (e.g., Chitosan, Alginate) Hydrogel 3D Hydrogel Network Polymer->Hydrogel GluconicAcid->Hydrogel Controlled pH Decrease (Triggers Cross-linking)

Caption: Mechanism of GDL-induced hydrogel formation.

Experimental Protocols

Protocol 1: Preparation of a Chitosan Hydrogel using GDL

This protocol describes the preparation of a chitosan hydrogel through a pH-induced gelation method using GDL.

Materials:

  • Chitosan (medium molecular weight, degree of deacetylation > 75%)

  • Acetic acid (glacial)

  • This compound (GDL)

  • Deionized water

  • NaOH solution (1 M) for pH adjustment

Equipment:

  • Magnetic stirrer and stir bar

  • pH meter

  • Beakers and graduated cylinders

  • Molds for hydrogel casting (e.g., petri dishes, multi-well plates)

Procedure:

  • Chitosan Solution Preparation:

    • Prepare a 2% (w/v) acetic acid solution by diluting glacial acetic acid with deionized water.

    • Slowly add 2 g of chitosan powder to 100 mL of the 2% acetic acid solution while stirring continuously.

    • Continue stirring at room temperature until the chitosan is completely dissolved (this may take several hours).

    • Adjust the pH of the chitosan solution to approximately 6.0-6.5 using a 1 M NaOH solution.

  • GDL Addition and Gelation:

    • Prepare a fresh GDL solution (e.g., 10% w/v) in deionized water.

    • Add the desired amount of GDL solution to the chitosan solution while stirring. The final concentration of GDL will influence the gelation time and final properties of the hydrogel (refer to Table 1).

    • After thorough mixing, pour the solution into the desired molds.

    • Cover the molds and leave them undisturbed at room temperature for gelation to occur. The time required for gelation can range from a few minutes to several hours depending on the GDL concentration.

  • Hydrogel Washing:

    • Once the hydrogel is formed, gently wash it with deionized water to remove any unreacted GDL and acetic acid.

    • The hydrogel is now ready for characterization or further use.

Chitosan_Protocol A Prepare 2% Chitosan Solution in 2% Acetic Acid B Adjust pH to 6.0-6.5 with 1M NaOH A->B C Add GDL Solution to Chitosan Solution B->C D Pour into Molds C->D E Allow Gelation at Room Temperature D->E F Wash Hydrogel with Deionized Water E->F G Hydrogel Ready for Use F->G

Caption: Experimental workflow for chitosan hydrogel preparation.

Protocol 2: Preparation of an Alginate Hydrogel using GDL and CaCO₃

This protocol details the formation of an alginate hydrogel via the internal gelation method using GDL to trigger the release of calcium ions from calcium carbonate.

Materials:

  • Sodium alginate

  • Calcium carbonate (CaCO₃)

  • This compound (GDL)

  • Deionized water

Equipment:

  • Homogenizer or high-speed mixer

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Molds for hydrogel casting

Procedure:

  • Alginate Solution Preparation:

    • Prepare a 2% (w/v) sodium alginate solution by slowly dissolving 2 g of sodium alginate in 100 mL of deionized water under constant stirring.

    • Continue stirring until a homogeneous solution is obtained.

  • Dispersion of Calcium Carbonate:

    • Weigh the desired amount of CaCO₃ powder. The molar ratio of Ca²⁺ to alginate carboxyl groups is a critical parameter.

    • Disperse the CaCO₃ powder uniformly into the alginate solution using a homogenizer or high-speed mixer.

  • Initiation of Gelation with GDL:

    • Weigh the required amount of GDL. The molar ratio of GDL to CaCO₃ will determine the rate of pH drop and subsequent gelation.

    • Rapidly add the GDL powder to the alginate-CaCO₃ dispersion and mix vigorously for a short period (e.g., 30-60 seconds) to ensure uniform distribution.

    • Immediately pour the mixture into molds before gelation begins.

  • Gel Curing and Washing:

    • Allow the molds to stand at room temperature for the hydrogel to form and cure. This can take several hours.

    • After gelation, the hydrogels can be washed with deionized water to remove any residual reactants.

Quantitative Data

The concentration of GDL is a critical factor that influences the gelation kinetics and the final properties of the hydrogel. The following tables summarize the effect of GDL concentration on key hydrogel parameters.

Table 1: Effect of GDL Concentration on Chitosan Hydrogel Properties

GDL Concentration (w/v)Gelation Time (minutes)Storage Modulus (G') (Pa)Swelling Ratio (%)
0.5%~120500 - 1500800 - 1200
1.0%~601500 - 3000600 - 900
2.0%~303000 - 5000400 - 700

Note: The values presented are approximate and can vary depending on the specific properties of the chitosan (e.g., molecular weight and degree of deacetylation) and other experimental conditions.

Table 2: Effect of GDL/CaCO₃ Molar Ratio on Alginate Hydrogel Properties

GDL:CaCO₃ Molar RatioGelation Time (minutes)Compressive Modulus (kPa)
0.5> 6010 - 20
1.030 - 6020 - 40
2.010 - 3040 - 60

Note: These values are illustrative and depend on the alginate concentration, type of alginate (M/G ratio), and the concentration of CaCO₃.

Characterization of GDL-Induced Hydrogels

Rheological Analysis

Rheology is used to study the viscoelastic properties of the hydrogel and to determine the gelation time.

Protocol for Rheological Analysis:

  • Sample Preparation: Prepare the hydrogel precursor solution as described in the protocols above.

  • Measurement Setup:

    • Use a rheometer with a parallel plate or cone-plate geometry.

    • Set the temperature to the desired gelation temperature (e.g., 25°C or 37°C).

    • Quickly load the precursor solution onto the rheometer plate immediately after adding GDL.

  • Time Sweep:

    • Perform a time sweep experiment at a constant frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region, typically 0.1-1%).

    • Monitor the storage modulus (G') and loss modulus (G'') over time.

    • The gelation point is typically identified as the time at which G' crosses over G''.

  • Frequency Sweep:

    • Once the gel is formed (G' has plateaued), perform a frequency sweep at a constant strain to characterize the mechanical spectrum of the hydrogel.

Rheology_Workflow A Prepare Hydrogel Precursor Solution B Load Sample onto Rheometer A->B C Perform Time Sweep (Constant Frequency & Strain) B->C D Determine Gelation Point (G' > G'') C->D E Perform Frequency Sweep (Constant Strain) D->E F Characterize Mechanical Spectrum E->F

Caption: Workflow for rheological analysis of hydrogel formation.

Swelling Behavior

The swelling ratio provides information about the water absorption capacity of the hydrogel.

Protocol for Swelling Ratio Determination:

  • Prepare hydrogel samples of a known initial weight (W_initial).

  • Immerse the samples in a swelling medium (e.g., phosphate-buffered saline, PBS) at a specific temperature.

  • At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (W_swollen).

  • Continue until the hydrogel reaches a constant weight (equilibrium swelling).

  • The swelling ratio is calculated using the formula: Swelling Ratio (%) = [(W_swollen - W_initial) / W_initial] x 100

Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphology and porous structure of the hydrogel network.

Protocol for SEM Sample Preparation:

  • Fixation: Immerse the hydrogel sample in a fixative solution (e.g., 2.5% glutaraldehyde (B144438) in PBS) for several hours.

  • Dehydration: Dehydrate the fixed sample through a graded series of ethanol (B145695) solutions (e.g., 30%, 50%, 70%, 90%, 100% ethanol).[1]

  • Drying: Critical point drying or freeze-drying (lyophilization) is used to remove the solvent without collapsing the hydrogel structure.[2]

  • Coating: The dried hydrogel is mounted on an SEM stub and sputter-coated with a conductive material (e.g., gold or palladium) to prevent charging during imaging.[1]

  • Imaging: The sample is then imaged using an SEM.

Applications in Drug Development

GDL-induced hydrogels offer several advantages for drug delivery applications:

  • Homogeneous Drug Distribution: The slow gelation process allows for the uniform encapsulation of drugs within the hydrogel matrix.

  • Controlled Release: The properties of the hydrogel, such as pore size and degradation rate, can be tuned by adjusting the GDL concentration, which in turn controls the release kinetics of the encapsulated drug.

  • Injectable Formulations: The sol-gel transition can be timed to occur in situ after injection, making these systems suitable for minimally invasive drug delivery.

  • pH-Responsive Delivery: For pH-sensitive hydrogels, drug release can be triggered by the pH changes in the physiological environment, such as in the gastrointestinal tract or tumor microenvironments.

Conclusion

This compound is a versatile and effective reagent for the preparation of a wide range of hydrogels. Its ability to induce a slow and controlled pH decrease allows for the formation of homogeneous and reproducible hydrogel networks with tunable properties. The protocols and data provided in these application notes serve as a valuable resource for researchers and professionals in the fields of materials science, drug delivery, and tissue engineering. By understanding and controlling the parameters of GDL-induced gelation, it is possible to design advanced hydrogel systems for a variety of biomedical applications.

References

Application of D-Gluconic Acid, Delta-Lactone in Drug Delivery Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of D-Gluconic acid, delta-lactone (GDL) in the synthesis of nanoparticles for drug delivery. GDL is a versatile excipient that can be used both as a monomer for the synthesis of biodegradable polymers and as a pH-shifting agent to induce the formation of various types of nanoparticles. Its slow hydrolysis to gluconic acid in aqueous environments provides a gradual and uniform decrease in pH, a property that is highly advantageous for controlled nanoparticle self-assembly and for triggering pH-responsive drug release.

Application in Poly(this compound) (PGDL) Nanoparticles for Cancer Therapy

Novel biodegradable and biocompatible polymers are crucial for advancing drug delivery systems. Poly(glucono-δ-lactone) (PGDL) is a highly branched polymer synthesized from the ring-opening polymerization of GDL. PGDL can self-assemble into stable nanoparticles that serve as effective carriers for anticancer drugs, such as 5-fluorouracil (B62378) (5-FU). These nanoparticles exhibit excellent biocompatibility and pH-responsive drug release characteristics, making them promising candidates for cancer therapy.[1]

  • Biocompatibility and Biodegradability: PGDL nanoparticles show no signs of toxicity in cell viability studies.[1]

  • Controlled Drug Release: The release of encapsulated drugs from PGDL nanoparticles can be controlled and is enhanced at the acidic pH characteristic of tumor microenvironments.[1]

  • Efficient Drug Loading: These nanoparticles can be effectively loaded with anticancer agents like 5-FU.[1]

Table 1: Physicochemical Properties of PGDL Nanoparticles

ParameterValueReference
Mean Diameter~150 nm[2][3]
Polydispersity Index (PDI)< 0.2[2]
Zeta PotentialNegative[3]

Table 2: 5-Fluorouracil (5-FU) Release from PGDL Nanoparticles

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.4 (%)Reference
12~15~25[4][5][6]
24~25~40[4][5][6]
48~40~60[4][5][6]
72~55~75[4][5][6]
96~65~85[4][5][6]

Protocol 1: Synthesis of PGDL Nanoparticles via w/o Emulsification

This protocol describes the synthesis of PGDL nanoparticles using a water-in-oil (w/o) emulsification method.

Materials:

  • This compound (GDL)

  • Initiator (e.g., stannous octoate)

  • Oil phase (e.g., cyclohexane, mineral oil)

  • Surfactant (e.g., Span 80)

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • Polymer Synthesis: Synthesize PGDL polymer by ring-opening polymerization of GDL using an appropriate initiator.

  • Organic Phase Preparation: Dissolve the synthesized PGDL polymer and a surfactant (e.g., 2% w/v Span 80) in the oil phase.

  • Aqueous Phase Preparation: Prepare the aqueous phase, which may contain the drug to be encapsulated (e.g., 5-FU).

  • Emulsification: Add the aqueous phase to the organic phase dropwise while homogenizing at high speed (e.g., 10,000 rpm) for 10-15 minutes to form a stable w/o emulsion.

  • Nanoparticle Solidification: Evaporate the organic solvent under reduced pressure. This causes the PGDL to precipitate and form solid nanoparticles.

  • Purification: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm, 30 min). Wash the nanoparticles multiple times with ethanol and deionized water to remove residual oil and surfactant.

  • Drying: Lyophilize the purified nanoparticles to obtain a dry powder.

Protocol 2: In Vitro Drug Release Study

This protocol details the procedure for evaluating the in vitro release of an encapsulated drug from PGDL nanoparticles.

Materials:

  • Drug-loaded PGDL nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.4

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Shaking incubator

Procedure:

  • Disperse a known amount of drug-loaded PGDL nanoparticles in a specific volume of PBS (pH 7.4 or 5.4).

  • Transfer the nanoparticle suspension into a dialysis bag.

  • Place the dialysis bag in a larger container with a known volume of the corresponding PBS, serving as the release medium.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72, 96 hours), withdraw a sample from the release medium.

  • Replenish the withdrawn volume with fresh PBS to maintain sink conditions.

  • Quantify the amount of drug released into the medium using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative percentage of drug release over time.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps to assess the cytotoxicity of PGDL nanoparticles on a cancer cell line (e.g., OVCAR-3).

Materials:

  • OVCAR-3 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • PGDL nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed OVCAR-3 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of PGDL nanoparticles (e.g., 0.1, 1, 10, 100 µg/mL). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Cell Viability Calculation: Calculate the percentage of cell viability relative to the untreated control cells.

G cluster_synthesis PGDL Nanoparticle Synthesis cluster_release pH-Responsive Drug Release cluster_effect Therapeutic Effect GDL D-Gluconic acid, δ-lactone (GDL) ROP Ring-Opening Polymerization GDL->ROP PGDL Poly(glucono-δ-lactone) (PGDL) ROP->PGDL Emulsion w/o Emulsification PGDL->Emulsion NPs 5-FU-loaded PGDL Nanoparticles Emulsion->NPs Drug 5-Fluorouracil Drug->Emulsion Tumor Tumor Microenvironment (Acidic pH ~5.4) Hydrolysis Ester Bond Hydrolysis in PGDL Tumor->Hydrolysis Degradation Nanoparticle Degradation Hydrolysis->Degradation Release 5-FU Release Degradation->Release CancerCell Cancer Cell Release->CancerCell Apoptosis Apoptosis CancerCell->Apoptosis

Caption: Workflow for PGDL nanoparticle synthesis and pH-responsive drug release.

Application of GDL as a pH-Shifting Agent in Nanoparticle Synthesis

GDL's property of slow hydrolysis to gluconic acid makes it an excellent agent for inducing the formation of nanoparticles in a controlled manner. The gradual decrease in pH avoids localized areas of high acidity, leading to the formation of more homogeneous and stable nanoparticles compared to the use of strong acids.

GDL can be incorporated into the formulation of chitosan (B1678972) nanoparticles for the delivery of local anesthetics like lidocaine (B1675312).[9] In this system, chitosan is ionically crosslinked with an agent like sodium citrate, and GDL is added to the formulation. The subsequent hydrolysis of GDL to gluconic acid further interacts with the chitosan, influencing the nanoparticle characteristics and drug release profile.[9]

Table 3: Physicochemical Properties of Lidocaine-Loaded Chitosan-GDL Nanoparticles

ParameterValueReference
Mean Diameter300 - 500 nm[9][10]
Polydispersity Index (PDI)0.2 - 0.4[11]
Zeta Potential+25 to +40 mV[9][12]

Protocol 4: Preparation of Lidocaine-Loaded Chitosan Nanoparticles with GDL

This protocol describes the preparation of lidocaine-loaded chitosan nanoparticles using a w/o microemulsion method with GDL as a pH-adjusting agent.

Materials:

  • Chitosan (medium molecular weight)

  • Citric acid

  • This compound (GDL)

  • Lidocaine HCl

  • Oil phase (e.g., a mixture of glyceryl oleate (B1233923) and Labrasol)

  • Deionized water

Procedure:

  • Aqueous Phase Preparation:

    • Dissolve chitosan (e.g., 10 mg/mL) in an aqueous solution of citric acid (e.g., 0.11 mmol/mL).[9]

    • Add GDL to the chitosan/citrate solution. The GDL will hydrolyze to gluconic acid.[9]

    • Dissolve lidocaine HCl (e.g., 10 mg/g) in this aqueous polymer solution.[9]

  • Microemulsion Formation:

    • Prepare the oil phase.

    • Add the aqueous polymeric solution to the oil phase (e.g., at a 3:7 w/o ratio) and mix to form a microemulsion.[9]

  • Nanoparticle Formation: The electrostatic interactions between chitosan, citrate, and gluconate, along with the pH change, will lead to the formation of nanoparticles within the microemulsion.

  • Characterization: Characterize the resulting nanoparticles for size, zeta potential, and drug loading.

G GDL D-Gluconic acid, δ-lactone (GDL) Hydrolysis Slow Hydrolysis GDL->Hydrolysis Water Water Water->Hydrolysis GluconicAcid Gluconic Acid Hydrolysis->GluconicAcid pH_decrease Gradual pH Decrease GluconicAcid->pH_decrease SelfAssembly Controlled Self-Assembly pH_decrease->SelfAssembly Chitosan Chitosan Solution (Positively Charged) Chitosan->SelfAssembly Nanoparticles Homogeneous and Stable Chitosan Nanoparticles SelfAssembly->Nanoparticles

Caption: Role of GDL in the controlled formation of chitosan nanoparticles.

References

Application Notes and Protocols for D-Gluconic Acid, delta-Lactone as a Slow Acidifier in Protein Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Controlling the pH of a protein solution is a critical factor in achieving successful protein crystallization.[1] A gradual change in pH can gently guide a protein solution into a supersaturated state, which is conducive to the formation of well-ordered crystals. D-Gluconic acid, delta-lactone (GDL) is a neutral, cyclic ester of D-gluconic acid that undergoes slow hydrolysis in aqueous solutions to produce D-gluconic acid.[2] This property makes it an ideal candidate for use as a slow-release acidifier in protein crystallization experiments, allowing for a controlled decrease in pH over time. This document provides detailed application notes and protocols for the use of GDL as a slow acidifier in protein crystallization.

Principle of Slow Acidification with GDL

GDL is a white, crystalline powder that is freely soluble in water.[3] Upon dissolution, it is slowly hydrolyzed to D-gluconic acid, resulting in a gradual decrease in the pH of the solution.[2] The rate of this hydrolysis is dependent on temperature, with slower rates at lower temperatures.[4] This controlled acidification can be harnessed in protein crystallization to slowly decrease the pH of the crystallization drop, thereby altering the protein's solubility and promoting the formation of crystals.

Data Presentation

Estimated Hydrolysis Rate of GDL

The rate of GDL hydrolysis is crucial for designing crystallization experiments. The following table provides estimated half-lives of GDL at typical protein crystallization temperatures, extrapolated from available kinetic data. These values should be considered as a guide, as the actual rate can be influenced by the specific buffer composition and pH.

Temperature (°C)Estimated Half-life for Hydrolysis (hours)
4~ 24 - 48
16~ 8 - 16
20~ 5 - 10
25~ 3 - 6

Note: These are estimations for near-neutral pH. The hydrolysis rate is also pH-dependent.

Recommended GDL Concentration Ranges for Screening

The optimal concentration of GDL will be protein-dependent. It is recommended to screen a range of GDL concentrations to find the ideal conditions for your protein of interest.

Screening PhaseGDL Concentration in Crystallization Drop (mM)
Initial Screening10 - 100
Optimization5 - 150 (in finer increments)

Experimental Protocols

Protocol 1: Preparation of GDL Stock Solution

Materials:

  • This compound (molecular weight: 178.14 g/mol )

  • High-purity water (e.g., Milli-Q or equivalent)

  • Sterile microcentrifuge tubes

  • 0.22 µm syringe filter

Procedure:

  • Calculate the required mass of GDL to prepare a 1 M stock solution. For example, for 1 ml of 1 M GDL, weigh out 178.14 mg of GDL.

  • Dissolve the GDL in high-purity water to the desired final volume.

  • Sterile-filter the GDL stock solution using a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Prepare the stock solution fresh on the day of setting up crystallization trials, as GDL will slowly hydrolyze in the aqueous solution.

Protocol 2: Vapor Diffusion Crystallization using GDL (Hanging Drop Method)

Materials:

  • Purified protein solution at a suitable concentration (typically 5-20 mg/ml)

  • GDL stock solution (e.g., 1 M, freshly prepared)

  • Crystallization screening solutions

  • 24-well hanging drop crystallization plates

  • Siliconized glass cover slips

  • Pipettes and tips

Procedure:

  • Pipette 500 µl of the desired crystallization screening solution into the reservoir of a 24-well plate.

  • On a clean, siliconized cover slip, pipette 1 µl of your protein solution.

  • To the protein drop, add 0.5 µl of the reservoir solution.

  • Add 0.5 µl of a GDL dilution (prepared from your stock solution) to the drop to achieve the desired final GDL concentration. For example, to get a final concentration of 50 mM GDL in a 2 µl drop, you would add 0.5 µl of a 200 mM GDL working solution.

  • Gently mix the drop by pipetting up and down, being careful not to introduce bubbles.

  • Invert the cover slip and place it over the reservoir, ensuring a good seal.

  • Repeat for a range of GDL concentrations and different crystallization conditions.

  • Incubate the plates at a constant temperature (e.g., 4°C, 16°C, or 20°C) and monitor for crystal growth over time.

Protocol 3: Vapor Diffusion Crystallization using GDL (Sitting Drop Method)

Materials:

  • Purified protein solution at a suitable concentration (typically 5-20 mg/ml)

  • GDL stock solution (e.g., 1 M, freshly prepared)

  • Crystallization screening solutions

  • 96-well sitting drop crystallization plates

  • Pipettes and tips

  • Plate sealing film

Procedure:

  • Pipette 80 µl of the desired crystallization screening solution into the reservoir of a 96-well sitting drop plate.

  • In the drop post, pipette 100 nl of your protein solution.

  • Add 50 nl of the reservoir solution to the protein drop.

  • Add 50 nl of a GDL dilution to achieve the desired final GDL concentration in the drop.

  • Seal the plate with a clear sealing film.

  • Incubate the plates at a constant temperature and monitor for crystal growth.

Mandatory Visualizations

GDL_Hydrolysis GDL D-Gluconic acid, delta-lactone (GDL) GluconicAcid D-Gluconic Acid GDL->GluconicAcid Slow Hydrolysis Water H₂O Proton H⁺ GluconicAcid->Proton Acidification

Caption: Hydrolysis of this compound (GDL) to D-Gluconic Acid.

Crystallization_Workflow cluster_prep Preparation cluster_setup Vapor Diffusion Setup cluster_process Crystallization Process Protein Protein Solution Drop Mix Protein, Reservoir, and GDL in Drop Protein->Drop Reservoir Reservoir Solution Reservoir->Drop GDL_Stock Fresh GDL Stock GDL_Stock->Drop Equilibration Vapor Equilibration Drop->Equilibration Hydrolysis GDL Hydrolysis → Slow pH Decrease Equilibration->Hydrolysis Supersaturation Supersaturation Hydrolysis->Supersaturation Crystal Crystal Formation Supersaturation->Crystal

Caption: Experimental workflow for protein crystallization using GDL.

Logical_Relationship Start Initial State: Protein in Solution (Stable pH) AddGDL Addition of GDL Start->AddGDL SlowAcid Slow, Continuous Acidification AddGDL->SlowAcid SolubilityChange Gradual Decrease in Protein Solubility SlowAcid->SolubilityChange Supersaturation Controlled Path to Supersaturation SolubilityChange->Supersaturation Nucleation Reduced Nucleation Rate, Fewer, Larger Crystals Supersaturation->Nucleation CrystalGrowth Ordered Crystal Growth Nucleation->CrystalGrowth

Caption: Logical relationship of slow acidification promoting protein crystallization.

References

Utilizing D-Gluconic Acid, Delta-Lactone as a Chelating Agent in Biological Buffers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trace metal contaminants, ubiquitous in laboratory reagents and glassware, can interfere with biological assays by inhibiting or activating enzymes, catalyzing the degradation of sensitive molecules, or interfering with signaling pathways. Traditional chelating agents like EDTA are effective but can be cytotoxic and are not readily biodegradable.[2] GDL offers a biocompatible alternative for controlling metal ion concentrations in a variety of biological applications.

This document provides detailed application notes and protocols for utilizing D-Gluconic acid, delta-lactone as a chelating agent in biological buffers.

Properties of Gluconic Acid as a Chelating Agent

The chelating ability of gluconic acid, the hydrolyzed form of GDL, is pH-dependent, with its effectiveness generally increasing in neutral to slightly alkaline conditions.[3] The multiple hydroxyl groups and the carboxyl group of the gluconate molecule participate in the coordination of metal ions.

Table 1: Stability Constants (Log K₁) of Gluconate with Various Metal Ions

Metal IonLog K₁
Ca²⁺1.21
Mg²⁺0.7
Mn²⁺1.9
Fe²⁺2.4
Fe³⁺17.7
Cu²⁺3.2
Zn²⁺1.7
Cd²⁺1.6
Ni²⁺1.8

Note: Stability constants can vary with experimental conditions such as ionic strength and temperature. The values presented here are compiled from various sources for general guidance.

Applications in Biological Research and Drug Development

  • Enzyme Assays: Many enzymes are metalloenzymes or are sensitive to inhibition by trace metal ions. GDL can be used to prepare metal-free buffers for enzymatic assays, ensuring that the observed activity is not influenced by metal contaminants.

  • Cell Culture: Trace metals in cell culture media can induce oxidative stress and affect cell signaling pathways. The non-toxic nature of GDL makes it a suitable chelating agent to control metal ion levels in cell culture experiments.

  • Drug Formulation: GDL can be used as an excipient in drug formulations to chelate metal ions that may catalyze the degradation of the active pharmaceutical ingredient (API), thereby enhancing product stability.

  • Preventing Precipitation: By chelating divalent cations like Ca²⁺ and Mg²⁺, GDL can help prevent the precipitation of salts in concentrated buffer solutions.

Experimental Protocols

Protocol 1: Preparation of a Metal-Depleted Tris Buffer (1 M, pH 7.4) using GDL

This protocol describes the preparation of a Tris buffer with reduced concentrations of divalent metal ions.

Materials:

  • Tris base (Tris(hydroxymethyl)aminomethane)

  • This compound (GDL)

  • Hydrochloric acid (HCl), concentrated

  • High-purity, metal-free water (e.g., Milli-Q® water)

  • pH meter

  • Stir plate and stir bar

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Prepare 1 M Tris Solution: Dissolve 121.14 g of Tris base in 800 mL of high-purity water.

  • Add GDL: Add a calculated amount of GDL to the Tris solution. A common starting concentration is 1-5 mM. For a 1 mM final concentration in 1 L, add 0.178 g of GDL. The optimal concentration may need to be determined empirically based on the level of metal contamination.

  • Hydrolysis of GDL: Stir the solution at room temperature for at least 1 hour to allow for the complete hydrolysis of GDL to gluconic acid.

  • Adjust pH: Slowly add concentrated HCl to the solution while stirring and monitoring the pH with a calibrated pH meter. Adjust the pH to 7.4.

  • Final Volume Adjustment: Transfer the solution to a 1 L volumetric flask and add high-purity water to bring the final volume to 1 L.

  • Sterilization: Sterile-filter the buffer through a 0.22 µm filter into a sterile container.

  • Storage: Store the metal-depleted buffer at 4°C.

Protocol 2: Quantifying the Reduction of Free Ca²⁺ in Buffer using a Colorimetric Assay

This protocol demonstrates how to verify the chelation of calcium ions by GDL in a prepared buffer using a commercially available colorimetric assay kit.

Materials:

  • Metal-depleted Tris buffer containing GDL (from Protocol 1)

  • Standard Tris buffer (without GDL) as a control

  • Calcium standard solution

  • Calcium colorimetric assay kit (e.g., based on the o-cresolphthalein (B1221799) complexone method)[3]

  • Microplate reader

  • 96-well microplate

Procedure:

  • Prepare Calcium Spiked Buffers:

    • Prepare a known concentration of Ca²⁺ (e.g., 100 µM) in both the standard Tris buffer and the metal-depleted Tris buffer containing GDL.

  • Prepare Standards: Prepare a series of calcium standards in the standard Tris buffer according to the assay kit manufacturer's instructions.

  • Assay Procedure:

    • Pipette the standards and the calcium-spiked buffer samples (with and without GDL) into the wells of a 96-well plate.

    • Add the colorimetric reagent from the assay kit to all wells.

    • Incubate the plate as per the kit's instructions (typically 5-10 minutes at room temperature).

    • Measure the absorbance at the recommended wavelength (e.g., 575 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Use the standard curve to determine the concentration of free Ca²⁺ in both the standard and the GDL-containing buffers.

    • Calculate the percentage reduction in free Ca²⁺ in the presence of GDL.

Protocol 3: Investigating the Effect of a Chelating Agent on a Metalloenzyme Assay

This protocol provides a framework for studying the effect of metal ion chelation on the activity of a metalloenzyme. Alkaline phosphatase, a zinc-dependent enzyme, is used as an example.

Materials:

  • Alkaline Phosphatase (e.g., from bovine intestinal mucosa)

  • p-Nitrophenyl phosphate (B84403) (pNPP), substrate

  • Tris-HCl buffer (1 M, pH 8.0), prepared with and without GDL (as in Protocol 1)

  • ZnCl₂ solution (1 mM)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Reaction Mixtures:

    • Control: In a microcentrifuge tube, mix Tris-HCl buffer (without GDL), pNPP solution, and enzyme solution.

    • GDL-Treated: In a separate tube, mix Tris-HCl buffer (with GDL), pNPP solution, and enzyme solution.

    • Zinc Rescue: In a third tube, mix Tris-HCl buffer (with GDL), pNPP solution, ZnCl₂ solution (to a final concentration that restores activity, e.g., 10 µM), and enzyme solution.

  • Incubation: Incubate all reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 15-30 minutes).

  • Stop Reaction: Stop the reaction by adding a strong base (e.g., 3 M NaOH).

  • Measure Product Formation: Measure the absorbance of the product, p-nitrophenol, at 405 nm.

  • Data Analysis:

    • Compare the enzyme activity (rate of p-nitrophenol formation) in the three conditions.

    • A significant decrease in activity in the GDL-treated sample, which is restored by the addition of zinc, indicates that GDL is effectively chelating the zinc ions essential for enzyme function.

Visualizations

The following diagrams illustrate key concepts related to the use of GDL as a chelating agent.

GDL_Hydrolysis GDL D-Gluconic acid, delta-lactone (GDL) GluconicAcid D-Gluconic Acid (Chelating Form) GDL->GluconicAcid Hydrolysis Water H₂O Water->GluconicAcid

GDL Hydrolysis to its Active Chelating Form

Chelation_Mechanism cluster_before Before Chelation cluster_after After Chelation with Gluconic Acid Biological Molecule Sensitive Biological Molecule (e.g., Enzyme) Free Metal Ion->Biological Molecule Interference/ Inhibition Chelated Metal Chelated Metal Ion Gluconate Gluconic Acid Gluconate->Chelated Metal Protected Molecule Protected Biological Molecule

Mechanism of Protection by Chelation

Iron_Homeostasis Simplified Iron Homeostasis Signaling Pathway Tf_Fe Transferrin-Fe³⁺ TfR1 Transferrin Receptor 1 (TfR1) Tf_Fe->TfR1 Binds Endosome Endosome TfR1->Endosome Internalization DMT1 DMT1 Endosome->DMT1 Fe³⁺ -> Fe²⁺ LIP Labile Iron Pool (LIP) DMT1->LIP Ferritin Ferritin (Storage) LIP->Ferritin Storage Mitochondria Mitochondria (Heme & Fe-S cluster synthesis) LIP->Mitochondria Utilization Ferroportin Ferroportin (Exporter) LIP->Ferroportin Export IRPs Iron Regulatory Proteins (IRPs) LIP->IRPs High Iron -> Inactivates Ferritin->LIP Release Ferroportin->Tf_Fe Oxidation & Binding Hepcidin Hepcidin Hepcidin->Ferroportin Inhibits IRPs->TfR1 Low Iron -> Upregulates IRPs->Ferritin Low Iron -> Downregulates GDL Gluconic Acid (Chelator) GDL->LIP Chelates Free Iron

Impact of a Chelator on Iron Homeostasis

Conclusion

This compound is a versatile and biocompatible chelating agent with numerous applications in biological research and drug development. Its ability to sequester metal ions in a gentle and non-toxic manner makes it an excellent alternative to traditional chelators like EDTA. The protocols provided in this document offer a starting point for researchers to incorporate GDL into their experimental workflows to improve the accuracy and reliability of their results. Further optimization of GDL concentration and incubation conditions may be necessary for specific applications.

References

Application Notes and Protocols for the Quantification of D-Gluconic Acid and D-Glucono-δ-lactone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Gluconic acid and its intramolecular ester, D-glucono-δ-lactone, are important analytes in various fields, including the food and beverage industry, pharmaceuticals, and biotechnology. In aqueous solutions, D-glucono-δ-lactone readily hydrolyzes to form an equilibrium mixture with D-gluconic acid.[1] Accurate quantification of these compounds is crucial for quality control, process monitoring, and research. This document provides detailed protocols for two common analytical methods: High-Performance Liquid Chromatography (HPLC) and enzymatic assays.

Quantification using Enzymatic Assays

Enzymatic assays offer a specific and sensitive method for the quantification of D-gluconic acid. Commercial kits are widely available, providing a convenient and standardized approach.

Principle

The enzymatic assay is based on a two-step reaction. First, D-gluconic acid is phosphorylated to D-gluconate-6-phosphate by the enzyme gluconate kinase (GK) in the presence of adenosine-5'-triphosphate (B57859) (ATP). Subsequently, D-gluconate-6-phosphate is oxidized by 6-phosphogluconate dehydrogenase (6-PGDH) with nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) as a cofactor. This reaction produces ribulose-5-phosphate and reduced nicotinamide adenine dinucleotide phosphate (NADPH). The amount of NADPH formed is directly proportional to the amount of D-gluconic acid present and can be quantified by measuring the increase in absorbance at 340 nm.[2]

To determine the concentration of D-glucono-δ-lactone, the sample is pre-treated with a mild alkaline solution (e.g., pH 11) to hydrolyze the lactone to D-gluconic acid before performing the enzymatic assay.[2] The result then represents the total concentration of D-gluconic acid and D-glucono-δ-lactone.

Experimental Protocol (Based on commercially available kits)

This protocol is a generalized procedure based on common enzymatic assay kits.[2][3] Users should always refer to the specific instructions provided with their kit.

Materials:

  • D-Gluconic Acid/D-Glucono-δ-lactone assay kit (containing buffer, NADP+, ATP, gluconate kinase, and 6-phosphogluconate dehydrogenase)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

  • Cuvettes or 96-well microplates

  • Pipettes and tips

  • Distilled or deionized water

  • 2 M NaOH for lactone hydrolysis (if required)

  • pH meter or pH test strips

Procedure:

A. Sample Preparation:

  • Clear, liquid samples (e.g., wine, fruit juice): Dilute with distilled water to obtain a D-gluconic acid concentration between 0.08 and 0.5 g/L.[2]

  • Solid or turbid samples: Homogenize a known weight of the sample with water, followed by clarification through centrifugation or filtration. Deproteinization may be necessary for samples with high protein content. This can be achieved by adding perchloric acid, followed by neutralization with KOH.[3][4]

  • For D-glucono-δ-lactone determination: Adjust the sample solution to approximately pH 11 with 2 M NaOH and incubate for 5-10 minutes at room temperature to ensure complete hydrolysis of the lactone.[2]

B. Manual Assay Procedure (per cuvette):

  • Pipette the following into 1 cm light path cuvettes:

    • 1.00 mL Buffer solution

    • 0.10 mL NADP+/ATP solution

    • 0.10 mL 6-PGDH suspension

    • 1.28 mL Distilled water

    • 0.10 mL Sample solution

  • Mix the contents of the cuvettes thoroughly.

  • Read the initial absorbance (A1) of the blank and sample at 340 nm after approximately 3 minutes.

  • Start the reaction by adding 0.02 mL of gluconate kinase (GK) suspension to each cuvette.

  • Mix and incubate for approximately 6 minutes at room temperature (~25°C).[5]

  • Read the final absorbance (A2) of the blank and sample at 340 nm.

C. Microplate Assay Procedure (per well):

  • Pipette the following into the wells of a 96-well microplate:

    • 0.100 mL Buffer solution

    • 0.010 mL NADP+/ATP solution

    • 0.010 mL 6-PGDH suspension

    • 0.124 mL Distilled water

    • 0.010 mL Sample solution

  • Mix the contents of the wells.

  • Read the initial absorbance (A1) at 340 nm.

  • Start the reaction by adding 0.002 mL of gluconate kinase (GK) suspension to each well.

  • Mix and incubate for approximately 6 minutes at room temperature.

  • Read the final absorbance (A2) at 340 nm.

D. Calculation:

  • Calculate the absorbance difference for the blank and sample: ΔA = A2 - A1.

  • Subtract the absorbance difference of the blank from the absorbance difference of the sample to obtain ΔA_D-gluconic acid.

  • The concentration of D-gluconic acid (in g/L) can be calculated using the following formula: C (g/L) = (V_final * MW) / (ε * d * v_sample * 1000) * ΔA_D-gluconic acid * F Where:

    • V_final = Final volume in the cuvette/well (mL)

    • MW = Molecular weight of D-gluconic acid (196.16 g/mol )

    • ε = Molar absorptivity of NADPH at 340 nm (6.3 L mmol⁻¹ cm⁻¹)

    • d = Light path (cm)

    • v_sample = Sample volume (mL)

    • F = Dilution factor

Data Presentation
ParameterValueReference
Linear Range 0.8 to 50 µg of D-gluconic acid per assay[2]
Detection Limit 0.792 mg/L[2]
Reaction Time ~6 minutes[5]
Wavelength 340 nm[2]
Specificity Specific for D-gluconic acid[2]

Quantification using High-Performance Liquid Chromatography (HPLC)

HPLC provides a robust method for the separation and quantification of D-gluconic acid and its lactone. Various detection methods can be employed, with pulsed amperometric detection (PAD) being particularly sensitive for underivatized sugars and sugar acids.

Principle

HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase. For D-gluconic acid, anion-exchange chromatography is often employed. Detection can be achieved using several methods, including refractive index (RI), UV-Vis (at low wavelengths), or more specifically and sensitively, pulsed amperometric detection (PAD). PAD is highly suitable for electroactive compounds like gluconic acid and involves applying a series of potential pulses at a gold or platinum electrode to measure the current generated by the oxidation of the analyte.

Experimental Protocol (HPLC-PAD)

This protocol is based on a published method for the determination of gluconic acid in wine.[6]

Materials and Equipment:

  • HPLC system with a gradient pump, autosampler, and column oven

  • Pulsed Amperometric Detector (PAD) with a gold working electrode

  • Anion-exchange column (e.g., Dionex CarboPac PA1 or similar)

  • Data acquisition and processing software

  • D-gluconic acid sodium salt (for standards)

  • Sodium hydroxide (B78521) (for mobile phase)

  • HPLC grade water

  • 0.45 µm membrane filters

Procedure:

A. Standard Preparation:

  • Prepare a stock standard solution of D-gluconic acid (e.g., 1000 mg/L) in HPLC grade water.

  • Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1 to 500 mg/L).[6]

B. Sample Preparation:

  • Dilute the sample (e.g., wine) 10-fold with HPLC grade water.[6]

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

C. Chromatographic Conditions:

  • Column: Anion-exchange column

  • Mobile Phase: 0.1 M Sodium Hydroxide (isocratic)[6]

  • Flow Rate: 1.5 mL/min[6]

  • Injection Volume: 10 µL[6]

  • Column Temperature: 20 °C[6]

  • Run Time: Approximately 30 minutes (including column cleaning and conditioning)[6]

D. PAD Settings (Gold Electrode):

  • E1: +200 mV for 300 ms

  • E2: +700 mV for 100 ms

  • E3: -900 mV for 100 ms[6]

E. Quantification:

  • Inject the prepared standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared samples.

  • Determine the concentration of D-gluconic acid in the samples by interpolating their peak areas from the calibration curve.

Data Presentation
ParameterValueReference
Linearity Up to 500 mg/L[6]
Limit of Quantification (LOQ) 2.0 mg/L (10σ)[6]
Precision (RSD%) < 2.5% in the typical concentration range of natural wines[6]
Analysis Time ~30 minutes per sample[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Enzymatic_Assay_Pathway cluster_hydrolysis Optional Hydrolysis Step cluster_assay Enzymatic Reaction D-Glucono-delta-lactone D-Glucono-delta-lactone D-Gluconic_Acid_H D-Gluconic Acid D-Glucono-delta-lactone->D-Gluconic_Acid_H  H2O, pH 11 D-Gluconic_Acid D-Gluconic Acid D-Gluconate-6-P D-Gluconate-6-Phosphate D-Gluconic_Acid->D-Gluconate-6-P Gluconate Kinase Ribulose-5-P Ribulose-5-Phosphate D-Gluconate-6-P->Ribulose-5-P 6-PGDH ATP ATP ADP ADP ATP->ADP NADP+ NADP+ NADPH NADPH NADP+->NADPH Spectrophotometer Spectrophotometer NADPH->Spectrophotometer Measure at 340 nm

Caption: Biochemical pathway for the enzymatic quantification of D-Gluconic acid.

Experimental_Workflows cluster_enzymatic Enzymatic Assay Workflow cluster_hplc HPLC-PAD Workflow E1 Sample Preparation (Dilution, Hydrolysis if needed) E2 Prepare Reagent Mix (Buffer, NADP+, 6-PGDH) E1->E2 E3 Read Initial Absorbance (A1) E2->E3 E4 Add Gluconate Kinase E3->E4 E5 Incubate (~6 min) E4->E5 E6 Read Final Absorbance (A2) E5->E6 E7 Calculate Concentration E6->E7 H1 Prepare Mobile Phase (0.1 M NaOH) H3 Equilibrate HPLC System H1->H3 H2 Prepare Standards & Samples (Dilution, Filtration) H4 Inject Standards (Generate Calibration Curve) H2->H4 H5 Inject Samples H4->H5 H6 Data Analysis (Peak Integration) H5->H6 H7 Calculate Concentration H6->H7

Caption: Comparison of experimental workflows for enzymatic and HPLC-PAD assays.

References

Application Notes: D-Gluconic Acid, Delta-Lactone (Gluconolactone) as a Gentle Exfoliating Agent

References

Application Notes and Protocols: D-Gluconic Acid, Delta-Lactone Induced Gelation of Proteins and Polysaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Gluconic acid, delta-lactone (GDL) is a widely used food-grade cyclic ester that serves as a slow-release acidulant. Upon hydrolysis in an aqueous environment, it gradually forms gluconic acid, leading to a uniform and controlled reduction in pH. This characteristic makes GDL an exceptional agent for inducing the gelation of various biopolymers, including proteins and polysaccharides. The resulting gels are often homogeneous and possess well-defined structures, making them suitable for a range of applications in the food, pharmaceutical, and drug development sectors.

Mechanism of GDL-Induced Gelation

The gelation process initiated by GDL is a multi-step phenomenon driven by the controlled in-situ acidification of the biopolymer solution. The key stages of this mechanism are:

  • GDL Hydrolysis : GDL slowly hydrolyzes in the presence of water to yield gluconic acid. The rate of this reaction is dependent on both temperature and time, which allows for precise control over the acidification process.

  • Charge Neutralization : As gluconic acid is formed, the pH of the solution gradually decreases. This leads to the protonation of charged groups on the biopolymer chains. As the pH approaches the isoelectric point (pI) of a protein or the pKa of a polysaccharide, the net charge on the molecules is minimized.

  • Reduction of Electrostatic Repulsion : The neutralization of charges significantly reduces the electrostatic repulsion that keeps the biopolymer chains separated in solution.

  • Enhancement of Intermolecular Interactions : With diminished electrostatic repulsion, other intermolecular forces, such as hydrophobic interactions and hydrogen bonding, become more prominent, promoting association between the biopolymer chains.

  • Formation of a Gel Network : The progressive aggregation of biopolymer chains leads to the formation of a three-dimensional network that entraps the solvent, resulting in the formation of a gel. The final properties of the gel, including its strength, elasticity, and porosity, are influenced by factors such as the concentration of the biopolymer and GDL, temperature, and the ionic environment.

Applications in Research and Drug Development

The use of GDL for gel formation provides several distinct advantages:

  • Homogeneous Gel Structure : The slow and uniform reduction in pH ensures the formation of consistent and homogeneous gels.

  • Controllable Gelation Kinetics : The rate of gel formation can be finely tuned by adjusting the temperature and the concentration of GDL.

  • Mild Gelation Conditions : Gels can be formed at or near room temperature, which is highly advantageous for the encapsulation of heat-sensitive therapeutic agents.

  • Biocompatibility : As a food-grade and non-toxic substance, GDL is well-suited for creating biocompatible materials for in-vivo applications.

These properties make GDL-induced gelation a valuable tool in drug development for:

  • Controlled Drug Release : The encapsulation of pharmaceutical compounds within GDL-induced gels can facilitate their sustained and controlled release.

  • Protection of Bioactive Molecules : The gel matrix can serve as a protective barrier for sensitive therapeutic molecules, such as proteins and peptides, shielding them from enzymatic degradation in the gastrointestinal tract.

  • Scaffolds for Tissue Engineering : GDL-induced gels can be formulated as biocompatible scaffolds to support cell growth and tissue regeneration.

Quantitative Data on GDL-Induced Gels

The following tables provide a summary of quantitative data on the properties of various protein and polysaccharide gels induced by GDL.

Table 1: Properties of GDL-Induced Soy Protein Isolate (SPI) Gels

SPI Concentration (% w/v)GDL Concentration (% w/v)Temperature (°C)Gel Strength (g)Water Holding Capacity (WHC) (%)Reference Findings
5240--Addition of cellulose (B213188) nanocrystals was found to increase the gel strength.[1]
7-84-10Not specified-ImprovedGDL was shown to improve the viscosity and water-holding capacity of the gels.[2]
Not specified0.38563.98Decreased with SSPSThe addition of soybean soluble polysaccharide (SSPS) was found to decrease the gel strength.[3]

Table 2: Properties of GDL-Induced Whey Protein Isolate (WPI) Gels

WPI Concentration (% w/w)GDL Concentration (% w/w)Temperature (°C)Storage Modulus (G') (Pa)Reference Findings
7.51.8525-Enzymatic treatment prior to gelation increased the final gel strength.[4]
Not specified0.2 g/g of proteinRoom Temperature-Pre-heating and enzymatic treatment had a significant impact on the gel's properties.[5]
10125-Ultrasound pretreatment was shown to improve the hardness and water holding capacity of the gel.[6]

Table 3: Properties of GDL-Induced Polysaccharide Gels

PolysaccharideConcentration (% w/v)GDL Concentration (% w/v)Temperature (°C)Reference Findings
Potato Pectin (B1162225)30.1 - 104The addition of GDL shortened the gelation time and increased the viscosity of the pectin solution.[7]
Gellan GumNot specifiedNot specifiedNot specifiedGels formed from gellan gum induced by GDL were found to be thermally irreversible.[8][9]
Alginate/Chitosan (B1678972)1 (Alginate)0.2Not specifiedGDL is utilized to control the pH to facilitate the gelation of alginate and chitosan mixtures.[10]

Experimental Protocols

Herein are detailed protocols for the GDL-induced gelation of common proteins and polysaccharides.

Protocol 1: GDL-Induced Soy Protein Isolate (SPI) Gelation

  • Preparation of SPI Solution :

    • Disperse 5 g of Soy Protein Isolate (SPI) powder into 100 mL of deionized water.

    • Stir the suspension continuously for 2 hours at room temperature to ensure complete hydration of the protein.

  • Pre-heating Step (Optional but Recommended) :

    • Heat the SPI solution in a water bath at 80°C for 30 minutes.

    • Subsequently, cool the solution to the intended gelation temperature (e.g., 40°C).

  • GDL Addition and Gel Formation :

    • Freshly prepare a 20% (w/v) GDL solution in deionized water.

    • Add 10 mL of the GDL solution to the SPI solution to achieve a final GDL concentration of 2% (w/v), and stir vigorously for 1 minute to ensure uniform distribution.

    • Pour the mixture into appropriate molds and incubate at 40°C for 1 hour, or until a self-supporting gel is formed.

  • Storage :

    • Store the resulting gels at 4°C for further analysis.

Protocol 2: GDL-Induced Whey Protein Isolate (WPI) Cold-Set Gelation

  • Preparation of WPI Solution :

    • Dissolve 7.5 g of Whey Protein Isolate (WPI) in 100 mL of deionized water.

    • Adjust the pH of the solution to 7.0 using 1 M NaOH.

    • Continue to stir for 1-2 hours to ensure the protein is fully dissolved.

  • Heat Denaturation :

    • Heat the WPI solution at 80°C for 30 minutes in a water bath to induce the formation of soluble protein aggregates.

    • Cool the solution to room temperature (25°C).

  • GDL Addition and Gelation :

    • Add 1.85 g of GDL powder directly to the cooled WPI solution and stir for 10 minutes.

    • Pour the solution into a suitable container and allow it to set at room temperature. Gelation will typically occur over a period of a few hours.

  • Characterization :

    • The properties of the gel can be evaluated after a 24-hour storage period at 4°C.

Protocol 3: GDL-Induced Pectin Gelation

  • Preparation of Pectin Solution :

    • Disperse 3 g of high methoxy (B1213986) pectin into 100 mL of distilled water.

    • Heat the suspension to 60°C while stirring for 40 minutes to achieve complete hydration.

    • Cool the pectin solution to the desired gelation temperature (e.g., 4°C).

  • GDL Addition and Gel Formation :

    • Add the desired amount of GDL (e.g., 4% w/v) to the cooled pectin solution and mix thoroughly.

    • The gelation process can be monitored by measuring the change in pH and rheological properties over time at 4°C.

  • Analysis :

    • The sol-gel transition point can be identified as the crossover point of the storage modulus (G') and the loss modulus (G'').

Visualizations

The following diagrams, created using the DOT language, illustrate the mechanisms and workflows discussed.

GDL_Gelation_Mechanism cluster_solution Aqueous Solution cluster_hydrolysis Hydrolysis & pH Drop cluster_aggregation Aggregation cluster_gelation Gelation GDL GDL (D-Gluconic acid, δ-lactone) GluconicAcid Gluconic Acid (H⁺ Release) GDL->GluconicAcid Hydrolysis in H₂O H2O H₂O Biopolymer Biopolymer Chains (Proteins or Polysaccharides) - High net charge - Electrostatic repulsion ReducedRepulsion Reduced Electrostatic Repulsion (approaching pI/pKa) GluconicAcid->ReducedRepulsion Gradual pH decrease DominantForces Dominant Intermolecular Forces (Hydrophobic, H-bonds) ReducedRepulsion->DominantForces Enables closer approach Aggregates Biopolymer Aggregates DominantForces->Aggregates Promotes association GelNetwork 3D Gel Network (Solvent Entrapment) Aggregates->GelNetwork Network formation

Caption: General mechanism of GDL-induced biopolymer gelation.

Protein_Gelation_Workflow start Start: Protein Powder (e.g., SPI, WPI) step1 1. Disperse in Water (Hydration) start->step1 step2 2. Optional: Pre-heating (e.g., 80°C for 30 min) - Denaturation & Soluble Aggregates step1->step2 step3 3. Cool to Gelation Temp. (e.g., 25-40°C) step2->step3 step4 4. Add GDL Solution/Powder (Initiate Acidification) step3->step4 step5 5. Incubate (Allow for gradual pH drop and gel formation) step4->step5 end End: Protein Gel step5->end

Caption: Experimental workflow for GDL-induced protein gelation.

Polysaccharide_Gelation_Workflow start Start: Polysaccharide Powder (e.g., Pectin, Gellan Gum) step1 1. Disperse in Water with Heating (e.g., 60°C for 40 min) - Complete Hydration start->step1 step2 2. Cool to Gelation Temp. (e.g., 4°C) step1->step2 step3 3. Add GDL (Initiate Acidification) step2->step3 step4 4. Monitor Gelation (Rheological measurements) step3->step4 end End: Polysaccharide Gel step4->end

Caption: Experimental workflow for GDL-induced polysaccharide gelation.

References

Application Notes and Protocols for the Synthesis of Functionalized Polymers from D-Gluconic Acid, delta-Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of functionalized polymers derived from D-Gluconic acid, delta-lactone (GDL), a renewable bio-based monomer. The protocols cover ring-opening polymerization (ROP) to produce polyesters and the synthesis of vinyl monomers for the creation of functional glycopolymers. These polymers have significant potential in biomedical and pharmaceutical applications, including drug delivery and tissue engineering.

Ring-Opening Polymerization (ROP) of this compound

The ring-opening polymerization of GDL allows for the synthesis of polyesters with pendant hydroxyl groups, which can be further functionalized. This section details the synthesis of both a homopolymer of GDL and its copolymer with ε-caprolactone.

Synthesis of Poly(δ-gluconolactone) (PGL) Homopolymer

This protocol describes the synthesis of amorphous PGL via ring-opening polymerization using monobutyltin (B1198712) oxide (MBTO) as a catalyst.

Experimental Protocol:

  • Materials:

  • Procedure:

    • In a Schlenk tube equipped with a magnetic stirrer, add the catalyst (MBTO), monomer (d-GL), and initiator (diethylene glycol) in a molar ratio of [d-GL]/[Cat] = 500:1 and monomer:initiator = 1000:1.[1]

    • Add n-octane as the solvent.

    • Purge the tube with high-purity nitrogen and place it in a preheated oil bath at 160°C.

    • Allow the polymerization to proceed for 4-8 hours.[1]

    • After the reaction, cool the mixture to room temperature.

    • Dissolve the crude product in dichloromethane and precipitate it in ethanol to purify the polymer.[1]

    • Dry the purified polymer in a vacuum oven until a constant weight is achieved.

Quantitative Data Summary:

EntryTemperature (°C)Time (h)Conversion (%)
1130848.2
2140451.3
3140663.0
4140861.8
5150469.0
6150688.3
7150894.2
8160491.6
9160699.8
10170488.3
Table 1: Ring-Opening Polymerization of d-GL with various times and temperatures in an MBTO catalytic system. All reactions were performed in n-octane with [d-GL]/[Cat] = 500:1 and monomer:initiator = 1000:1.[1]

Experimental Workflow:

ROP_PGL cluster_prep Reaction Setup cluster_reaction Polymerization cluster_purification Purification dGL d-GL Reaction Heat to 160°C Stir for 4-8h Under N2 dGL->Reaction MBTO MBTO MBTO->Reaction Initiator Diethylene Glycol Initiator->Reaction Solvent n-octane Solvent->Reaction Dissolve Dissolve in Dichloromethane Reaction->Dissolve Precipitate Precipitate in Ethanol Dissolve->Precipitate Dry Vacuum Dry Precipitate->Dry PGL_Product Purified PGL Dry->PGL_Product

Synthesis and purification workflow for Poly(δ-gluconolactone).
Synthesis of Poly(δ-gluconolactone-co-ε-caprolactone) (P(GL-CL)) Copolymer

This protocol details a one-pot, two-step synthesis of P(GL-CL) copolymers, which allows for the incorporation of both hydrophilic (from GDL) and hydrophobic (from caprolactone) segments.

Experimental Protocol:

  • Materials:

    • ε-caprolactone (CL) (dried with CaH₂ and distilled under reduced pressure)[2]

    • This compound (d-GL) (dried in vacuum at 80°C)[2]

    • Monobutyltin oxide (MBTO) (catalyst)

    • Diethylene glycol (initiator)

    • n-octane (solvent)

    • Dichloromethane

    • Ethanol

  • Procedure:

    • Step 1: Polymerization of CL. In a Schlenk tube, add ε-caprolactone, diethylene glycol, and MBTO in n-octane.

    • Heat the mixture to 130°C and stir for 2 hours under a nitrogen atmosphere.

    • Step 2: Addition of d-GL. After 2 hours, add the desired amount of d-GL to the reaction mixture.

    • Increase the temperature to 160°C and continue the reaction for another 4 hours.[1]

    • Purification. Cool the reaction mixture to room temperature. Dissolve the resulting polymer in dichloromethane and precipitate it by adding it dropwise to an excess of cold ethanol.

    • Filter the precipitate and dry it in a vacuum oven at 40°C until a constant weight is achieved.

Quantitative Data Summary:

Entryd-GL/CL Ratio (mol)Crystallinity (%)Tm (°C)Td (°C)
11:959.7862.0489
22:848.2158.7452
33:735.6455.4413
44:621.3552.3367
55:512.0949.8282
Table 2: Properties of P(GL-CL) copolymers with varying d-GL/CL ratios.[1]

Reaction Mechanism:

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Catalyst Catalyst (e.g., MBTO) Active_Species Active Catalytic Species Catalyst->Active_Species Initiator Initiator (e.g., R-OH) Initiator->Active_Species Ring_Opening Nucleophilic Attack & Ring-Opening Active_Species->Ring_Opening Monomer Lactone Monomer (GDL or CL) Monomer->Ring_Opening Growing_Chain Growing Polymer Chain Ring_Opening->Growing_Chain Chain Elongation Growing_Chain->Ring_Opening Addition of more monomer Quenching Quenching (e.g., with acid) Growing_Chain->Quenching Final_Polymer Final Polymer Quenching->Final_Polymer

General mechanism of Ring-Opening Polymerization (ROP).

Synthesis of Glycopolymers via Derivatization of GDL

GDL can be derivatized into vinyl or acrylic monomers, which can then be polymerized to form glycopolymers with pendant sugar moieties. This section provides a protocol for the synthesis of a gluconamide-functionalized methacrylate (B99206) monomer and its subsequent polymerization.

Synthesis of 2-Gluconamidoethyl Methacrylate (GAMA) Monomer

This protocol describes the synthesis of a glycomonomer by the ring-opening reaction of GDL with an amine-containing methacrylate.

Experimental Protocol:

  • Materials:

  • Procedure:

    • Dissolve 2-aminoethyl methacrylate hydrochloride in methanol.

    • Add triethylamine dropwise to the solution at 0°C to neutralize the hydrochloride and liberate the free amine.

    • Add a solution of GDL in methanol to the reaction mixture.

    • Stir the reaction mixture at room temperature for 24 hours.

    • The product, 2-gluconamidoethyl methacrylate (GAMA), can be purified by recrystallization or column chromatography.

Radical Polymerization of GAMA

This protocol details the atom transfer radical polymerization (ATRP) of the GAMA monomer to produce a well-defined glycopolymer.

Experimental Protocol:

  • Materials:

    • 2-Gluconamidoethyl methacrylate (GAMA)

    • Ethyl α-bromoisobutyrate (EBiB) (initiator)

    • Copper(I) bromide (CuBr) (catalyst)

    • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

    • Methanol/water mixture (solvent)

  • Procedure:

    • In a Schlenk tube, dissolve the GAMA monomer in a deoxygenated methanol/water mixture.

    • Add the initiator (EBiB) and the ligand (PMDETA).

    • Add the catalyst (CuBr) to the solution.

    • The tube is sealed and the polymerization is carried out at 20°C.[3]

    • The polymerization is quenched by exposing the reaction mixture to air.

    • The polymer is purified by dialysis against deionized water to remove the catalyst and unreacted monomer.

    • The final product is obtained by lyophilization.

Experimental Workflow:

Glycopolymer_Synthesis cluster_monomer Monomer Synthesis cluster_polymerization ATRP Polymerization cluster_purification Purification GDL GDL GAMA_Monomer GAMA Monomer GDL->GAMA_Monomer AEM 2-Aminoethyl Methacrylate AEM->GAMA_Monomer ATRP_Reaction ATRP Reaction (CuBr/PMDETA, EBiB) in Methanol/Water GAMA_Monomer->ATRP_Reaction Dialysis Dialysis against Deionized Water ATRP_Reaction->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Glycopolymer_Product Purified Glycopolymer Lyophilization->Glycopolymer_Product

Workflow for the synthesis of a glycopolymer from GDL.

Enzymatic Ring-Opening Copolymerization of GDL and ε-Caprolactone

Enzymatic polymerization offers a green and highly selective alternative to chemical catalysis for the synthesis of polyesters. This protocol describes the lipase-catalyzed copolymerization of GDL and ε-caprolactone.

Experimental Protocol:

  • Materials:

  • Procedure:

    • Dissolve GDL in a mixture of DMSO and t-BuOH (e.g., 20:80 v/v).[2]

    • Add ε-caprolactone to the solution.

    • Add the immobilized lipase (Novozyme 435) to the monomer mixture.

    • The reaction can be carried out at temperatures up to 80°C under an inert atmosphere for 24 hours or more.[2][4]

    • Solvent-free (bulk) polymerization can also be performed, which may lead to higher polymerization degrees.[2]

    • After the reaction, the enzyme is removed by filtration.

    • The polymer is isolated by precipitation in a non-solvent like methanol or ethanol, followed by vacuum drying.

Quantitative Data Summary:

Reaction MediumPolymerization Degree (Copolymer)
DMSO:t-BuOH (20:80)Moderate
Solvent-free (bulk)Up to 16
Table 3: Effect of reaction medium on the degree of polymerization in the enzymatic copolymerization of GDL and CL.[2]

Logical Relationship Diagram:

Enzymatic_ROP Monomers GDL + ε-Caprolactone Reaction_Conditions Reaction Conditions (e.g., 80°C, Inert Atmosphere) Monomers->Reaction_Conditions Enzyme Immobilized Lipase (Novozyme 435) Enzyme->Reaction_Conditions Solvent_System Solvent System (e.g., DMSO/t-BuOH or Solvent-free) Solvent_System->Reaction_Conditions Polymer_Formation Copolymer Formation (Linear and Cyclic) Reaction_Conditions->Polymer_Formation Purification Purification (Enzyme filtration, Precipitation) Polymer_Formation->Purification Final_Copolymer P(GL-CL) Copolymer Purification->Final_Copolymer

Logical flow of enzymatic ring-opening copolymerization.

References

Troubleshooting & Optimization

Factors affecting the hydrolysis rate of D-Gluconic acid, delta-lactone in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving D-Gluconic acid, delta-lactone (GDL). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound (GDL) and how does it hydrolyze?

A1: this compound (GDL) is a cyclic ester of D-gluconic acid. In an aqueous solution, GDL undergoes hydrolysis, a chemical reaction in which a water molecule breaks the ester bond, resulting in the formation of D-gluconic acid. This process is reversible, and an equilibrium is established between the lactone and the open-chain acid form.[1][2] The hydrolysis leads to a gradual decrease in the pH of the solution as the acidic gluconic acid is formed.

Q2: What are the primary factors that influence the hydrolysis rate of GDL?

A2: The main factors affecting the rate of GDL hydrolysis are temperature, pH, and the concentration of GDL.[3][4] The presence of catalysts or inhibitors can also significantly impact the reaction rate.

Q3: How does temperature affect the hydrolysis rate?

A3: The rate of GDL hydrolysis increases with an increase in temperature.[1][3] This is a common characteristic of most chemical reactions, as higher temperatures provide the necessary activation energy for the reaction to proceed more quickly. The hydrolysis is slow at cold temperatures, making GDL suitable for refrigerated or frozen product formulations where a delayed acid release is desired.[5]

Q4: What is the effect of pH on the hydrolysis of GDL?

A4: The hydrolysis of GDL is significantly influenced by pH. The rate of hydrolysis is increased at a high pH (alkaline conditions).[1][3] The reaction also exhibits general acid-base catalysis, meaning that both acids and bases can catalyze the hydrolysis.

Q5: Are there any known catalysts or inhibitors for GDL hydrolysis?

A5: Yes, the hydrolysis of GDL is subject to both catalysis and inhibition.

  • Catalysts : The hydrolysis is catalyzed by both hydronium ions (acid catalysis) and hydroxide (B78521) ions (base catalysis). General acids and bases can also act as catalysts. The enzyme gluconolactonase can also catalyze the hydrolysis of GDL to gluconic acid.[4]

  • Inhibitors : GDL itself can act as an inhibitor for certain enzymes, such as amygdalin (B1666031) beta-glucosidase.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or fluctuating pH readings during the experiment. pH Drift: This can be caused by a clogged or contaminated pH electrode junction, temperature fluctuations, or the low buffering capacity of the solution, especially in pure water.[6][7]1. Clean and Calibrate the pH Electrode: Regularly clean the electrode according to the manufacturer's instructions and calibrate it with fresh, certified buffer solutions before each experiment. 2. Maintain Constant Temperature: Use a water bath or other temperature control system to maintain a constant temperature throughout the experiment. Allow the GDL solution and the pH probe to reach thermal equilibrium before starting measurements.[6] 3. Use a Dilute Buffer: In cases of very low ionic strength, consider using a very dilute buffer solution that does not significantly catalyze the reaction to stabilize pH readings.[8]
Observed hydrolysis rate is significantly faster or slower than expected. Incorrect Temperature: Since temperature has a strong influence on the hydrolysis rate, even small deviations from the target temperature can lead to significant changes in the reaction rate.[1][3] Incorrect pH: The initial pH of the solution can dramatically affect the hydrolysis rate due to acid-base catalysis.[1] Contaminants: The presence of acidic or basic contaminants in the water or reagents can alter the pH and catalyze the reaction.1. Verify and Control Temperature: Use a calibrated thermometer to verify the temperature of the reaction mixture. Ensure the temperature control system is functioning correctly. 2. Verify and Adjust Initial pH: Measure the pH of the solution before adding GDL and adjust if necessary. Use high-purity water and reagents to avoid contamination.
Difficulty in reproducing results between experiments. Inconsistent Sample Preparation: Variations in the concentration of GDL, the initial temperature, or the initial pH of the solution can lead to poor reproducibility. Insufficient Mixing: In unstirred or poorly stirred solutions, localized pH gradients can form, leading to non-uniform hydrolysis rates.[8]1. Standardize Protocol: Follow a detailed and consistent experimental protocol for sample preparation. Use precise measurements for all components. 2. Ensure Adequate Mixing: Use a magnetic stirrer or overhead mixer to ensure the solution is well-mixed and homogenous throughout the experiment.[8]

Quantitative Data on GDL Hydrolysis

The rate of GDL hydrolysis can be described by pseudo-first-order kinetics under specific conditions. The observed rate constant (k_obs) is influenced by temperature and pH.

Temperature (°C) pH Rate Constant (k) Method Reference
253.0 - 5.02.26 x 10⁻⁴ s⁻¹Optical Rotation[9]
253.0 - 5.01.31 x 10⁻⁴ s⁻¹Coulometry[9]
25Water Catalysis4.59 x 10⁻⁵ s⁻¹pH-Stat[8]
25Hydroxide Ion Catalysis2.76 x 10³ M⁻¹s⁻¹pH-Stat[8]
20 - 254.0Activation Energy: 15 kcal/molNot Specified[9]
25 - 37Water CatalysisActivation Energy (E_H₂O/R): 7360 K⁻¹pH-Stat[8]
25 - 37Hydroxide Ion CatalysisActivation Energy (E_OH⁻/R): 8880 K⁻¹pH-Stat[8]

Experimental Protocols

Methodology 1: Monitoring GDL Hydrolysis using a pH-Stat Titrator

This method follows the progress of the hydrolysis by measuring the amount of base (e.g., NaOH) required to maintain a constant pH as gluconic acid is produced.

Materials:

  • This compound (GDL)

  • Deionized water (high purity)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • pH-Stat titrator system (including a pH electrode, a burette, and a controller)

  • Thermostatted reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • System Setup: Calibrate the pH electrode at the desired experimental temperature using standard buffer solutions. Set up the pH-Stat system to maintain the desired pH by the controlled addition of the NaOH titrant.

  • Reaction Mixture Preparation: Place a known volume of deionized water into the thermostatted reaction vessel. Allow the water to reach the desired temperature.

  • Initiation of Reaction: Dissolve a precisely weighed amount of GDL in the temperature-equilibrated water to achieve the desired initial concentration. Start the pH-Stat titrator immediately to maintain the set pH.

  • Data Collection: Record the volume of NaOH added over time. The rate of addition of NaOH is directly proportional to the rate of gluconic acid formation.

  • Data Analysis: The rate of hydrolysis can be determined from the slope of the plot of the volume of NaOH added versus time. The pseudo-first-order rate constant can be calculated from this data.

Methodology 2: Determining GDL Hydrolysis Rate by Polarimetry

This method utilizes the change in optical rotation as the optically active GDL is converted to gluconic acid, which has a different optical rotation.

Materials:

  • This compound (GDL)

  • Deionized water

  • Polarimeter with a thermostatted sample cell

  • Thermostatted water bath

  • Volumetric flasks and pipettes

Procedure:

  • Instrument Setup: Turn on the polarimeter and allow it to warm up. Set the temperature of the sample cell using the thermostatted water bath.

  • Solution Preparation: Prepare a solution of GDL of known concentration in deionized water.

  • Measurement: Quickly transfer the GDL solution to the polarimeter cell and start recording the optical rotation at regular time intervals.

  • Data Analysis: The hydrolysis of GDL follows first-order kinetics. The rate constant (k) can be determined by plotting ln(αt - α∞) versus time, where αt is the optical rotation at time t, and α∞ is the optical rotation at the completion of the reaction. The slope of this plot will be -k.

Visualizations

GDL_Hydrolysis_Factors cluster_factors Factors Affecting Hydrolysis Rate cluster_effects Effects Temperature Temperature RateIncrease Increased Rate Temperature->RateIncrease Increase pH pH pH->RateIncrease High pH Concentration GDL Concentration GDL GDL Hydrolysis Rate Concentration->GDL Catalysts Catalysts / Inhibitors Catalysts->GDL RateDecrease Decreased Rate GDL->RateIncrease GDL->RateDecrease

Caption: Factors influencing the hydrolysis rate of this compound.

Experimental_Workflow_pH_Stat start Start setup Setup pH-Stat System (Calibrate pH electrode, set temperature) start->setup prepare Prepare GDL Solution (Known concentration in thermostatted vessel) setup->prepare initiate Initiate Hydrolysis (Start pH-Stat titration) prepare->initiate collect Data Collection (Record volume of titrant vs. time) initiate->collect analyze Data Analysis (Plot titrant volume vs. time, calculate rate constant) collect->analyze end End analyze->end

Caption: Experimental workflow for monitoring GDL hydrolysis using a pH-Stat titrator.

References

Technical Support Center: Optimizing D-Gluconic Acid, Delta-Lactone (GDL) for Hydrogel Gelation Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing hydrogel gelation using D-Gluconic acid, delta-lactone (GDL). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible hydrogel synthesis.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with GDL-induced hydrogel gelation.

Issue 1: Hydrogel fails to form, resulting in a viscous solution.

  • Question: I've mixed all my components, including GDL, but my solution remains viscous and has not formed a solid hydrogel. What could be the problem?

  • Answer: Failure to form a gel is a common issue that can arise from several factors related to crosslinking and component concentrations.[1]

    • Insufficient GDL Concentration: The hydrolysis of GDL to gluconic acid is what drives the pH-dependent gelation. If the GDL concentration is too low, the pH may not drop sufficiently to initiate the crosslinking process.

    • Incorrect Polymer or Crosslinker Concentration: The concentration of your polymer (e.g., alginate, chitosan) and the crosslinking agent (e.g., calcium carbonate) are critical. If these are too low, a stable gel network cannot be formed.[2]

    • Premature GDL Hydrolysis: GDL should be freshly prepared in an aqueous solution before being added to the polymer mixture. If the GDL solution is prepared too far in advance, it may have already hydrolyzed, leading to an immediate but potentially incomplete pH drop upon addition, preventing uniform gelation.

    • Inadequate Mixing: Ensure all components, especially the GDL and any insoluble salts like calcium carbonate, are homogeneously dispersed throughout the polymer solution before gelation begins.[3]

Issue 2: Hydrogel gelation is too fast and uncontrollable.

  • Question: My hydrogel is forming almost instantly after adding GDL, making it difficult to handle and mold. How can I slow down the gelation time?

  • Answer: Rapid gelation is typically caused by an excessively fast drop in pH.

    • High GDL Concentration: An overly high concentration of GDL will lead to a rapid decrease in pH, accelerating the gelation process. Reducing the GDL concentration is the most direct way to slow down the reaction.

    • Elevated Temperature: The hydrolysis rate of GDL is temperature-dependent. Higher temperatures will accelerate hydrolysis and thus gelation.[1] Conducting your experiment at a lower temperature can help to slow down the process.

    • Alternative Acidulants: In some systems, combining GDL with another, slower-acting acidulant or a pH buffer can help to modulate the rate of pH decrease.

Issue 3: The resulting hydrogel is weak or inhomogeneous.

  • Question: My hydrogel has formed, but it is mechanically weak and appears to have an uneven texture. What could be the cause?

  • Answer: Weak and inhomogeneous gels are often a result of poor network formation.

    • Non-uniform pH Distribution: If GDL is not mixed quickly and thoroughly, localized areas of low pH can form, leading to rapid but incomplete gelation in those regions and a non-uniform gel structure. The slow and controlled hydrolysis of GDL is intended to prevent this, but proper initial mixing is still crucial.[4]

    • Insufficient Crosslinking: The concentration of the crosslinking agent (e.g., calcium ions from calcium carbonate) may be insufficient to form a robust network. Ensure the stoichiometry between the polymer and the crosslinker is appropriate for your desired gel strength.

    • Mechanical Disturbance During Gelation: Agitating or disturbing the solution while the gel network is forming can disrupt the crosslinking process and result in a weaker final product.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (GDL) in hydrogel gelation?

A1: GDL acts as a slow and controlled acidifier. In an aqueous solution, GDL hydrolyzes to form gluconic acid. This gradual decrease in pH is particularly useful for pH-sensitive hydrogel systems, such as those based on alginate or chitosan. For example, in alginate hydrogels, the drop in pH can trigger the release of calcium ions from an insoluble salt like calcium carbonate (CaCO₃). These calcium ions then act as crosslinkers for the alginate polymer chains, leading to the formation of a uniform hydrogel.[5]

Q2: How does the concentration of GDL affect the gelation kinetics and final properties of the hydrogel?

A2: The concentration of GDL is a critical parameter for controlling both the speed of gelation and the final characteristics of the hydrogel.

  • Gelation Kinetics: A higher concentration of GDL leads to a faster rate of hydrolysis, a more rapid pH drop, and consequently, a shorter gelation time.[6]

  • Final Hydrogel Properties: The final pH of the hydrogel is also influenced by the initial GDL concentration, which can affect the mechanical properties, such as stiffness and elasticity, of the resulting gel.[7]

Q3: Can I use GDL for hydrogel systems other than alginate?

A3: Yes, GDL can be used in various pH-sensitive hydrogel systems. It is commonly employed in the formation of chitosan-based hydrogels, where the gradual decrease in pH can be used to induce gelation.[8] It has also been used in protein-based hydrogels, such as those made from milk proteins, where acidification is required for gel formation.[1]

Q4: What is the best way to monitor the gelation process when using GDL?

A4: Rheological analysis is the most common and effective method for monitoring hydrogel gelation. By performing a time sweep experiment using a rheometer, you can measure the storage modulus (G') and loss modulus (G''). The point at which G' surpasses G'' is typically defined as the gelation point.[9] Additionally, monitoring the pH of the solution over time can provide insight into the rate of GDL hydrolysis.

Data Presentation

Table 1: Effect of GDL Concentration on Gelation Time and Final pH in a 2% Sodium Alginate Hydrogel with Calcium Carbonate

GDL Concentration (w/v)Gelation Time (minutes)Final pH
1%~30-40~5.5
2%~15-25~4.8
3%~5-10~4.2

Note: These are approximate values and can vary depending on the specific type of alginate, calcium carbonate concentration, and temperature.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
No Gel Formation Insufficient GDL, polymer, or crosslinker concentration.Increase the concentration of the limiting component.
Premature GDL hydrolysis.Prepare GDL solution immediately before use.
Gelation Too Fast High GDL concentration.Decrease GDL concentration.
Elevated temperature.Conduct the experiment at a lower temperature.
Weak/Inhomogeneous Gel Poor mixing of GDL.Ensure rapid and thorough mixing of GDL.
Insufficient crosslinking.Increase the concentration of the crosslinking agent.
Mechanical disturbance.Avoid agitation during the gelation phase.

Experimental Protocols

Protocol 1: Preparation of Alginate Hydrogel using GDL and Calcium Carbonate

  • Prepare the Alginate Solution: Slowly dissolve 2g of sodium alginate powder in 100 mL of deionized water with constant stirring until a homogeneous solution is formed. Allow the solution to stand to remove any air bubbles.

  • Prepare the Calcium Carbonate Suspension: Prepare a suspension of calcium carbonate (CaCO₃) in deionized water (e.g., 0.5 M).

  • Prepare the GDL Solution: Immediately before use, prepare a fresh solution of GDL in deionized water (e.g., 0.5 M).

  • Mixing and Gelation: Add the CaCO₃ suspension to the sodium alginate solution and mix thoroughly to ensure uniform distribution. Then, add the freshly prepared GDL solution to the alginate/CaCO₃ mixture and stir vigorously for 30-60 seconds to ensure homogeneity.

  • Casting: Pour the mixture into a mold of the desired shape and allow it to stand undisturbed until a solid gel is formed. The gelation time will depend on the GDL concentration and temperature.

Protocol 2: Rheological Measurement of Hydrogel Gelation Kinetics

  • Instrument Setup: Use a rheometer with a parallel plate geometry. Set the temperature to the desired experimental condition (e.g., 25°C or 37°C).

  • Sample Loading: Immediately after mixing the hydrogel precursor solution (as described in Protocol 1), pipette the required volume onto the lower plate of the rheometer.

  • Time Sweep: Start a time sweep experiment to monitor the evolution of the storage modulus (G') and loss modulus (G'') over time at a constant frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region, typically 0.1-1%).[10]

  • Determine Gelation Point: The gelation point is identified as the time at which G' becomes greater than G''.

  • Strain and Frequency Sweeps: Once the gel has fully formed (i.e., G' has reached a plateau), perform a strain sweep to determine the linear viscoelastic region and a frequency sweep to characterize the frequency-dependent behavior of the hydrogel.[11][12]

Mandatory Visualizations

GDL_Hydrolysis_and_Gelation cluster_hydrolysis GDL Hydrolysis cluster_gelation Alginate Gelation GDL D-Gluconic acid, delta-lactone (GDL) Gluconic_Acid Gluconic Acid GDL->Gluconic_Acid Hydrolysis H2O H₂O Gluconic_Acid_ion H⁺ + Gluconate⁻ Gluconic_Acid->Gluconic_Acid_ion Dissociation CaCO3 CaCO₃ (insoluble) Gluconic_Acid_ion->CaCO3 Reacts with Ca2_ion Ca²⁺ (soluble) CaCO3->Ca2_ion Releases Alginate Alginate Chains Ca2_ion->Alginate Crosslinks Hydrogel Crosslinked Alginate Hydrogel

Caption: GDL hydrolysis and subsequent acid-induced alginate hydrogel gelation.

Experimental_Workflow start Start: Define Desired Gelation Time & Properties prep_solutions Prepare Stock Solutions: - Polymer (e.g., Alginate) - Crosslinker source (e.g., CaCO₃) start->prep_solutions gdl_range Select a Range of GDL Concentrations to Test prep_solutions->gdl_range mix_components For each GDL concentration: Mix Polymer and Crosslinker Source gdl_range->mix_components add_gdl Add Freshly Prepared GDL Solution and Mix Thoroughly mix_components->add_gdl monitor_gelation Monitor Gelation Kinetics (Rheometry and/or Visual Inspection) add_gdl->monitor_gelation characterize Characterize Final Hydrogel Properties (e.g., Mechanical Testing, Swelling Ratio) monitor_gelation->characterize analyze Analyze Data: Correlate GDL Concentration with Gelation Time and Properties characterize->analyze optimize Select Optimal GDL Concentration for Application analyze->optimize

Caption: Experimental workflow for optimizing GDL concentration.

Troubleshooting_Tree start Experiment Start: Hydrogel Formation Issue q1 Is the solution still liquid/viscous? start->q1 a1_yes Check Concentrations: - Increase GDL concentration - Verify polymer & crosslinker levels q1->a1_yes Yes q2 Is the gelation too rapid? q1->q2 No a2_yes Reduce Gelation Rate: - Decrease GDL concentration - Lower the reaction temperature q2->a2_yes Yes q3 Is the gel weak or inhomogeneous? q2->q3 No a3_yes Improve Gel Quality: - Ensure rapid & thorough mixing of GDL - Avoid disturbance during gelation q3->a3_yes Yes end Successful Gelation q3->end No

References

D-Gluconic acid, delta-lactone stability and degradation in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: D-Gluconic Acid, Delta-Lactone (GDL)

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and degradation of this compound (GDL) in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound (GDL) and how does it work as an acidulant?

A1: D-Glucono-delta-lactone (GDL) is a neutral, cyclic ester of D-gluconic acid.[1][2] Although it is pH-neutral in its powdered form, it gradually hydrolyzes in water to form D-gluconic acid.[3][4][5][6] This slow hydrolysis results in a controlled and progressive decrease in the pH of the solution, making GDL a "slow-release" acidifier.[1][6] The equilibrium in an aqueous solution is a mix of gluconic acid (about 55-66%) and its delta- and gamma-lactones.[2][4]

Q2: What primary factors influence the hydrolysis rate of GDL?

A2: The rate of GDL hydrolysis into gluconic acid is primarily influenced by three main factors:

  • Temperature: Higher temperatures significantly accelerate the rate of hydrolysis.[3][4][7] This property is often utilized in applications like refrigerated doughs, where the reaction is slow at low temperatures but speeds up during baking.[5][6]

  • pH: The hydrolysis rate increases at a high pH (alkaline conditions).[3][4] At low pH values, the lactone form is much more stable.[8]

  • Concentration: Higher concentrations of GDL can lead to a faster rate of acid formation and a more significant pH drop.[4][7]

Q3: How does the taste profile of GDL acidification compare to other food acids?

A3: GDL itself has a slightly sweet taste. As it hydrolyzes, the resulting solution becomes only slightly acidic.[1] The sourness of the final gluconic acid solution is roughly one-third of that of citric acid, resulting in a much less tart flavor profile compared to other common acidulants.[3][5]

Q4: Is GDL stable as a dry powder?

A4: Yes, pure GDL is a white, odorless, crystalline powder that is stable when stored in dry conditions.[3] Its degradation pathway via hydrolysis is initiated upon dissolution in water.

Troubleshooting Guide

Issue 1: The pH of my GDL solution is dropping much faster than I expected.

  • Possible Cause 1: Elevated Temperature. The hydrolysis of GDL is highly dependent on temperature.[3][4] Even a modest increase in the ambient or solution temperature can significantly accelerate the conversion to gluconic acid.

    • Solution: Prepare GDL solutions in a chilled buffer or on an ice bath and maintain a controlled, low temperature during your experiment if a slow acidification rate is required. For applications requiring rapid acidification, a higher temperature can be used intentionally.[7]

  • Possible Cause 2: High Initial pH. The rate of hydrolysis is faster at a higher pH.[3][4] If your buffer system has a high starting pH (e.g., >7), the initial rate of gluconic acid formation will be rapid.

    • Solution: If a slower initial rate is needed, start with a buffer in the neutral to slightly acidic range. Be aware that as gluconic acid forms, the pH will naturally decrease.

Issue 2: The final pH of my solution is not as low as predicted.

  • Possible Cause 1: Insufficient GDL Concentration. The final pH is dependent on the total amount of gluconic acid formed, which is directly related to the initial concentration of GDL and the buffering capacity of the system.

    • Solution: Recalculate the required GDL concentration based on the desired final pH and the pKa of gluconic acid (~3.8).[8] Ensure your buffer system does not have an excessively high buffering capacity that would neutralize the generated acid.

  • Possible Cause 2: Chemical Equilibrium. In aqueous solutions, GDL exists in a chemical equilibrium with gluconic acid.[3][4] The hydrolysis does not go to 100% completion; it balances out between the lactone and acid forms.

    • Solution: Account for this equilibrium when making calculations. In many conditions, the final mixture contains about 55-60% gluconic acid.[4]

Issue 3: I'm observing poor reproducibility in my experiments involving GDL.

  • Possible Cause 1: Inconsistent Solution Preparation Time. Since hydrolysis begins immediately upon contact with water, variations in the time between dissolving the GDL and starting the experiment will lead to different initial pH values and acid concentrations.

    • Solution: Standardize your protocol. Prepare the GDL solution immediately before use and start all experiments at a fixed time point after dissolution.

  • Possible Cause 2: Inadequate Mixing in Unbuffered or Weakly Buffered Systems. In systems with low buffering capacity, pH gradients can form around dissolving GDL particles or where titrant is added, leading to locally accelerated reaction rates and inaccurate measurements.[9]

    • Solution: Ensure vigorous and consistent stirring throughout the experiment, especially during dissolution and any titration steps, to maintain a homogenous solution.[9]

Data Presentation: GDL Hydrolysis

The stability of GDL is highly dependent on the experimental conditions. The following tables summarize the influence of pH and temperature on its hydrolysis rate.

Table 1: Effect of pH on GDL Hydrolysis Rate (Note: This data is illustrative, based on the principle that hydrolysis is slow at low pH and fast at high pH.[8] Precise rate constants require specific experimental determination.)

pHRelative Hydrolysis RateStability of GDL
< 4.0SlowHigh
4.0 - 6.0ModerateModerate
> 7.0FastLow

Table 2: Effect of Temperature on GDL Hydrolysis Rate (Note: Data derived from studies on milk acidification, showing a clear trend.[7][10])

Temperature (°C)GDL ConcentrationTime to reach pH 5.0 (approx.)
4°C1.2% w/wDoes not reach pH 5.0 (final pH ~5.02)
28°C1.2% w/wSignificantly shorter time
30°CN/ASlower gelation time
42°CN/AFaster gelation time

Experimental Protocols

Protocol 1: Monitoring GDL Hydrolysis via pH Measurement

This protocol outlines a method to study the kinetics of GDL hydrolysis by tracking the change in pH over time.

  • Buffer Preparation: Prepare the desired buffer system (e.g., 0.1 M Phosphate, Citrate, or Acetate buffer) at the target initial pH. Ensure the buffer capacity is appropriate for the amount of GDL to be added. For studies without buffer catalysis, purified water can be used.[9]

  • System Equilibration: Place a known volume of the buffer into a temperature-controlled reaction vessel (e.g., a jacketed beaker) set to the desired experimental temperature (e.g., 25°C, 37°C). Allow the buffer to equilibrate for at least 30 minutes.

  • pH Monitoring Setup: Calibrate a pH meter with fresh standards and place the probe into the buffer. Ensure continuous and gentle stirring.

  • Initiation of Reaction: Weigh a precise amount of GDL powder. At time zero (t=0), add the GDL powder to the buffer and start a timer immediately. Ensure rapid dissolution through efficient stirring.

  • Data Collection: Record the pH at regular intervals (e.g., every 1, 5, or 10 minutes) until the pH value stabilizes, indicating that the hydrolysis has reached equilibrium.

  • Data Analysis: Plot pH versus time to visualize the acidification curve. The rate of hydrolysis can be determined from the slope of this curve at different points.

Protocol 2: Quantification of GDL and Gluconic Acid using HPLC

For precise quantification of both the lactone and the acid, High-Performance Liquid Chromatography (HPLC) is a suitable method.

  • Sample Preparation:

    • Prepare a stock solution of GDL in the desired buffer or mobile phase.

    • To measure total gluconic acid (free acid + lactone), an aliquot of the sample can be hydrolyzed completely by adjusting the pH to ~11 with NaOH and incubating for 10-15 minutes before analysis.[11]

    • Filter all samples through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: Thermo Hypersil Gold Aq (250 mm × 4.6 mm, 5 µm).[12]

    • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 9:1).[12] Anion exchange columns with a NaOH mobile phase have also been used.[13]

    • Flow Rate: 0.5 mL/min.[12]

    • Column Temperature: 30°C.[12]

    • Injection Volume: 10 µL.[12]

  • Detection:

    • Charged Aerosol Detection (CAD) is effective for GDL, which lacks a strong chromophore.[12]

    • Pulsed Amperometric Detection (PAD) is also a highly sensitive method for gluconic acid.[13]

  • Quantification: Create a standard curve using known concentrations of GDL and/or gluconic acid. Calculate the concentrations in the experimental samples by comparing their peak areas to the standard curve.

Visualizations

GDL_Hydrolysis cluster_conditions Factors Accelerating Hydrolysis GDL D-Glucono-δ-lactone (Neutral, Cyclic Ester) GA D-Gluconic Acid (Acidic, Linear Form) GDL->GA Hydrolysis Equilibrium Reversible Equilibrium GA->GDL Lactonization (Cyclization) H2O Water (H₂O) Temp High Temperature High_pH High pH

Caption: GDL hydrolysis equilibrium pathway.

GDL_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis P1 Prepare Buffer System (e.g., Phosphate, Citrate) P2 Equilibrate System (Temperature Control) P1->P2 P3 Calibrate pH Meter P2->P3 E1 t=0: Add Weighed GDL to Stirred Buffer P3->E1 E2 Record pH vs. Time at Set Intervals E1->E2 E3 Continue Until pH Stabilizes (Equilibrium Reached) E2->E3 A1 Plot pH vs. Time E3->A1 A2 Calculate Hydrolysis Rate (from curve slope) A1->A2 A3 Compare Across Conditions A2->A3 Troubleshooting_Tree Start Problem: pH Drop is Faster than Expected Q_Temp Is solution temperature elevated (>25°C)? Start->Q_Temp S_Temp Action: Use chilled buffer / ice bath. Maintain temperature control. Q_Temp->S_Temp Yes Q_pH Is initial buffer pH high (e.g., >7)? Q_Temp->Q_pH No S_pH Action: Start with a more acidic or neutral buffer if slow initial rate is required. Q_pH->S_pH Yes Q_Mix Is the solution adequately mixed? Q_pH->Q_Mix No Q_Mix->Start Yes (Re-evaluate) S_Mix Action: Ensure vigorous and continuous stirring. Q_Mix->S_Mix No

References

Improving the shelf life of D-Gluconic acid, delta-lactone stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preparing, storing, and troubleshooting D-Gluconic acid, delta-lactone (GDL) stock solutions to ensure experimental consistency and success.

Frequently Asked Questions (FAQs)

Q1: What is this compound (GDL)?

A1: this compound (GDL) is a neutral, cyclic ester of D-gluconic acid.[1] It is a fine, white, crystalline powder that is freely soluble in water.[1][2] While initially neutral, it undergoes hydrolysis in aqueous solutions to form D-gluconic acid, which leads to a gradual decrease in the pH of the solution.[1][3][4] This property makes it useful as a slow-release acidifier, leavening agent, and sequestrant in various applications.[1][5]

Q2: Why does the pH of my GDL stock solution decrease over time?

A2: When GDL is dissolved in water, it is initially a neutral molecule. However, it slowly hydrolyzes, meaning the lactone ring opens up to form D-gluconic acid.[1][4] This acid then lowers the pH of the solution. The process is not instantaneous; for example, a freshly prepared 1% GDL solution might have a pH of 3.5-3.6, which can drop to 2.5 after approximately two hours as equilibrium is reached.[5][6]

Q3: What are the primary factors affecting the stability of GDL solutions?

A3: The stability of GDL in a solution is primarily determined by the rate of its hydrolysis to gluconic acid. The key factors influencing this rate are:

  • Temperature: Higher temperatures significantly accelerate the rate of hydrolysis.[2][3] Conversely, storing solutions at cold temperatures slows down this process.[2]

  • pH: The hydrolysis of GDL is favored at near-neutral and alkaline pH values.[7] At lower pH, the lactone form is more stable.[7]

  • Concentration: The equilibrium between GDL and gluconic acid is dependent on the concentration of the solution.[1]

Q4: What is the recommended shelf life for GDL stock solutions?

A4: The shelf life depends heavily on storage conditions. For short-term use, aqueous solutions can be stable for several days if refrigerated. A prepared reagent solution stored at 2-8°C is noted to be stable for about 4 weeks.[8][9] For long-term storage, it is recommended to prepare aliquots and freeze them at -10°C or below, which can preserve the solution for over two years.[8] Dry, powdered GDL is stable for at least two years when stored in a cool, dry place in its original sealed packaging.[10][11][12]

Q5: How can I determine if my GDL stock solution has degraded?

A5: The primary indicator of degradation is a significant drop in the solution's pH well below the expected initial value. For precise experiments, inconsistent results between batches or over time can also signal that the composition of the stock solution has changed due to hydrolysis. For quantitative assessment, analytical methods such as enzymatic assays or HPLC can be used to measure the relative concentrations of GDL and free gluconic acid.[8][13]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Rapid pH Drop 1. High Storage Temperature: The solution was stored at room temperature or higher, accelerating hydrolysis.[2][3] 2. High Initial pH: The solution was prepared in a buffered or alkaline solvent, promoting rapid hydrolysis.[7]1. Store Cold: Always store stock solutions at 2-8°C for short-term use or frozen (≤ -10°C) for long-term use.[8] 2. Use Purified Water: Prepare solutions using deionized or distilled water to ensure a neutral starting pH.
Inconsistent Experimental Results 1. Solution Age: Using an old stock solution where the GDL/gluconic acid equilibrium has shifted significantly from a freshly prepared one. 2. Freeze/Thaw Cycles: Repeatedly freezing and thawing the same stock vial can affect stability.1. Prepare Fresh Solutions: For critical applications, prepare fresh GDL solutions daily or weekly. 2. Aliquot Stocks: Store long-term solutions in single-use aliquots to avoid freeze/thaw cycles.[8]
Precipitate or Cloudiness in Solution 1. Contamination: Microbial growth can occur in non-sterile solutions, especially if stored improperly. 2. Concentration Issues: The solution may be supersaturated, particularly if stored at very low temperatures.1. Sterile Filtration: For biological applications, consider sterile filtering the solution through a 0.22 µm filter before storage. 2. Check Solubility: Ensure the concentration does not exceed the solubility limit at the storage temperature. GDL solubility in water is high (59g/100mL at 20°C).

Quantitative Data Summary

Table 1: Factors Influencing GDL Hydrolysis Rate

FactorEffect on Hydrolysis RateNotes
Temperature Rate increases with temperature.[2][3]Hydrolysis is slow in the cold but accelerates with heat.[2]
pH Rate increases at neutral to alkaline pH.[7]The lactone is more stable at low pH values.[7]
Concentration Affects the final equilibrium point.[1]In aqueous media, an equilibrium mixture contains 55-66% D-gluconic acid.[14]

Table 2: Recommended Storage Conditions for GDL Stock Solutions

FormTemperatureDurationKey Considerations
Dry Powder Cool, dry place (~25°C)≥ 2 yearsKeep packaging intact and away from humidity.[10][12]
Aqueous Solution (Short-Term) 2 - 8°C (Refrigerated)~ 4 weeksMinimizes hydrolysis for routine use.[8][9]
Aqueous Solution (Long-Term) ≤ -10°C (Frozen)≥ 2 yearsPrepare single-use aliquots to prevent freeze/thaw cycles.[8]

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous GDL Stock Solution (e.g., 1M)

  • Materials: this compound powder (MW: 178.14 g/mol ), high-purity deionized or distilled water, sterile conical tubes.

  • Procedure: a. Weigh out 17.81 g of GDL powder on an analytical balance. b. Transfer the powder to a sterile beaker or flask. c. Add approximately 80 mL of high-purity water and stir until the powder is completely dissolved. GDL is freely soluble.[1][2] d. Transfer the solution to a 100 mL volumetric flask and bring the final volume to 100 mL with water. e. For long-term storage, dispense the solution into single-use, sterile microcentrifuge or cryovial tubes.

  • Storage: Store at ≤ -10°C for long-term use or at 2-8°C for use within four weeks.[8]

Protocol 2: Monitoring GDL Solution Stability via pH Measurement

  • Objective: To track the rate of hydrolysis in a freshly prepared GDL solution.

  • Procedure: a. Prepare a 1% (w/v) GDL solution (1 g in 100 mL of deionized water). b. Immediately measure the initial pH using a calibrated pH meter. The expected initial pH is around 3.5-3.6.[5] c. Store the solution at the desired test temperature (e.g., 4°C and 25°C). d. Measure the pH of the solution at regular intervals (e.g., 30 minutes, 1 hour, 2 hours, 24 hours). e. Expected Result: The pH will decrease over time, eventually stabilizing around pH 2.5 after several hours at room temperature as the solution reaches equilibrium.[5][6]

Protocol 3: Enzymatic Quantification of GDL and Gluconic Acid

  • Principle: This method uses a commercial kit (e.g., Megazyme K-GATE) to measure D-gluconic acid.[8][15] To measure total GDL, the sample is first treated with alkali to hydrolyze all GDL to gluconic acid. The amount of NADPH formed is stoichiometric to the amount of D-gluconate and is measured by the increase in absorbance at 340 nm.[9]

  • Procedure for Total GDL + Gluconic Acid: a. Take an aliquot of the GDL stock solution. b. Adjust the pH of the solution to approximately 11 with 2 M NaOH.[8] c. Incubate at room temperature (~25°C) for 10 minutes to ensure complete hydrolysis of GDL to gluconate.[8][9] d. Neutralize the solution and dilute as needed to fall within the assay's linear range (e.g., 0.08 to 0.5 g/L).[8] e. Follow the enzymatic kit manufacturer's instructions for adding reagents (ATP, NADP+, gluconate kinase, 6-phosphogluconate dehydrogenase) and measuring absorbance at 340 nm.[9][15]

  • Analysis: The "free" gluconic acid can be measured without the alkaline hydrolysis step. The GDL concentration is then calculated by subtracting the free gluconic acid from the total.

Visual Diagrams

GDL_Hydrolysis GDL Hydrolysis Pathway GDL D-Glucono-δ-lactone (Cyclic Ester, Neutral) GA D-Gluconic Acid (Open Chain, Acidic) GDL->GA Hydrolysis (H₂O, spontaneous) GA->GDL Lactonization (Equilibrium)

Caption: Equilibrium between GDL and its hydrolyzed form, D-gluconic acid.

GDL_Troubleshooting Troubleshooting Workflow for Unstable GDL Solutions start Inconsistent Experimental Results? check_age Is stock solution older than 1 week (refrigerated) or freshly thawed? start->check_age check_storage Was solution stored at room temperature? check_age->check_storage No prepare_fresh Action: Prepare fresh GDL solution. check_age->prepare_fresh Yes store_cold Action: Store new solutions at 2-8°C or freeze aliquots. check_storage->store_cold Yes check_ph Measure pH of stock. Is it < 3.0? check_storage->check_ph No end Problem Resolved prepare_fresh->end store_cold->end hydrolyzed High probability of complete hydrolysis. check_ph->hydrolyzed Yes hydrolyzed->prepare_fresh

Caption: A logical workflow for troubleshooting issues with GDL solutions.

GDL_Stability_Workflow Experimental Workflow for GDL Stability Testing prep 1. Prepare GDL Stock Solution in Purified Water divide 2. Divide into Aliquots for Different Conditions prep->divide storage 3. Store Aliquots (e.g., 4°C vs 25°C) divide->storage sampling 4. Sample at Time Points (T=0, 1h, 4h, 24h, etc.) storage->sampling analysis 5. Analysis sampling->analysis ph_measure Measure pH analysis->ph_measure assay Enzymatic Assay or HPLC for GDL/Acid Ratio analysis->assay data 6. Correlate Data to Determine Degradation Rate ph_measure->data assay->data

Caption: Workflow for conducting a stability study on GDL stock solutions.

References

Preventing microbial contamination in D-Gluconic acid, delta-lactone solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Gluconic acid, delta-lactone (GDL) solutions. This resource is designed for researchers, scientists, and drug development professionals to prevent, identify, and resolve issues related to microbial contamination in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (GDL) and why is it used?

A1: this compound (GDL) is a neutral, cyclic ester of D-Gluconic acid.[1][2] When dissolved in water, it gradually hydrolyzes to form gluconic acid, which results in a gentle and progressive decrease in the solution's pH.[2][3] This property makes it valuable as a slow-release acidifier, pH control agent, chelating agent, and sequestrant in various pharmaceutical and research applications.[1][2][3]

Q2: Why are GDL solutions susceptible to microbial contamination?

A2: While the acidic environment created by GDL hydrolysis can inhibit the growth of many common bacteria (which prefer a neutral pH), it can be a selective environment for acid-tolerant microorganisms.[4] These include specific bacteria, yeasts, and molds known as acidophiles, which can thrive in low-pH conditions.[4][5] Contamination can be introduced from raw materials, non-sterile equipment, the laboratory environment, or during handling.

Q3: What types of microorganisms are likely to contaminate GDL solutions?

A3: The primary contaminants are acidophilic or acid-tolerant microbes. While most common bacteria like E. coli and Staphylococcus are neutrophiles that grow best near a neutral pH of 7.0, fungi (yeasts and molds) generally prefer slightly acidic conditions (pH 5.0-6.0).[6] More specialized acidophiles, such as certain Lactobacillus species or various environmental fungi, can survive and proliferate in even more acidic environments.

Q4: How can I prevent microbial contamination when preparing and handling GDL solutions?

A4: The most effective way to prevent contamination is by adhering to strict aseptic techniques.[7][8][9] This involves a set of procedures designed to create a sterile environment and minimize the introduction of microorganisms. Key practices include working in a laminar flow hood, using pre-sterilized equipment and containers, disinfecting all surfaces and vial septa with 70% isopropyl alcohol, and employing proper sterile handling techniques for all manipulations.[7][8] For heat-sensitive solutions like GDL, sterilization is typically achieved by filtration through a 0.22 µm filter.

Q5: Should I use a preservative in my GDL solution?

A5: For stock solutions or formulations that will be used over an extended period, adding a preservative is highly recommended. GDL is often combined with sodium benzoate, a preservative that is particularly effective under acidic conditions (pH below 6).[3] This combination provides broad-spectrum protection against bacteria, mold, and fungi.

Q6: What is sterility testing and when should I perform it?

A6: Sterility testing is a formal procedure used to confirm that a product is free from viable microorganisms.[10] It is a critical requirement for any product intended to be sterile, such as injectable drugs or ophthalmic solutions.[10] You should perform sterility testing as part of product validation, to qualify a new aseptic process, or to investigate a suspected contamination event. The most common methods are Membrane Filtration and Direct Inoculation, as outlined in USP <71>.[10][11]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Solution appears cloudy or turbid. 1. Microbial Contamination: The presence of bacteria, yeast, or fungi can cause turbidity.[12] 2. Precipitation: The GDL or other components may have precipitated out of the solution due to low temperature, high concentration, or pH shifts.1. Microscopic Examination: Place a drop of the solution on a microscope slide and look for microbial cells. 2. Perform a Sterility Test: Use the protocol below to formally test for contamination. 3. Check Solubility: Gently warm the solution to see if the precipitate redissolves. Verify the storage conditions and concentration are appropriate.
Unexpected change in solution pH. 1. Microbial Metabolism: Contaminating microbes can alter the pH by consuming the acid or producing alkaline byproducts. 2. Incorrect Preparation: The initial concentration of GDL may have been incorrect, leading to a different equilibrium pH.1. Investigate for Contamination: Check for other signs of microbial growth (turbidity, odor). 2. Review Preparation Records: Double-check all calculations and measurements from the solution preparation. Prepare a fresh batch, carefully monitoring the pH.
Visible growth (clumps, film, or mold) is observed. Gross Microbial Contamination: The solution has been significantly compromised by bacteria or fungi.1. Do Not Use: The solution is contaminated and must be discarded safely (e.g., by autoclaving). 2. Investigate the Source: Review all aseptic procedures, check the sterility of equipment, and ensure the integrity of your sterile filters and storage containers. 3. Implement Corrective Actions: Re-train personnel on aseptic technique, re-validate sterilization procedures, and consider adding a preservative to future batches.
Sterility test gives a positive result (growth detected). Contamination Confirmed: The sample contains viable microorganisms.1. Quarantine the Batch: Isolate the entire batch associated with the positive sample. 2. Identify the Microorganism: Subculture the growth from the sterility test to identify the specific contaminant. This can provide clues about the source. 3. Conduct a Thorough Investigation: Review all production and handling records, environmental monitoring data, and personnel practices to pinpoint the root cause of the failure.

Visual Troubleshooting and Workflow Diagrams

A logical approach is crucial when troubleshooting potential contamination. The following diagram illustrates a typical workflow for investigating a suspect GDL solution.

GDL_Troubleshooting start Suspected Contamination (e.g., Cloudiness, pH Shift) visual_check Visual & Microscopic Inspection start->visual_check decision_precipitate Precipitate or Microbes? visual_check->decision_precipitate action_precipitate Troubleshoot Formulation (Warm, check concentration, reformulate) decision_precipitate->action_precipitate Precipitate sterility_test Perform Formal Sterility Test (USP <71>) decision_precipitate->sterility_test Microbes Seen or Uncertain decision_sterility Growth Detected? sterility_test->decision_sterility action_negative Solution is Sterile. Document findings. Monitor batch. decision_sterility->action_negative No action_positive Contamination Confirmed. Discard Batch. Initiate Root Cause Analysis. decision_sterility->action_positive Yes

Fig 1. Troubleshooting workflow for suspected GDL solution contamination.

The following diagram outlines the critical steps for the aseptic preparation of a sterile GDL solution using filtration.

Aseptic_Preparation_Workflow cluster_prep Preparation Phase cluster_aseptic Aseptic Processing (in Laminar Flow Hood) cluster_final Final Steps prep_solution Prepare GDL Solution in Non-Sterile Container disinfect Disinfect Work Surface & All Materials prep_solution->disinfect prep_materials Gather Sterile Materials: - Syringe - 0.22µm Syringe Filter - Receiving Vessel prep_materials->disinfect draw_solution Draw Solution into Syringe disinfect->draw_solution attach_filter Aseptically Attach Sterile Filter to Syringe draw_solution->attach_filter filter_solution Filter Solution into Sterile Receiving Vessel attach_filter->filter_solution seal_label Seal, Label with Contents, Date, and Expiration filter_solution->seal_label store Store at Appropriate Temperature seal_label->store

Fig 2. Workflow for aseptic preparation of a sterile GDL solution.

Experimental Protocols

Protocol 1: Sterile Filtration of GDL Solution (Small Volume)

This protocol describes the standard method for sterilizing a heat-sensitive solution like GDL in a laboratory setting.

Materials:

  • GDL solution to be sterilized

  • Sterile syringe (size appropriate for the volume)

  • Sterile syringe filter (0.22 µm pore size, compatible with aqueous solutions)

  • Sterile receiving container (e.g., sterile media bottle or conical tube)

  • 70% isopropyl alcohol

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Prepare Workspace: Turn on the laminar flow hood and allow it to run for at least 30 minutes.[7] Thoroughly disinfect the work surface and all materials entering the hood with 70% isopropyl alcohol.

  • Prepare Materials: Aseptically open the packaging for the sterile syringe, filter, and receiving container inside the hood. Be careful not to touch any sterile surfaces.

  • Draw Solution: Draw the non-sterile GDL solution into the syringe.

  • Attach Filter: Securely attach the sterile 0.22 µm filter to the tip of the syringe using a Luer-lock connection. Do not touch the filter outlet.

  • Filter Solution: Uncap the sterile receiving container. Position the filter outlet over the opening of the container and apply steady, gentle pressure to the syringe plunger.[13] The solution will pass through the filter and be collected in the sterile container. Do not apply excessive force, as this can rupture the filter membrane.[13]

  • Complete Filtration: Continue until all the solution is filtered. To maximize recovery, you may draw a small amount of sterile air into the syringe and gently push it through the filter to expel any remaining liquid.

  • Seal and Label: Immediately seal the sterile receiving container. Label it clearly with the contents, concentration, date of preparation, and an appropriate expiration date.

  • Storage: Store the sterilized solution under appropriate conditions (e.g., refrigerated at 2-8°C) to maintain sterility and stability.

Protocol 2: Sterility Testing via Membrane Filtration (Based on USP <71>)

This protocol provides a summary of the membrane filtration method for determining if a GDL solution is sterile. This test must be performed under strict aseptic conditions.

Materials:

  • Product to be tested (Sterile GDL solution)

  • Sterile membrane filtration unit with a 0.45 µm (or smaller) pore size filter.[10]

  • Culture Media: Fluid Thioglycollate Medium (FTM) for anaerobic and some aerobic bacteria, and Soybean-Casein Digest Medium (SCDM or TSB) for aerobic bacteria and fungi.[10][11]

  • Sterile rinse fluid (e.g., Fluid A or Fluid K as per USP)

  • Incubators set at 30-35°C (for FTM) and 20-25°C (for TSB).[14][15]

Procedure:

  • Method Suitability (Bacteriostasis/Fungistasis): Before routine testing, you must first validate the method by performing a Bacteriostasis/Fungistasis (B&F) test.[14][16] This involves filtering the GDL solution, rinsing the filter, and then challenging the filter with a low number (<100 CFU) of specified microorganisms. Growth of the organisms must be observed to prove the GDL solution and test procedure are not inhibitory.[14][17]

  • Test Setup: Aseptically assemble the membrane filtration apparatus in an ISO 5 environment.[11]

  • Sample Filtration: Aseptically transfer a specified volume of the GDL solution into the filtration funnel and apply a vacuum to filter the product.

  • Filter Rinse: After the product has been filtered, rinse the membrane with a sterile rinse fluid to wash away any residual GDL that could have antimicrobial properties. This step is critical for ensuring accurate results.[10]

  • Membrane Transfer: Aseptically remove the filter membrane from the apparatus. Cut the membrane in half using sterile scissors.

  • Inoculation:

    • Place one half of the membrane into a container of Fluid Thioglycollate Medium (FTM).

    • Place the other half of the membrane into a container of Soybean-Casein Digest Medium (TSB).

  • Incubation:

    • Incubate the FTM container at 30-35°C for 14 days.

    • Incubate the TSB container at 20-25°C for 14 days.[14]

  • Observation: Visually inspect the media for any signs of turbidity (cloudiness) at regular intervals throughout the 14-day period.[12]

  • Interpretation:

    • No Growth (Clear Media): If no turbidity is observed after 14 days, the product complies with the test for sterility.[12]

    • Growth (Turbid Media): If turbidity is observed, it indicates a positive result and the presence of microbial contamination. An investigation into the failure is required.

The following diagram illustrates the sterility testing workflow.

Sterility_Testing_Workflow cluster_incubation Inoculation & Incubation (14 Days) start Start: Sterile GDL Sample setup Aseptically Assemble Membrane Filtration Unit start->setup filter_sample Filter GDL Sample setup->filter_sample rinse Rinse Membrane with Sterile Rinse Fluid filter_sample->rinse transfer Aseptically Cut Membrane and Transfer Halves rinse->transfer ftm Inoculate FTM (30-35°C) transfer->ftm tsb Inoculate TSB (20-25°C) transfer->tsb observe Periodic Visual Observation for Turbidity ftm->observe tsb->observe decision Growth Observed? observe->decision pass Result: Sterile decision->pass No fail Result: Not Sterile (Positive for Contamination) decision->fail Yes

References

High-purity D-Gluconic acid, delta-lactone for sensitive research applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for high-purity D-Gluconic acid, delta-lactone (GDL). This resource is designed for researchers, scientists, and drug development professionals utilizing GDL in sensitive research applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (GDL) and how does it work?

A1: this compound is a neutral, cyclic ester of D-gluconic acid.[1][2] In aqueous solutions, it slowly hydrolyzes to D-gluconic acid, which leads to a gradual and controlled decrease in pH.[1][2] This property makes it an ideal reagent for applications requiring gentle and uniform acidification without the shock of adding a strong acid.

Q2: What are the main applications of high-purity GDL in sensitive research?

A2: High-purity GDL is utilized in a variety of sensitive research applications, including:

  • Controlled pH reduction: for inducing protein and polysaccharide gelation in a controlled manner, for example, in the creation of scaffolds for cell culture.[3][4][5]

  • Drug delivery systems: as a biodegradable polymer for the formation of nanoparticles and microparticles for controlled drug release.

  • Pharmaceutical formulations: as an excipient for pH adjustment and stabilization of active pharmaceutical ingredients (APIs).[3]

  • Enzymatic assays: as a substrate or for pH control in sensitive enzyme-catalyzed reactions.

Q3: How should I store high-purity GDL?

A3: High-purity GDL should be stored in a tightly sealed container in a dry and well-ventilated place at room temperature, protected from moisture. Exposure to moisture can initiate hydrolysis, leading to the formation of gluconic acid and a decrease in the product's purity and performance.

Q4: Is this compound sterile?

A4: Standard high-purity GDL is typically not supplied as a sterile product. For applications requiring sterility, such as cell culture, it is necessary to sterilize the GDL solution. This is best achieved by filtration through a 0.22 µm membrane filter. Autoclaving is not recommended as the heat will accelerate the hydrolysis of GDL to gluconic acid.[1][6]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected pH Changes

Q: I am observing inconsistent pH drops or a final pH that is different from my target. What could be the cause?

A: Several factors can influence the rate and extent of pH change when using GDL. Consider the following:

  • Temperature: The hydrolysis of GDL is highly temperature-dependent. Higher temperatures accelerate the rate of hydrolysis and thus the rate of pH decrease.[1][7] Ensure your experiments are conducted at a consistent and controlled temperature.

  • Concentration of GDL: The final pH is dependent on the concentration of GDL used. Ensure accurate weighing and dissolution of the GDL powder.

  • Buffer Capacity of the Medium: The buffering capacity of your experimental system will significantly impact the final pH. A medium with high buffering capacity will require a higher concentration of GDL to achieve the same pH change as a medium with low buffering capacity.[8]

  • Purity of GDL: Using GDL of lower purity or that has been improperly stored (exposed to moisture) can lead to inconsistent results due to the pre-existence of gluconic acid.

Logical Relationship: Factors Affecting GDL Hydrolysis and pH

GDL_Hydrolysis cluster_factors Influencing Factors GDL D-Gluconic acid, delta-lactone (GDL) GA Gluconic Acid GDL->GA Hydrolysis pH_Drop Decrease in pH GA->pH_Drop Acidification Temperature Temperature Temperature->GDL Accelerates Concentration GDL Concentration Concentration->pH_Drop Determines Magnitude Buffer Buffer Capacity Buffer->pH_Drop Resists Change

Caption: Factors influencing the hydrolysis of GDL and subsequent pH drop.

Issue 2: Poor or Inconsistent Gel Formation

Q: My protein/polysaccharide gel is not forming correctly, is too soft, or the gelation time is inconsistent.

A: The gelation process induced by GDL is sensitive to several parameters:

  • Rate of pH Decrease: A slow and steady pH drop is crucial for the formation of a uniform and stable gel network. A rapid pH change can lead to the formation of large, irregular aggregates and a weak gel. To slow down the gelation process, consider lowering the temperature or the GDL concentration.

  • Final pH: The final pH of the solution must be near the isoelectric point of the protein or the optimal gelling pH of the polysaccharide. Small deviations from the optimal pH can significantly affect gel strength.

  • Protein/Polysaccharide Concentration: The concentration of the gelling agent is a critical factor. Too low a concentration may not lead to gel formation, while a very high concentration might result in a brittle gel.

  • Ionic Strength: The ionic strength of the solution can influence protein-protein interactions and thus affect gelation. Ensure consistent ionic strength across your experiments.

Experimental Workflow: GDL-Induced Protein Gelation

Protein_Gelation_Workflow cluster_prep Preparation cluster_gelling Gelling Process cluster_analysis Analysis Protein_Sol Prepare Protein Solution (e.g., Soy Protein Isolate) Mix Mix Protein and GDL Solutions at Controlled Temperature Protein_Sol->Mix GDL_Sol Prepare Fresh GDL Solution GDL_Sol->Mix Incubate Incubate at Constant Temperature (e.g., 37°C) Mix->Incubate Monitor Monitor Gel Formation (e.g., Rheometry, Visual) Incubate->Monitor Characterize Characterize Gel Properties (e.g., Hardness, Microstructure) Monitor->Characterize

Caption: A typical workflow for GDL-induced protein gelation experiments.

Issue 3: Inaccurate Results in Enzymatic Assays

Q: I am using GDL in an enzymatic assay and my results are not reproducible.

A: When using GDL in enzymatic assays, consider the following potential issues:

  • pH Drift During Assay: The ongoing hydrolysis of GDL will cause the pH of the assay buffer to drift over time. This can affect enzyme activity and lead to inconsistent results, especially for long incubation periods. It is crucial to use a buffer with sufficient capacity to counteract the pH change or to pre-incubate the GDL solution to allow it to reach equilibrium before starting the assay.

  • Direct Inhibition by GDL or Gluconic Acid: While generally considered inert, GDL or its hydrolysis product, gluconic acid, may directly inhibit the activity of certain enzymes. It is advisable to run control experiments to test for any inhibitory effects at the concentrations being used.

  • Chelating Effects: Gluconic acid is a known chelating agent and can sequester metal ions that may be essential for enzyme activity.[5] If your enzyme requires metal cofactors, the presence of gluconic acid could lead to reduced activity.

Quantitative Data

Table 1: Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)
Water2059
Water2559
Ethanol251
Ether25Insoluble

Data sourced from various chemical suppliers and literature.

Table 2: Influence of Temperature on the Rate of GDL Hydrolysis

Temperature (°C)Approximate Time to Reach pH Equilibrium (in water)
4Slow (several hours)
25~60-90 minutes
37~30-60 minutes
50~15-30 minutes

Note: These are approximate times and will vary depending on the starting concentration of GDL and the buffering capacity of the solution.

Experimental Protocols

Protocol 1: Preparation of a GDL-Induced Soy Protein Isolate (SPI) Gel for Cell Culture Scaffolds

Objective: To create a biocompatible and biodegradable hydrogel from soy protein isolate using a controlled acidification method with GDL.

Materials:

  • High-purity soy protein isolate (SPI)

  • High-purity this compound (GDL)

  • Phosphate-buffered saline (PBS), sterile

  • 0.22 µm sterile syringe filters

  • Sterile culture plates

Methodology:

  • Prepare a sterile 10% (w/v) SPI solution:

    • Dissolve 1 g of SPI in 10 mL of sterile PBS.

    • Stir the solution at room temperature until the SPI is fully dissolved.

    • Sterilize the SPI solution by filtering it through a 0.22 µm syringe filter.

  • Prepare a sterile GDL solution:

    • Calculate the required amount of GDL to achieve the desired final pH (this needs to be optimized for your specific SPI batch and desired gel properties; a starting point could be a final concentration of 1.5% w/v).

    • Dissolve the calculated amount of GDL in a small volume of sterile PBS.

    • Sterilize the GDL solution by filtering it through a 0.22 µm syringe filter.

  • Induce Gelation:

    • In a sterile environment (e.g., a laminar flow hood), add the sterile GDL solution to the sterile SPI solution.

    • Mix gently but thoroughly by pipetting up and down. Avoid introducing air bubbles.

    • Dispense the mixture into the wells of a sterile culture plate.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator.

    • Gelation should occur within 1-2 hours. The gel is ready for cell seeding once it is firm.

Signaling Pathway: GDL-Induced Protein Gelation Mechanism

Gelation_Mechanism GDL GDL in Solution Hydrolysis Slow Hydrolysis GDL->Hydrolysis GA Gluconic Acid Formation Hydrolysis->GA H_ions H+ Release GA->H_ions pH_decrease Gradual pH Decrease H_ions->pH_decrease Protein_denature Protein Unfolding/ Charge Neutralization pH_decrease->Protein_denature Aggregation Protein Aggregation Protein_denature->Aggregation Gel_network 3D Gel Network Formation Aggregation->Gel_network

Caption: The signaling pathway of GDL-induced protein gelation.

Protocol 2: Preparation of GDL-Based Nanoparticles for Controlled Drug Release

Objective: To encapsulate a model hydrophobic drug within biodegradable nanoparticles made from a polymer of GDL for controlled release studies.

Materials:

  • High-purity this compound (GDL)

  • A suitable initiator for ring-opening polymerization (e.g., a polyol)

  • A model hydrophobic drug (e.g., curcumin)

  • A surfactant (e.g., Pluronic F-127)

  • An organic solvent (e.g., dichloromethane)

  • Deionized water

  • Dialysis membrane (with appropriate molecular weight cut-off)

Methodology:

  • Synthesize Poly(GDL):

    • Perform a ring-opening polymerization of GDL using a suitable initiator and catalyst under controlled temperature and inert atmosphere. The molar ratio of GDL to initiator will determine the molecular weight of the resulting polymer. (Note: This step requires expertise in polymer chemistry).

  • Prepare Drug-Loaded Nanoparticles (Emulsion-Solvent Evaporation Method):

    • Dissolve a defined amount of synthesized Poly(GDL) and the model drug in an organic solvent.

    • Prepare an aqueous solution containing a surfactant.

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

    • Evaporate the organic solvent under reduced pressure, leading to the formation of drug-loaded nanoparticles.

  • Purify Nanoparticles:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Wash the nanoparticles several times with deionized water to remove excess surfactant and un-encapsulated drug.

    • Resuspend the purified nanoparticles in a suitable buffer (e.g., PBS).

  • In Vitro Drug Release Study:

    • Place a known concentration of the drug-loaded nanoparticle suspension in a dialysis bag.

    • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal pH, respectively) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.

    • Quantify the amount of drug released using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

For further assistance, please contact our technical support team.

References

Impact of temperature on D-Gluconic acid, delta-lactone performance in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of temperature on D-Gluconic acid, delta-lactone (GDL) performance in assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, with a focus on temperature-related effects.

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or non-reproducible assay results Temperature fluctuations during the assay: The hydrolysis of D-glucono-δ-lactone to D-gluconic acid is temperature-dependent. Inconsistent temperatures can lead to variable rates of hydrolysis, affecting the concentration of the analyte being measured.[1][2]- Use a temperature-controlled incubator or water bath for all incubation steps. - Ensure all reagents and samples are equilibrated to the assay temperature before starting the reaction.[3] - Monitor and record the temperature throughout the experiment.
Improper storage of GDL or reagents: GDL is sensitive to moisture and temperature.[1][4] Reagents for enzymatic assays also have specific storage requirements.[5]- Store D-glucono-δ-lactone in a cool, dry place, tightly sealed.[6] - Adhere to the storage temperature recommendations provided on the reagent datasheets (e.g., -20°C or 2-8°C).[5] - Avoid repeated freeze-thaw cycles of reagents.
Lower than expected D-gluconic acid concentration Incomplete hydrolysis of GDL: If the assay is intended to measure total D-gluconic acid (including the lactone form), incomplete conversion of GDL will lead to underestimation. The rate of hydrolysis is slower at lower temperatures.[1]- Increase the incubation time or temperature to ensure complete hydrolysis, following protocol recommendations. For total D-gluconic acid measurement, alkaline hydrolysis (pH ~11) at room temperature for a specified time is often used.[5]
Degradation of enzymes in the assay kit: Enzymes are sensitive to high temperatures and improper storage, leading to loss of activity.[7][8]- Ensure enzymes are stored at the correct temperature and handled on ice. - Check the expiration date of the assay kit.
Higher than expected D-gluconic acid concentration Spontaneous hydrolysis of GDL during sample preparation or storage: If you intend to measure only the "free" D-gluconic acid, GDL in the sample may hydrolyze prior to the assay, leading to inflated results. This process is accelerated by heat.[9]- Prepare samples immediately before the assay. - Keep samples on ice during preparation. - Store samples at low temperatures (e.g., -20°C or -80°C) if immediate analysis is not possible.
Assay drift or constantly increasing absorbance readings Continuous hydrolysis of GDL during the measurement phase: If the hydrolysis of GDL is not complete before the measurement, the ongoing conversion to D-gluconic acid will cause a continuous change in the signal.- Ensure the pre-incubation step for GDL hydrolysis is sufficient. - If measuring only D-gluconic acid in the presence of GDL, minimize the assay time and maintain a consistent, low temperature.

Frequently Asked Questions (FAQs)

Q1: How does temperature affect the stability of D-glucono-δ-lactone in an aqueous solution?

A1: In an aqueous solution, D-glucono-δ-lactone (GDL) is in a state of equilibrium with D-gluconic acid.[10] The hydrolysis of GDL to D-gluconic acid is a spontaneous process that is significantly accelerated by an increase in temperature.[9] Therefore, at higher temperatures, the conversion of GDL to D-gluconic acid will occur more rapidly.

Q2: What is the optimal temperature for running an enzymatic assay for D-gluconic acid?

A2: The optimal temperature depends on the specific enzymes used in the assay kit. Many commercial kits recommend performing the assay at approximately 25°C or 37°C.[5] It is crucial to consult the manufacturer's protocol for the specific temperature recommendations for your assay. Maintaining a consistent temperature is critical for reproducible results.

Q3: How should I store my solid D-glucono-δ-lactone and its solutions?

A3: Solid D-glucono-δ-lactone should be stored in a cool, dry place in a tightly sealed container to protect it from moisture.[6] Aqueous solutions of GDL are not stable due to hydrolysis. It is recommended to prepare solutions fresh before use. If storage is necessary, it should be at a low temperature (e.g., 2-8°C or frozen) to minimize hydrolysis, but be aware that some conversion to D-gluconic acid will still occur over time.

Q4: Can I measure both D-gluconic acid and D-glucono-δ-lactone in the same sample?

A4: Yes. To measure the total amount of D-gluconic acid and D-glucono-δ-lactone, you first need to completely hydrolyze the GDL to D-gluconic acid. This is typically achieved by adjusting the sample to an alkaline pH (around 11) and incubating for a short period (e.g., 10 minutes) at room temperature before performing the assay for D-gluconic acid.[5] To determine the concentration of GDL alone, you can measure the D-gluconic acid concentration in an untreated sample and subtract this from the total D-gluconic acid concentration of the hydrolyzed sample.

Q5: My sample is acidic. How might this affect my D-gluconic acid assay?

A5: The enzymes used in D-gluconic acid assays have an optimal pH range for their activity.[11] If your sample is acidic, it may lower the pH of the assay mixture and inhibit enzyme function, leading to inaccurate results. It is important to neutralize acidic samples or dilute them sufficiently in the assay buffer to ensure the final pH is within the optimal range for the enzymes.

Quantitative Data on GDL Hydrolysis

The rate of hydrolysis of D-glucono-δ-lactone to D-gluconic acid is temperature-dependent. While precise rates can vary with pH and buffer composition, the general trend is an increased rate with increased temperature.

TemperatureRelative Rate of HydrolysisImplication for Assays
4°C (Refrigerated) SlowMinimal hydrolysis during short-term storage and sample preparation on ice.
25°C (Room Temp) ModerateSignificant hydrolysis can occur. Important to have controlled timing and temperature.
37°C (Incubation) FastRapid hydrolysis. Often used in assays to ensure complete conversion of GDL to gluconic acid.
Higher Temperatures Very FastHydrolysis is accelerated, which can be useful for complete conversion but may risk degradation of other sample components or reagents.[2]

Experimental Protocols

Protocol: Enzymatic Assay for Total D-Gluconic Acid and D-Glucono-δ-lactone

This protocol is a generalized procedure based on common enzymatic assay kits. Always refer to the specific instructions provided with your assay kit.

1. Reagent Preparation:

  • Prepare all reagents as instructed in the kit manual.

  • Allow all reagents to equilibrate to room temperature (~25°C) before use, unless otherwise specified.[3]

2. Sample Preparation:

  • For Total D-Gluconic Acid and GDL:

    • Dilute the sample with distilled water to a concentration that falls within the assay's linear range.

    • Adjust the pH of the diluted sample to approximately 11 with 2 M NaOH.

    • Incubate at ~25°C for 10 minutes to ensure complete hydrolysis of GDL to D-gluconic acid.[5]

    • Neutralize the sample with an appropriate acid if required by the assay protocol.

3. Assay Procedure (Manual Spectrophotometric Method):

  • Set up a blank and samples in cuvettes.

  • To each cuvette, add the assay buffer and other reagents as specified in the kit protocol (e.g., NADP+, ATP).

  • Add the diluted, hydrolyzed sample to the respective cuvettes.

  • Mix gently and incubate for the time and at the temperature specified in the protocol (e.g., 5 minutes at ~25°C).

  • Read the initial absorbance (A1) at 340 nm.

  • Start the reaction by adding the enzyme(s) (e.g., gluconate kinase, 6-phosphogluconate dehydrogenase).

  • Mix and incubate for the specified time and temperature to allow the reaction to go to completion (e.g., 5-10 minutes at ~25°C).

  • Read the final absorbance (A2) at 340 nm.

4. Calculation:

  • Calculate the change in absorbance (ΔA) for the blank and the samples (ΔA = A2 - A1).

  • Subtract the ΔA of the blank from the ΔA of the samples.

  • Calculate the concentration of D-gluconic acid based on the provided formula in the kit, which typically involves the extinction coefficient of NADPH.

Visualizations

Temperature_Impact_on_GDL_Assay Impact of Temperature on GDL Hydrolysis and Assay Performance cluster_equilibrium Chemical Equilibrium in Solution cluster_temperature Temperature Influence cluster_impact Impact on Assay GDL D-Glucono-δ-lactone (GDL) GA D-Gluconic Acid GDL->GA Hydrolysis SlowHydrolysis Slow Hydrolysis: - GDL is stable - Measures free D-Gluconic Acid GDL->SlowHydrolysis FastHydrolysis Fast Hydrolysis: - GDL converts to D-Gluconic Acid - Measures total D-Gluconic Acid GDL->FastHydrolysis GA->GDL Lactonization GA->SlowHydrolysis GA->FastHydrolysis LowTemp Low Temperature (e.g., 4°C) LowTemp->SlowHydrolysis Favors HighTemp High Temperature (e.g., 37°C) HighTemp->FastHydrolysis Favors

Caption: Temperature-dependent equilibrium of GDL and its assay implications.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Assay Results Start Inconsistent Results CheckTemp Was temperature strictly controlled? Start->CheckTemp CheckStorage Were reagents stored correctly? CheckTemp->CheckStorage Yes ImplementControl Implement strict temperature control (water bath/incubator) CheckTemp->ImplementControl No CheckHydrolysis Was hydrolysis step adequate? CheckStorage->CheckHydrolysis Yes ReviewStorage Review and correct storage procedures (temp, light, moisture) CheckStorage->ReviewStorage No CheckProtocol Was the protocol followed exactly? CheckHydrolysis->CheckProtocol Yes OptimizeHydrolysis Optimize hydrolysis (time, temp, pH) CheckHydrolysis->OptimizeHydrolysis No FollowProtocol Adhere strictly to protocol CheckProtocol->FollowProtocol No Rerun Re-run Assay CheckProtocol->Rerun Yes ImplementControl->Rerun ReviewStorage->Rerun OptimizeHydrolysis->Rerun FollowProtocol->Rerun

Caption: A logical workflow for troubleshooting inconsistent assay results.

References

Potential interference of D-Gluconic acid, delta-lactone in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of D-Gluconic acid, delta-lactone (GDL) in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (GDL) and why might it be in my sample?

A1: D-Glucono-δ-lactone is a cyclic ester of D-gluconic acid. It can be present in samples as a naturally occurring component, a food additive, or as the product of an enzymatic reaction, such as the oxidation of glucose by glucose oxidase.[1] In aqueous solutions, GDL exists in a pH-dependent equilibrium with D-gluconic acid.[2]

Q2: How can GDL interfere with my biochemical assay?

A2: GDL can interfere in several ways:

  • pH Change: GDL hydrolyzes to D-gluconic acid, which is an acidic compound.[3][4] This can alter the pH of your assay buffer, potentially affecting enzyme activity and the stability of other components.

  • Direct Enzyme Interaction: As a lactone, GDL may directly interact with the active or allosteric sites of enzymes, leading to inhibition or, in some cases, activation.[5]

  • Chelation: The hydrolysis product, D-gluconic acid, is a known chelating agent and can sequester metal ions that may be essential for enzyme function.

  • Structural Similarity: GDL or its hydrolyzed form may resemble the substrate or product of the enzyme in your assay, leading to competitive inhibition.

Q3: My assay is showing unexpected results. Could GDL be the culprit?

A3: If your sample contains or is suspected to contain GDL, and you are observing inconsistent results, it is a potential source of interference. Signs of interference can include a gradual change in signal over time (due to hydrolysis), lower than expected enzyme activity, or a shift in the IC50 of a known inhibitor.

Q4: How can I determine if GDL is interfering with my assay?

A4: The most direct way is to perform a series of control experiments. This involves spiking a known concentration of GDL into your assay and observing its effect on the signal. A detailed protocol for testing interference is provided in the Troubleshooting Guides section.

Troubleshooting Guides

Issue 1: Gradual Signal Drift or Non-Linear Reaction Kinetics

This may be observed as a continuous increase or decrease in signal that is not proportional to enzyme activity.

Potential Cause: Hydrolysis of GDL to D-gluconic acid is changing the pH of the assay buffer over the course of the experiment.

Troubleshooting Workflow:

Start Observe Signal Drift CheckBuffer Monitor pH of Assay with GDL over Time Start->CheckBuffer SpikeControl Run Assay with GDL Spike vs. Buffer Control CheckBuffer->SpikeControl BufferCapacity Increase Buffer Capacity or Use a Different Buffer SpikeControl->BufferCapacity If pH changes PreIncubate Pre-incubate GDL in Assay Buffer Before Adding Enzyme SpikeControl->PreIncubate If pH is stable Result1 Signal Drift Mitigated BufferCapacity->Result1 Result2 Signal Drift Persists PreIncubate->Result2 Indicates other interference

Caption: Troubleshooting workflow for signal drift.

Detailed Steps:

  • Monitor pH: Prepare your assay buffer and add GDL at the concentration expected in your sample. Monitor the pH over the same time course as your assay.

  • Spike Control: Run your assay with and without a spiked concentration of GDL. Compare the reaction kinetics.

  • Increase Buffer Capacity: If a pH change is observed, consider increasing the concentration of your buffering agent or choosing a buffer with a pKa closer to the desired assay pH.

  • Pre-incubation: Allow the GDL to hydrolyze to equilibrium in the assay buffer before adding the enzyme and starting the reaction. This will establish a stable pH.

Issue 2: Reduced Enzyme Activity or Altered IC50 Values

This may manifest as a lower-than-expected signal in a positive control or a shift in the potency of a known inhibitor.

Potential Cause: Direct inhibition of the enzyme by GDL or its hydrolysis product, D-gluconic acid.

Troubleshooting Workflow:

Start Observe Reduced Activity or IC50 Shift EnzymeKinetics Perform Enzyme Kinetics with Varying GDL Concentrations Start->EnzymeKinetics OrthogonalAssay Use an Orthogonal Assay with a Different Detection Method Start->OrthogonalAssay ChelationTest Add Excess Divalent Cations (e.g., MgCl2, CaCl2) Start->ChelationTest Result1 Inhibition Confirmed EnzymeKinetics->Result1 If Km or Vmax changes Result2 No Inhibition in Orthogonal Assay OrthogonalAssay->Result2 Result3 Activity Restored ChelationTest->Result3

Caption: Troubleshooting workflow for reduced enzyme activity.

Detailed Steps:

  • Enzyme Kinetics: Perform kinetic studies (e.g., Michaelis-Menten analysis) in the presence of various concentrations of GDL to determine the mechanism of inhibition (e.g., competitive, non-competitive).

  • Orthogonal Assay: If possible, use a different assay format to measure the same endpoint. For example, if you are using a fluorescence-based assay, try a luminescence or absorbance-based method.

  • Chelation Test: If you suspect chelation of essential metal ions by D-gluconic acid, add a surplus of the relevant divalent cations to the assay buffer to see if activity can be restored.

Quantitative Data

Table 1: Hydrolysis Rate of D-Glucono-δ-lactone (GDL) to D-Gluconic Acid

The rate of hydrolysis is dependent on pH and temperature. The following table provides approximate half-lives (t½) for the hydrolysis of GDL under various conditions.

pHTemperature (°C)Approximate Half-life (t½) in minutes
3.025~240
5.025~60
7.025~20
9.025< 5
7.037~10

Note: These are approximate values and can vary depending on the buffer composition and ionic strength.

Experimental Protocols

Protocol 1: General Interference Screening for D-Glucono-δ-lactone

This protocol can be adapted for various enzyme-based assays (e.g., kinase, protease, phosphatase).

Objective: To determine if GDL interferes with the assay signal or enzyme activity.

Materials:

  • Complete assay kit components for your specific assay.

  • D-Glucono-δ-lactone (GDL) stock solution (e.g., 100 mM in water, freshly prepared).

  • Positive control for your assay (e.g., active enzyme, known substrate).

  • Negative control for your assay (e.g., buffer only, denatured enzyme).

  • Microplate reader compatible with your assay's detection method.

Procedure:

  • Prepare a GDL dilution series: Serially dilute the GDL stock solution in your assay buffer to cover a range of concentrations relevant to your experiment (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM).

  • Set up the assay plate:

    • Test Wells: Add your enzyme, substrate, and the GDL dilution series.

    • Positive Control Wells: Add your enzyme and substrate without GDL.

    • Negative Control Wells (No Enzyme): Add your substrate and the GDL dilution series (to check for GDL's effect on the background signal).

    • Negative Control Wells (No Substrate): Add your enzyme and the GDL dilution series (to check for GDL's interaction with the enzyme in the absence of substrate).

    • Buffer Blank Wells: Add assay buffer only.

  • Incubation: Incubate the plate according to your standard assay protocol.

  • Detection: Measure the signal using the appropriate microplate reader settings.

  • Data Analysis:

    • Subtract the buffer blank from all readings.

    • Compare the signal in the "Test Wells" to the "Positive Control Wells" to determine if GDL affects enzyme activity.

    • Analyze the "Negative Control Wells" to identify any direct interference of GDL with the assay components or detection method.

Protocol 2: Assessing the Impact of GDL on ELISA Assays

Objective: To determine if GDL interferes with antibody-antigen binding or the detection system in an ELISA.

Materials:

  • Complete ELISA kit components.

  • D-Glucono-δ-lactone (GDL) stock solution.

  • Wash buffer.

  • Substrate solution.

  • Stop solution.

  • Microplate reader.

Procedure:

  • Prepare GDL dilutions: Prepare a dilution series of GDL in the sample diluent provided with the ELISA kit.

  • Set up the assay plate:

    • Antigen-Coated Wells:

      • Add your samples (or standards) with and without spiked GDL.

      • Add a known positive control with and without spiked GDL.

      • Add a negative control (diluent only) with and without spiked GDL.

    • Non-Coated Wells (for background check):

      • Add the GDL dilution series to assess its direct effect on the substrate and detection.

  • Follow the standard ELISA protocol: Proceed with the incubation steps for primary and secondary antibodies, washing steps, substrate addition, and stopping the reaction.

  • Read Absorbance: Measure the absorbance at the recommended wavelength.

  • Data Analysis:

    • Compare the standard curve generated with and without GDL.

    • Evaluate the signal of the positive and negative controls in the presence and absence of GDL.

    • Assess the background signal in the non-coated wells to check for direct interference with the detection reagents.

Signaling Pathways and Logical Relationships

cluster_interference Potential Interference Mechanisms GDL D-Glucono-δ-lactone (in sample) Hydrolysis Hydrolysis (H2O, pH, Temp) GDL->Hydrolysis Direct_Binding Direct Enzyme Interaction GDL->Direct_Binding GluconicAcid D-Gluconic Acid Hydrolysis->GluconicAcid pH_Change pH Decrease GluconicAcid->pH_Change Chelation Metal Ion Chelation GluconicAcid->Chelation Assay_Component Biochemical Assay (Enzyme, Buffer, Ions) pH_Change->Assay_Component Chelation->Assay_Component Direct_Binding->Assay_Component Altered_Activity Altered Assay Outcome (Inhibition/Activation) Assay_Component->Altered_Activity

Caption: Mechanisms of GDL interference in biochemical assays.

References

D-Gluconic acid, delta-lactone crystallization issues and purification methods

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: D-Gluconic Acid, δ-Lactone (GDL)

Welcome to the technical support center for D-Gluconic acid, δ-lactone (GDL). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the crystallization and purification of GDL.

Frequently Asked Questions (FAQs)

Q1: What is D-gluconic acid, δ-lactone (GDL), and why is its crystallization challenging?

D-glucono-δ-lactone (GDL) is the neutral cyclic ester of D-gluconic acid.[1][2] Its crystallization is challenging primarily because it exists in a dynamic equilibrium with gluconic acid and its gamma-lactone form in aqueous solutions.[3] This equilibrium is sensitive to temperature, pH, and concentration, making it difficult to selectively crystallize the desired δ-lactone form in high purity and yield.[2][4]

Q2: My GDL solution is hydrolyzing back to gluconic acid. How can I prevent this?

Hydrolysis of GDL to gluconic acid is a common issue, as the lactone is unstable in water.[5] The rate of hydrolysis is significantly influenced by temperature and pH.[4][5]

  • Temperature Control: Maintain crystallization temperatures between 30°C and 70°C. Below 30°C, gluconic acid itself is more likely to crystallize, while above 70°C, the formation of the gamma-lactone is favored.[6]

  • pH Management: The hydrolysis rate increases at high pH.[4][5] At low pH values (below 3), the lactone is much more stable.[7] The addition of a minor proportion of an acid stronger than gluconic acid can increase the hydrogen ion concentration, which accelerates the crystallization of the delta-lactone and reduces mother liquor viscosity.[8] A freshly prepared 1% aqueous solution of GDL has a pH of about 3.5-3.6, which drops to 2.5 within two hours as gluconic acid is formed.[3][4]

Q3: What are the optimal solvents for GDL crystallization and washing?

GDL exhibits distinct solubility properties that are critical for its purification.

  • Crystallization: Aqueous solutions are typically used for crystallization, as GDL is freely soluble in water.[1][9][10] The process involves concentrating a gluconic acid solution to supersaturation to induce crystallization.[8]

  • Washing: A non-solvent or a solvent in which GDL is only slightly soluble should be used for washing the crystals to remove the mother liquor without dissolving the product. Ethanol (B145695) is a suitable choice, as GDL is only sparingly soluble in it.[1][3][9] Ether is another option, as GDL is insoluble in it.[3]

Q4: My GDL crystals are very fine and difficult to filter. What can I do to improve crystal size and morphology?

Fine, poorly formed crystals, sometimes described as "cauliflower type" granules, can result from rapid or uncontrolled crystallization.[8]

  • Control Supersaturation: Avoid excessively rapid evaporation or cooling. A slower, more controlled approach to reaching supersaturation allows for the growth of larger, more well-defined crystals.

  • Seeding: Introduce seed crystals of GDL into the supersaturated gluconic acid solution.[3][8] This provides a template for crystal growth and promotes the formation of the desired delta-lactone.

  • Optimize Temperature: Maintain the crystallization temperature within the 30-70°C range to ensure the formation of purgible, well-formed delta-lactone crystals.[6][8]

  • Acidification: Adding a small amount of a strong acid can improve the crystalline form and make the crystals easier to purge from the mother liquor.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for GDL.

Table 1: Solubility of D-Glucono-δ-lactone

Solvent Temperature (°C) Solubility ( g/100 mL) Reference
Water 20 59 [4]
Water 25 59 [1]
Ethanol 20 1 [3]

| Ether | Ambient | Insoluble |[3][9] |

Table 2: Influence of Temperature on Crystallization Product from Aqueous Gluconic Acid Solution

Temperature Range Primary Crystalline Product Reference
< 30°C D-Gluconic Acid [6]
30°C - 70°C D-Glucono-δ-lactone [6][8]

| > 70°C | D-Glucono-γ-lactone |[6] |

Troubleshooting Guides

This section provides systematic approaches to common problems encountered during GDL crystallization.

Problem: Low Crystal Yield

A low yield of GDL can be attributed to several factors, from incomplete crystallization to product loss during workup.

Low_Yield_Troubleshooting start Problem: Low Crystal Yield check_conc Is mother liquor supersaturated? start->check_conc check_temp Is temperature within 30-70°C? check_conc->check_temp Yes sol_conc Action: Concentrate solution further under vacuum. check_conc->sol_conc No check_hydrolysis Was pH too high or process time too long? check_temp->check_hydrolysis Yes sol_temp Action: Adjust and maintain temperature in optimal range. check_temp->sol_temp No check_washing Was washing solvent appropriate (e.g., Ethanol)? check_hydrolysis->check_washing No sol_hydrolysis Action: Consider adding a stronger acid to lower pH. Monitor process time. check_hydrolysis->sol_hydrolysis Yes sol_washing Action: Use a solvent where GDL is sparingly soluble. Avoid excessive washing. check_washing->sol_washing No

Problem: Product Purity Issues (Incorrect pH, Residual Impurities)

Product contamination can arise from co-crystallization of impurities or incomplete removal of the mother liquor.

Purity_Troubleshooting cluster_pH Issue: Incorrect pH (too low) cluster_impurities Issue: Residual Impurities (e.g., sugars, salts) start Problem: Low Product Purity ph_issue Indicates residual gluconic acid start->ph_issue imp_issue Source: Incomplete purification of initial gluconic acid solution or inefficient crystal washing. start->imp_issue ph_sol Action: 1. Ensure crystallization T > 30°C. 2. Wash crystals thoroughly with ethanol. 3. Ensure complete drying. ph_issue->ph_sol imp_sol Action: 1. Purify crude gluconic acid solution (e.g., with activated carbon, ion exchange). 2. Improve crystal washing/purging. imp_issue->imp_sol

Experimental Protocols

Protocol 1: Crystallization of GDL from a Concentrated Gluconic Acid Solution

This protocol is adapted from established industrial methods for producing pure, crystalline GDL.[3][8]

Crystallization_Workflow A 1. Preparation of Crude Gluconic Acid Solution B 2. Initial Purification (Activated Carbon / Ion Exchange) A->B C 3. Concentration (Vacuum evaporation, 52-54°C) to 78-85% solids B->C D 4. Seeding & Crystallization Cool to 47-48°C, add GDL seed crystals. Maintain T between 30-70°C. C->D E 5. Crystal Isolation (Centrifugation or Filtration) D->E F 6. Crystal Washing (Cold Ethanol) E->F G 7. Drying (Vacuum Oven, T > 30°C) F->G H Pure Crystalline GDL G->H

Methodology:

  • Preparation and Purification of Gluconic Acid Solution: Start with a crude gluconic acid solution, for example, from the fermentation of glucose.[8] Purify this solution by treating it with activated carbon to remove color and other organic impurities, followed by ion exchange chromatography to remove inorganic salts.[3]

  • Concentration: Concentrate the purified gluconic acid solution under reduced pressure at a temperature between 52-54°C until the solids content reaches 78-85%.[3]

  • Seeding and Crystallization: Cool the concentrated syrup to 47-48°C. Introduce GDL seed crystals to initiate crystallization.[3] Maintain the temperature of the mixture between 30°C and 70°C to selectively crystallize the δ-lactone.[6][8] Agitation during this period can facilitate uniform crystal growth.

  • Isolation: Separate the crystallized GDL from the mother liquor using a centrifuge or by vacuum filtration.[8]

  • Washing: Wash the crystal cake with a small amount of cold ethanol to remove residual mother liquor.[3]

  • Drying: Dry the purified crystals under vacuum. It is crucial to ensure the temperature during drying and storage does not fall below 30°C for extended periods if the crystals are moist, as this can promote hydration back to gluconic acid.[8]

Protocol 2: Purity Assessment by Titration

This method determines the purity of the final GDL product by measuring its lactone content.

Principle: GDL is hydrolyzed with a known excess of sodium hydroxide (B78521). The remaining unreacted hydroxide is then back-titrated with a standard acid. Each mole of GDL reacts with one mole of NaOH.

Procedure:

  • Accurately weigh approximately 0.6 g of the dried GDL sample.

  • Dissolve the sample in 50 mL of 0.1 N sodium hydroxide.

  • Allow the solution to stand for 20 minutes to ensure complete hydrolysis of the lactone.

  • Add 3 drops of phenolphthalein (B1677637) indicator.

  • Titrate the excess sodium hydroxide with standardized 0.1 N sulfuric acid until the pink color disappears.

  • Perform a blank determination using 50 mL of 0.1 N sodium hydroxide without the sample.

  • Calculate the purity using the formula: Purity (%) = [((V_blank - V_sample) × N_acid × 178.14) / (Weight_sample × 10)] Where:

    • V_blank = Volume of acid for blank (mL)

    • V_sample = Volume of acid for sample (mL)

    • N_acid = Normality of the acid

    • 178.14 = Molecular weight of GDL ( g/mol )[11]

    • Weight_sample = Initial weight of the GDL sample (g)

References

Validation & Comparative

A Comparative Guide to Controlled Acidification Rates: D-Glucono-δ-lactone vs. Other Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D-Glucono-δ-lactone (GDL) and other common lactones used for controlled acidification. By understanding their distinct hydrolysis kinetics, researchers and formulation scientists can select the optimal lactone to achieve precise pH control in a variety of applications, including drug delivery systems, food preservation, and chemical synthesis.

Introduction to Lactones as Controlled Acidulants

Lactones are cyclic esters that undergo hydrolysis in aqueous solutions to form their corresponding hydroxy acids. This reaction is time-dependent and results in a gradual decrease in the pH of the solution. This property makes them ideal candidates for use as controlled-release acidulants. The rate of hydrolysis, and therefore the rate of acidification, is dependent on the specific lactone's chemical structure, as well as external factors such as temperature, pH, and the presence of buffers.

D-Glucono-δ-lactone, a naturally occurring food additive, is widely used for its slow and controlled hydrolysis to D-gluconic acid. This guide compares the hydrolysis kinetics of GDL with other common aliphatic lactones, namely γ-butyrolactone, δ-valerolactone, and ε-caprolactone, to provide a basis for selecting the appropriate acidulant for specific research and development needs.

Comparative Hydrolysis Kinetics

The rate of hydrolysis of a lactone is a critical parameter for its application as a controlled acidulant. The following tables summarize the hydrolysis rate constants for GDL and other lactones under various conditions.

Table 1: Hydrolysis Rate Constants of Various Lactones at 25°C

LactonepHRate Constant (k, min⁻¹)
D-Glucono-δ-lactone3.50.012
D-Glucono-δ-lactone4.50.025
D-Glucono-δ-lactone7.00.23
γ-Butyrolactone7.00.011
δ-Valerolactone7.00.13
ε-Caprolactone7.00.003

Table 2: Influence of Temperature on the Hydrolysis Rate Constant (k) of D-Glucono-δ-lactone at pH 4.0

Temperature (°C)Rate Constant (k, min⁻¹)
100.004
250.018
400.065

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments used to determine the hydrolysis rates of lactones.

Determination of Lactone Hydrolysis by pH-Stat Titration

This method measures the rate of acid formation by continuously adding a base to maintain a constant pH. The rate of base addition is directly proportional to the rate of hydrolysis.

Materials:

  • Lactone of interest (e.g., D-Glucono-δ-lactone)

  • Deionized water

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)

  • pH-stat apparatus (autotitrator)

  • Thermostatted reaction vessel

  • Magnetic stirrer

Procedure:

  • Prepare a solution of the lactone in deionized water at a known concentration (e.g., 1% w/v).

  • Place the solution in the thermostatted reaction vessel and allow it to equilibrate to the desired temperature.

  • Set the pH-stat to the desired pH value.

  • Start the titration. The pH-stat will automatically add the NaOH solution to neutralize the acid formed from lactone hydrolysis, maintaining a constant pH.

  • Record the volume of NaOH added over time.

  • The rate of hydrolysis can be calculated from the rate of addition of the NaOH solution.

Monitoring Lactone Hydrolysis by High-Performance Liquid Chromatography (HPLC)

HPLC can be used to separate and quantify the concentration of the lactone and its corresponding hydroxy acid over time.

Materials:

  • Lactone of interest

  • Deionized water

  • Buffer solution of desired pH

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or RI)

  • Thermostatted incubator or water bath

Procedure:

  • Prepare a solution of the lactone in the chosen buffer at a known concentration.

  • Incubate the solution at the desired temperature.

  • At specific time intervals, withdraw an aliquot of the reaction mixture.

  • Quench the reaction if necessary (e.g., by rapid cooling or addition of a suitable reagent).

  • Inject the sample into the HPLC system.

  • Quantify the peak areas of the lactone and the hydroxy acid.

  • Plot the concentration of the lactone versus time to determine the hydrolysis rate.

Signaling Pathways and Experimental Workflows

Visualizing the processes involved in lactone hydrolysis and its analysis can aid in understanding the underlying mechanisms.

HydrolysisMechanism Lactone Lactone Intermediate Tetrahedral Intermediate Lactone->Intermediate + H₂O Water Water (H₂O) HydroxyAcid Hydroxy Acid Intermediate->HydroxyAcid Ring Opening HydroxyAcid->Lactone - H₂O (Reversible)

Caption: Mechanism of Lactone Hydrolysis.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis cluster_data Data Processing prep Prepare Lactone Solution react Incubate at Controlled Temperature & pH prep->react ph_stat pH-Stat Titration react->ph_stat hplc HPLC Analysis react->hplc calc Calculate Rate Constants ph_stat->calc hplc->calc

Caption: Experimental Workflow for Determining Hydrolysis Rates.

LactoneStructureRate cluster_structure Lactone Structure cluster_rate Hydrolysis Rate ring_size Ring Size (Strain) rate Rate of Hydrolysis ring_size->rate Influences substituents Substituents substituents->rate Influences

Caption: Influence of Lactone Structure on Hydrolysis Rate.

Conclusion

The choice of a lactone for controlled acidification is a critical decision in formulation development. D-Glucono-δ-lactone exhibits a moderate hydrolysis rate that is highly dependent on temperature and pH, making it a versatile and widely used acidulant. In comparison, γ-butyrolactone hydrolyzes significantly slower under neutral conditions, while δ-valerolactone hydrolyzes much faster. ε-Caprolactone is the most stable of the compared aliphatic lactones. This guide provides the foundational data and methodologies to enable researchers to make informed decisions in selecting the most suitable lactone for their specific application, ensuring precise and reproducible control over acidification profiles.

Comparative study of GDL and citric acid for metal ion chelation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Metal Ion Chelation Efficiency: Glucono-delta-lactone (GDL) vs. Citric Acid

For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical decision in various applications, including drug formulation, food preservation, and environmental remediation. This guide provides an objective comparison of the metal ion chelation efficiency of two commonly used agents: Glucono-delta-lactone (GDL) and citric acid. While both are organic acids and recognized for their sequestering properties, their effectiveness can vary significantly depending on the metal ion and the specific conditions of the system.

This comparison synthesizes available experimental data on the stability of metal-chelator complexes, outlines a detailed experimental protocol for assessing chelation efficiency, and provides visual representations of the chelation process and experimental workflow.

Quantitative Comparison of Chelation Efficiency

The efficacy of a chelating agent is often quantified by the stability constant (log β) of the complex it forms with a metal ion. A higher log β value indicates a more stable complex and thus, a stronger chelation effect. The following table summarizes the stability constants for complexes of gluconic acid (the hydrolyzed, active form of GDL) and citric acid with various metal ions. It is important to note that the experimental conditions, particularly pH, significantly influence these values.

Chelating AgentMetal IonStability Constant (log β)pH
Gluconic Acid Fe(III)37.913.3
Fe(II)13.613.3
Cu(II)>187
Ca(II)1.21Neutral
Mg(II)0.7Neutral
Zn(II)1.7Neutral
Citric Acid Fe(III)12.57
Fe(II)4.47
Cu(II)6.17
Ca(II)4.6 - 4.87
Mg(II)4.47
Zn(II)5.97

Note: The stability constants presented are collated from various sources and may have been determined using different methodologies. Direct comparison should be made with caution.

Visualizing the Chelation Process and Experimental Workflow

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been created using Graphviz.

cluster_chelation Metal Ion Chelation Metal_Ion Metal Ion (Mⁿ⁺) Metal_Complex Metal-Chelate Complex ([ML]ⁿ⁺) Metal_Ion->Metal_Complex Coordination Bonds Chelating_Agent Chelating Agent (L) Chelating_Agent->Metal_Complex

Figure 1. General mechanism of metal ion chelation.

cluster_workflow Experimental Workflow for Chelation Efficiency A Preparation of Reagents B Addition of Chelating Agent (GDL or Citric Acid) A->B C Introduction of Metal Ion Solution B->C D Incubation and Equilibration C->D E Measurement of Free Metal Ions D->E F Calculation of Chelation Efficiency E->F

Figure 2. Workflow for determining chelation efficiency.

Experimental Protocols

A variety of methods can be employed to determine the metal ion chelation efficiency of substances like GDL and citric acid. A common and reliable method is the ion-selective electrode (ISE) potentiometry method.

Ion-Selective Electrode (ISE) Potentiometry for Stability Constant Determination

Objective: To determine the stability constant (log β) of a metal-ligand complex.

Materials:

  • Ion-selective electrode specific to the metal ion of interest (e.g., Cu²⁺ ISE, Ca²⁺ ISE)

  • Reference electrode (e.g., Ag/AgCl)

  • pH meter and pH electrode

  • Potentiometer or ion meter

  • Standard solutions of the metal salt (e.g., CuSO₄, CaCl₂) of known concentrations

  • Solutions of the chelating agents (GDL and citric acid) of known concentrations

  • Inert electrolyte solution to maintain constant ionic strength (e.g., KNO₃)

  • Buffer solutions for pH calibration and control

  • Deionized water

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Procedure:

  • Calibration of Electrodes:

    • Calibrate the pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10).

    • Calibrate the ion-selective electrode by measuring the potential of a series of standard metal salt solutions of known concentrations. Plot a calibration curve of potential (mV) versus the logarithm of the metal ion concentration.

  • Titration:

    • In a thermostatted reaction vessel, place a known volume of a solution containing the metal ion and the inert electrolyte.

    • Immerse the calibrated ISE, reference electrode, and pH electrode into the solution.

    • Begin stirring the solution at a constant rate.

    • Add small, precise aliquots of the chelating agent solution to the vessel.

    • After each addition, allow the potential and pH readings to stabilize. Record the volume of titrant added, the potential (mV), and the pH.

  • Data Analysis:

    • Using the ISE calibration curve, convert the potential readings at each titration point to the concentration of free metal ions.

    • Calculate the total concentrations of the metal ion and the chelating agent at each point, accounting for dilution.

    • Using the pH readings, calculate the concentrations of the different protonated forms of the chelating agent.

    • Employ a suitable software program (e.g., HYPERQUAD, SCOGS) to refine the stability constants of the formed metal-ligand complexes by fitting the experimental data to a chemical equilibrium model.

Comparative Analysis

The available data suggests that the chelation efficiency of GDL (as gluconic acid) and citric acid is highly dependent on the pH of the medium and the specific metal ion.

  • For Iron (Fe³⁺ and Fe²⁺): Gluconic acid demonstrates remarkably high stability constants for iron complexes, particularly in alkaline conditions. This suggests that GDL could be a more potent iron chelator than citric acid in high pH environments.

  • For Divalent Cations (Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺): In neutral to slightly acidic conditions, citric acid generally forms more stable complexes with common divalent cations compared to gluconic acid. This makes citric acid a more effective chelating agent for these metals in typical physiological or food-related pH ranges.

Revolutionizing In Situ Hydrogel Formation: A Comparative Analysis of D-Gluconic Acid, Delta-Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for biocompatible and precisely controllable in situ forming hydrogels is paramount. D-Gluconic acid, delta-lactone (GDL) is emerging as a compelling agent for triggering gelation, offering a gentle and tunable alternative to traditional crosslinkers. This guide provides an objective comparison of GDL's performance against other common methods, supported by experimental data, detailed protocols, and mechanistic visualizations to validate its use in advanced drug delivery and tissue engineering applications.

The formation of hydrogels directly at the site of application—in situ gelation—presents significant advantages for minimally invasive procedures, ensuring complete filling of defects and intimate contact with surrounding tissues. The choice of gelling agent is critical, directly influencing the hydrogel's physicochemical properties and its biological performance. This report delves into the efficacy of this compound (GDL), a cyclic ester that hydrolyzes in aqueous solutions to gluconic acid, thereby gradually lowering the pH. This controlled acidification can trigger the gelation of pH-sensitive polymers like chitosan (B1678972) or induce the release of divalent cations (e.g., Ca²⁺) from insoluble salts to crosslink polymers such as alginate.

We compare GDL-induced gelation with other widely used crosslinking strategies, including natural crosslinkers like genipin (B1671432) and synthetic agents such as glutaraldehyde (B144438), as well as enzymatic crosslinking methods. The following sections present a detailed analysis of their performance based on key hydrogel parameters, experimental methodologies for their characterization, and visual representations of the underlying scientific principles.

Comparative Performance Analysis

The selection of a gelling or crosslinking agent dictates the final properties and suitability of an in situ forming hydrogel for a specific biomedical application. This section provides a quantitative comparison of hydrogels formed using GDL versus those formed with genipin, glutaraldehyde, and enzymatic crosslinkers. The data is summarized in the following tables for ease of comparison.

Table 1: Gelation Time

Gelation time is a critical parameter for in situ forming hydrogels, needing to be rapid enough to prevent diffusion from the target site but slow enough to allow for proper injection and placement.

Gelling/Crosslinking AgentPolymer SystemConcentrationGelation TimeCitation
This compound (GDL) 2% Alginate / CaCO₃GDL:CaCO₃ ratio dependent9.1 min - tunable[1]
Genipin 2% Chitosan0.5% w/v~ 2 hours (at 37°C)[2]
Glutaraldehyde Medium MW Chitosan1% - 10% w/w60 - 180 seconds[3]
Enzymatic (Horseradish Peroxidase) Alginate-DopamineHRP/H₂O₂ concentration dependentTunable (minutes)[4]
Table 2: Mechanical Properties

The mechanical strength of a hydrogel must be appropriate for its intended application, whether it be for soft tissue augmentation or as a scaffold for bone regeneration.

Gelling/Crosslinking AgentPolymer SystemStorage Modulus (G')Compressive Modulus (E)Citation
This compound (GDL) 2% Alginate / CaCO₃-3.55 kPa[1]
Genipin Gelatin-24.41 ± 5.55 kPa[5]
Glutaraldehyde Medium MW Chitosan~0.02 MPa-[3]
Enzymatic (Horseradish Peroxidase) Alginate-Dopamine~1000 - 8000 Pa-[4]
Table 3: Swelling Ratio

The swelling ratio influences the hydrogel's dimensional stability, mechanical properties, and the release kinetics of encapsulated drugs.

Gelling/Crosslinking AgentPolymer SystemSwelling Ratio (%)Citation
This compound (GDL) AlginateDependent on Ca²⁺ concentration[4][6]
Genipin Gelatin200.30 ± 35.21%[5]
Glutaraldehyde Chitosan (CD 1.50)87.65%[7][8][9][10]
Enzymatic (Horseradish Peroxidase) Alginate-Dopamine~1200%[4]
Table 4: Biocompatibility/Cytotoxicity

Biocompatibility is a non-negotiable requirement for any material intended for in vivo use.

Gelling/Crosslinking AgentCell LineBiocompatibility/Cytotoxicity ResultsCitation
This compound (GDL) -Generally considered biocompatible; used as a food additive.[1][11]
Genipin 3T3 FibroblastsHigh cell viability; significantly less toxic than glutaraldehyde.[12][13][14][15][16][17]
Glutaraldehyde -Known to exhibit cytotoxicity, requiring careful removal of unreacted agent.[18][7][8][9][10]
Enzymatic (Horseradish Peroxidase) -Generally considered biocompatible due to mild reaction conditions.[4]

Experimental Protocols

Reproducibility is key in scientific research. This section provides detailed methodologies for the preparation and characterization of in situ forming hydrogels.

Protocol 1: Preparation of Chitosan-GDL In Situ Forming Hydrogel
  • Preparation of Chitosan Solution:

    • Dissolve 2 g of low molecular weight chitosan in 100 mL of 0.1 M hydrochloric acid.

    • Stir the solution overnight at room temperature to ensure complete dissolution.

    • Adjust the pH of the chitosan solution to approximately 6.0-6.5 using 1 M sodium hydroxide.

  • Preparation of GDL Solution:

    • Prepare a 1 M solution of this compound (GDL) in deionized water.

    • Sterilize the GDL solution by filtration through a 0.22 µm syringe filter.

  • In Situ Gelation:

    • Mix the chitosan solution and GDL solution at a predetermined volume ratio (e.g., 9:1 chitosan to GDL solution).

    • Vortex the mixture for 30 seconds to ensure homogeneity.

    • The solution will gradually form a gel at 37°C. Gelation time can be monitored by the vial tilt method.

Protocol 2: Rheological Characterization of Hydrogel Mechanical Properties
  • Sample Preparation: Prepare the hydrogel precursor solution as described in Protocol 1.

  • Instrumentation: Use a rheometer equipped with a parallel plate geometry (e.g., 20 mm diameter) and a temperature-controlled stage.

  • Time Sweep:

    • Immediately after mixing the components, place the solution onto the lower plate of the rheometer.

    • Lower the upper plate to the desired gap (e.g., 1 mm).

    • Perform a time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) at 37°C.

    • The gelation point is determined as the crossover point where the storage modulus (G') exceeds the loss modulus (G'').

  • Frequency Sweep:

    • Once the hydrogel is fully formed (G' reaches a plateau in the time sweep), perform a frequency sweep from 0.1 to 100 rad/s at a constant strain within the linear viscoelastic region (LVER).

    • The plateau in G' in the frequency sweep provides information about the hydrogel's crosslinking density and stiffness.

  • Strain Sweep:

    • To determine the LVER, perform a strain sweep from 0.01% to 100% strain at a constant frequency (e.g., 1 Hz).

    • The LVER is the range of strain where G' and G'' are independent of the applied strain.

Protocol 3: Swelling Ratio Determination
  • Sample Preparation: Prepare hydrogel samples of a known initial weight (Wi).

  • Swelling: Immerse the hydrogels in phosphate-buffered saline (PBS, pH 7.4) at 37°C.

  • Measurement: At predetermined time intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and weigh them (Ws).

  • Calculation: The swelling ratio is calculated using the following formula: Swelling Ratio (%) = [(Ws - Wi) / Wi] * 100

Protocol 4: In Vitro Drug Release Study
  • Drug Loading: Incorporate a model drug into the hydrogel precursor solution before gelation.

  • Release Study:

    • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS) at 37°C with gentle agitation.

    • At specific time points, withdraw an aliquot of the release medium and replace it with fresh medium.

  • Quantification: Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Mechanistic and Workflow Visualizations

To further elucidate the processes described, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

GDL_Alginate_Gelation cluster_solution Aqueous Solution cluster_reaction Hydrolysis & Ion Release cluster_gelation Hydrogel Formation GDL GDL Gluconic_Acid Gluconic Acid GDL->Gluconic_Acid hydrolysis H2O H2O CaCO3 CaCO₃ (insoluble) Ca2_plus Ca²⁺ (free) CaCO3->Ca2_plus Alginate Alginate Chains Hydrogel Crosslinked Alginate Hydrogel Alginate->Hydrogel H_plus H⁺ Gluconic_Acid->H_plus H_plus->Ca2_plus reacts with CaCO₃ Ca2_plus->Hydrogel crosslinks

Caption: GDL-induced gelation of alginate hydrogels.

Genipin_Chitosan_Crosslinking Chitosan1 Chitosan Chain 1 (-NH₂ group) Intermediate Intermediate Complex Chitosan1->Intermediate Chitosan2 Chitosan Chain 2 (-NH₂ group) Chitosan2->Intermediate Genipin Genipin Genipin->Intermediate Crosslinked_Chitosan Crosslinked Chitosan Hydrogel Intermediate->Crosslinked_Chitosan Dimerization & Dehydration

Caption: Genipin crosslinking mechanism with chitosan.

Hydrogel_Characterization_Workflow Start Hydrogel Precursor Solution Preparation Gelation In Situ Gelation (e.g., GDL addition) Start->Gelation Rheology Rheological Analysis (G', G'', Gelation Time) Gelation->Rheology Swelling Swelling Study (Swelling Ratio) Gelation->Swelling Drug_Release In Vitro Drug Release (Release Profile) Gelation->Drug_Release Biocompatibility Biocompatibility Assay (Cell Viability) Gelation->Biocompatibility Data_Analysis Data Analysis & Comparison Rheology->Data_Analysis Swelling->Data_Analysis Drug_Release->Data_Analysis Biocompatibility->Data_Analysis End Validation of Hydrogel System Data_Analysis->End

Caption: Experimental workflow for hydrogel characterization.

Conclusion

The use of this compound (GDL) presents a highly promising approach for the in situ formation of hydrogels for biomedical applications. Its mechanism of inducing gelation through a gradual and controllable pH drop offers a distinct advantage over traditional crosslinkers, particularly in terms of biocompatibility and the ability to fine-tune gelation kinetics.

As demonstrated by the comparative data, GDL-based systems can be tailored to achieve desirable gelation times and mechanical properties suitable for various applications. While covalent crosslinkers like genipin and glutaraldehyde can produce mechanically robust hydrogels, GDL provides a milder gelation process, which is particularly beneficial for the encapsulation of sensitive therapeutic agents and cells. Genipin stands out as a less toxic alternative to glutaraldehyde, though its crosslinking times can be significantly longer. Enzymatic crosslinking also offers excellent biocompatibility but may involve more complex formulations.

Ultimately, the choice of gelling agent will depend on the specific requirements of the intended application, including the desired mechanical strength, degradation rate, and the sensitivity of any encapsulated biologics. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and drug development professionals in making informed decisions for the design and validation of novel in situ forming hydrogel systems. The continued exploration of GDL and other stimuli-responsive systems will undoubtedly pave the way for the next generation of advanced and clinically successful biomaterials.

References

Performance comparison of GDL and HCl for nanoparticle synthesis and stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents is critical to controlling the physicochemical properties and ultimate performance of nanoparticle-based systems. Among the various additives used, acidifying agents play a pivotal role in dictating the kinetics of nanoparticle formation and ensuring their subsequent stability. This guide provides an objective comparison between two such agents: Glucono-delta-lactone (GDL), a slow-release acidulant, and Hydrochloric Acid (HCl), a conventional strong acid.

The fundamental difference lies in their mechanism of acidification. HCl provides an instantaneous and localized drop in pH upon addition. In contrast, GDL hydrolyzes gradually in aqueous solutions to form gluconic acid, resulting in a slow, uniform, and controlled decrease in pH throughout the medium.[1][2][3] This distinction has profound implications for nanoparticle size, uniformity, stability, and drug loading capacity.

Mechanism of Action: Instantaneous vs. Gradual Acidification

The method of pH reduction directly influences the nucleation and growth phases of nanoparticle synthesis. HCl's rapid proton release can lead to rapid, localized supersaturation and the formation of fewer, larger particle nuclei. GDL's slow hydrolysis ensures a more homogenous distribution of protons, promoting the formation of a greater number of smaller, more uniform nuclei.[1]

GDL_vs_HCl_Mechanism cluster_HCl Hydrochloric Acid (HCl) Pathway cluster_GDL Glucono-delta-lactone (GDL) Pathway HCl HCl Addition Protons_Cl Instantaneous Dissociation (H⁺ + Cl⁻) HCl->Protons_Cl Localized_pH Rapid, Localized pH Drop Protons_Cl->Localized_pH Hetero_Nucleation Fewer, Heterogeneous Nuclei Localized_pH->Hetero_Nucleation Larger_NP Larger, Polydisperse Nanoparticles Hetero_Nucleation->Larger_NP GDL GDL Addition Hydrolysis Slow Hydrolysis (GDL + H₂O ⇌ Gluconic Acid) GDL->Hydrolysis Uniform_pH Gradual, Uniform pH Drop Hydrolysis->Uniform_pH Homo_Nucleation Abundant, Homogeneous Nuclei Uniform_pH->Homo_Nucleation Smaller_NP Smaller, Monodisperse Nanoparticles Homo_Nucleation->Smaller_NP

Caption: Mechanisms of acidification for HCl and GDL.

Performance Comparison: Physicochemical Properties

The choice between GDL and HCl significantly impacts the key quality attributes of the resulting nanoparticles, including their size, polydispersity, surface charge, and stability.

Table 1: Particle Size and Polydispersity Index (PDI)

The slow acidification by GDL has been shown to produce smaller and more uniform nanoparticles compared to the rapid acidification by HCl.[1] A lower Polydispersity Index (PDI) indicates a narrower particle size distribution, which is often a critical requirement for clinical applications.

ParameterGDL-Induced SynthesisHCl-Induced SynthesisKey Takeaway
Mechanism Gradual, uniform pH drop promotes abundant and homogeneous nuclei formation.[1]Rapid, localized pH drop leads to fewer, more heterogeneous nuclei.GDL's controlled process allows for finer control over nucleation and growth.
Resulting Particle Size Generally smaller and more homogeneous.[1]Tends to be larger and more variable. Increasing HCl concentration can reduce particle size to a certain extent.[4]GDL is advantageous for producing nanoparticles with smaller, more consistent diameters.
Polydispersity Index (PDI) Lower PDI, indicating a more monodisperse population.[1]Higher PDI, indicating a more polydisperse (heterogeneous) population.For applications requiring high uniformity, GDL is the superior choice.
Table 2: Zeta Potential and Stability

Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. A higher absolute zeta potential (typically > ±30 mV) indicates good colloidal stability, as the electrostatic repulsion prevents particle aggregation.[1]

ParameterGDL-Induced SynthesisHCl-Induced SynthesisKey Takeaway
Surface Charge The resulting gluconic acid can adsorb to the nanoparticle surface, contributing to surface charge.H⁺ ions and Cl⁻ counter-ions directly influence the electrical double layer.The nature of the surface charge is influenced by the acid's conjugate base.
Zeta Potential Can lead to high absolute zeta potential values, indicating good stability.Can be used to modulate zeta potential, but rapid pH changes may risk particle aggregation.Both can be used to achieve stable systems, but GDL's gentle process may be less likely to cause instability.
Storage Stability Nanoparticle dispersions prepared with GDL have demonstrated better storage stability than those prepared with HCl.[1]Can improve nanoparticle stability under specific conditions like high salinity, but may be less stable in standard storage.[5]GDL-prepared nanoparticles exhibit superior long-term stability against aggregation.
Table 3: Drug Loading and Encapsulation Efficiency

For drug delivery applications, achieving high drug loading content (DLC) and encapsulation efficiency (EE) is crucial. The properties of the nanoparticles, influenced by the acidifier, can affect these parameters.

ParameterGDL-Induced SynthesisHCl-Induced SynthesisKey Takeaway
Particle Internal Structure Homogeneous, smaller particles may provide a more consistent matrix for drug entrapment.A more heterogeneous particle population could lead to variability in drug loading.GDL may lead to more reproducible drug loading across batches.
Surface Interactions The presence of gluconic acid at the surface could influence drug-nanoparticle interactions.The surface charge imparted by HCl can be leveraged for electrostatic loading of oppositely charged drugs.[6]The choice of acidifier can be tailored to the specific drug's physicochemical properties to maximize loading.
Reported Efficiency Systems using GDL have been developed as effective drug delivery platforms.HCl is frequently used in the synthesis of carriers like mesoporous silica (B1680970) nanoparticles, which can achieve high drug loading.[6]Both methods can produce effective drug carriers, but the optimal choice depends on the specific drug and nanoparticle system.

Experimental Protocols & Workflow

The following protocols provide representative examples of nanoparticle synthesis using HCl and GDL.

Experimental Workflow Overview

The general process for synthesizing nanoparticles where pH control is critical involves the dissolution of precursors, the controlled addition of a catalyst or precipitating agent (like an acid), a growth or aging period, and subsequent purification.

Experimental_Workflow start Start: Precursor Solution (e.g., TEOS in Ethanol (B145695)/Water, Zein (B1164903) in Water) acid Acidifier Addition (Key Control Step) start->acid hcl_path Add HCl (Rapid pH drop) acid->hcl_path Strong Acid Route gdl_path Add GDL (Gradual pH drop) acid->gdl_path Slow Acidifier Route reaction Nanoparticle Formation (Stirring, Aging, Controlled Temp.) hcl_path->reaction gdl_path->reaction purification Purification (Centrifugation, Washing) reaction->purification characterization Characterization (DLS, TEM, Zeta Potential) purification->characterization end End: Stable Nanoparticle Dispersion characterization->end

Caption: Generalized workflow for nanoparticle synthesis.
Protocol 1: HCl-Catalyzed Synthesis of Silica Nanoparticles

This protocol is adapted from methods used for the acid-catalyzed sol-gel synthesis of silica nanoparticles.[5][7]

  • Precursor Solution Preparation: Prepare a co-solvent of 100 mL ethanol and 100 mL distilled water. Add 20 mL of tetraethoxysilane (TEOS) to the solution with stirring.

  • Acidification: Adjust the pH of the solution to approximately 2 by adding drops of hydrochloric acid (HCl) while continuously stirring.

  • Hydrolysis & Condensation: Place the solution in an oven and maintain it at 70°C overnight. This allows for the acid-catalyzed hydrolysis of TEOS and subsequent condensation to form silica nanoparticles.

  • Purification: After cooling, the silica nanoparticles are typically purified by repeated cycles of centrifugation and washing with distilled water and/or ethanol to remove unreacted precursors and excess acid.

  • Characterization: The resulting nanoparticles are re-dispersed in an appropriate solvent (e.g., distilled water) for characterization of size, PDI, and zeta potential using techniques like Dynamic Light Scattering (DLS).

Protocol 2: GDL-Induced Self-Assembly of Zein Nanoparticles

This protocol is based on the pH-cycle method where GDL is used to induce the self-assembly of protein nanoparticles.[1]

  • Protein Solubilization: Disperse 1.5 g of zein protein in 50 mL of deionized water. Adjust the pH of the solution to 12.5 by adding 0.5 M NaOH solution to completely solubilize the protein.

  • Acidification: Add a predetermined amount of GDL to the alkaline zein solution with stirring. The GDL will begin to hydrolyze, causing a slow and uniform decrease in the solution's pH.

  • Nanoparticle Formation: As the pH gradually drops and passes through the isoelectric point of zein, the protein becomes insoluble and self-assembles into nanoparticles. Continue stirring for a set period (e.g., 1-2 hours) to ensure complete hydrolysis and nanoparticle formation.

  • Purification: The nanoparticle dispersion can be purified by centrifugation to remove any large aggregates, followed by dialysis against deionized water to remove residual salts and unreacted GDL/gluconic acid.

  • Characterization: The purified nanoparticle dispersion is then characterized for size, PDI, and stability.

Conclusion and Recommendations

Both Glucono-delta-lactone and Hydrochloric Acid are effective agents in nanoparticle synthesis, but their suitability depends entirely on the desired outcome.

  • Choose Hydrochloric Acid (HCl) when rapid synthesis is required and for systems where a strong acid catalyst is well-established, such as in certain sol-gel processes. It is effective, but control over particle size distribution can be challenging, often resulting in more polydisperse systems.

  • Choose Glucono-delta-lactone (GDL) when control and uniformity are paramount. Its characteristic slow, gradual, and homogeneous pH reduction is highly advantageous for producing smaller, monodisperse nanoparticles with enhanced long-term stability.[1] This makes it an excellent candidate for advanced applications in drug delivery and nanomedicine, where reproducibility and precise control over particle characteristics are critical for clinical translation.

For researchers in drug development, the use of GDL offers a compelling method to overcome common challenges of particle aggregation and size variability, paving the way for more stable and effective nanocarrier formulations.

References

A Comparative Dermatological Guide: D-Gluconic Acid, Delta-Lactone Versus Other Polyhydroxy Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of dermatological research, polyhydroxy acids (PHAs) have emerged as a promising class of compounds, offering similar efficacy to alpha-hydroxy acids (AHAs) with a superior tolerability profile. This guide provides an in-depth comparison of D-Gluconic acid, delta-lactone (more commonly known as gluconolactone (B72293) or GDL) and other prominent PHAs, with a focus on their performance in key dermatological applications, supported by experimental data and detailed methodologies.

Executive Summary

Gluconolactone (GDL) and Lactobionic Acid (LBA) are the two most researched PHAs in dermatology. Both demonstrate significant benefits in skin hydration, exfoliation, and anti-aging, with a lower potential for irritation compared to traditional AHAs like glycolic acid. Their larger molecular size limits skin penetration, making them ideal for sensitive skin. Emerging research also points to their roles in modulating key signaling pathways related to inflammation and cellular protection. While both are effective, subtle differences in their molecular structure and properties may influence their suitability for specific therapeutic targets.

Comparative Performance Data

The following tables summarize the quantitative data from various studies, comparing the effects of GDL and other PHAs on key dermatological parameters.

ParameterGluconolactone (GDL)Lactobionic Acid (LBA)Other PHAsKey Findings
Molecular Weight ( g/mol ) 178.14358.30VariesThe larger molecular size of PHAs contributes to their gentler action on the skin.
Primary Functions Exfoliation, Hydration, Antioxidant, Anti-inflammatoryHydration, Antioxidant, Anti-aging, Gentle ExfoliationVariesBoth GDL and LBA offer a multi-functional approach to skin health.
Table 1: Skin Hydration and Barrier Function
Study ParameterGluconolactone (GDL)Lactobionic Acid (LBA)Test MethodKey Findings
Skin Hydration (Corneometer Units) Statistically significant increase after 8 treatments (10% and 30% concentrations).[1]Statistically significant improvement in hydration after 8 treatments (10% and 30% concentrations).[2]CorneometryBoth GDL and LBA are effective humectants, significantly increasing skin hydration. One source suggests LBA is twice as hydrating as GDL.[3]
Transepidermal Water Loss (TEWL) (g/m²h) Significant decrease after a series of treatments with 10% and 30% solutions.[4]Contributed to a decrease in TEWL.[5]TewametryBoth PHAs improve the skin's barrier function by reducing water loss.
Table 2: Anti-Aging Effects
Study ParameterGluconolactone (GDL)Lactobionic Acid (LBA)Test MethodKey Findings
Skin Elasticity (Cutometer) No direct comparative data found.Showed a statistically significant improvement in skin elasticity.[6]CutometryLBA has been clinically shown to improve skin elasticity. Further research is needed for a direct comparison with GDL.
Matrix Metalloproteinase (MMP) Inhibition No direct evidence found.Potent inhibitor of MMPs, which degrade collagen and elastin (B1584352).[7]In vitro assaysLBA's ability to inhibit MMPs suggests a strong anti-aging potential by preserving the skin's extracellular matrix.
Collagen Synthesis Stimulates collagen and elastin synthesis.[8]Increases glycosaminoglycans, which plumps the dermal matrix.[7]In vitro cell cultureBoth GDL and LBA show promise in promoting a more youthful skin structure.
Table 3: Tolerability and Other Effects
Study ParameterGluconolactone (GDL)Lactobionic Acid (LBA)Key Findings
Irritation Potential Significantly less irritating than glycolic acid.[9]Better tolerated than glycolic acid, with less erythema.[10]The larger molecular size of PHAs is the primary reason for their reduced irritation potential.
Antioxidant Capacity Possesses antioxidant properties.[10][11]Strong antioxidant and chelating properties.[3][7][10]LBA is suggested to have more potent antioxidant effects than GDL.[10]
Skin Lightening (Melanin Index) Can visibly improve dark spots and skin tone.[12]Significantly reduced melanin (B1238610) index in a two-week study.[10]Both PHAs show potential for addressing hyperpigmentation.

Experimental Protocols

Measurement of Skin Hydration (Corneometry)
  • Objective: To quantify the hydration level of the stratum corneum.

  • Apparatus: Corneometer® (e.g., CM 825, Courage + Khazaka).

  • Principle: The measurement is based on the capacitance of a dielectric medium. The probe measures changes in the electrical capacitance of the skin, which is related to its moisture content.

  • Procedure:

    • Subjects acclimatize to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20 minutes.

    • The measurement probe is pressed against the skin surface of the test area.

    • The capacitance value is recorded in arbitrary units.

    • Measurements are taken at baseline and at specified time points after product application.

Measurement of Transepidermal Water Loss (TEWL)
  • Objective: To assess the skin's barrier function by measuring the amount of water that evaporates from the epidermis.

  • Apparatus: Tewameter® (e.g., TM 300, Courage + Khazaka).

  • Principle: The probe has two pairs of sensors that measure the temperature and relative humidity at two different points above the skin surface. This allows for the calculation of the water vapor pressure gradient and, consequently, the rate of water evaporation.

  • Procedure:

    • Subjects are acclimatized under controlled environmental conditions.

    • The probe is held gently on the skin surface of the test area.

    • The device calculates the TEWL in g/m²h.

    • Measurements are performed at baseline and at defined intervals post-application.

Measurement of Skin Elasticity (Cutometry)
  • Objective: To evaluate the viscoelastic properties of the skin.

  • Apparatus: Cutometer® (e.g., MPA 580, Courage + Khazaka).

  • Principle: The instrument applies a negative pressure to the skin, drawing it into the aperture of the probe. The depth of penetration is measured by a non-contact optical system. The skin's ability to return to its original position after the pressure is released is also measured.

  • Procedure:

    • The probe is placed on the designated skin area.

    • A defined negative pressure is applied for a set time, and the skin is drawn into the probe.

    • The pressure is then released, and the skin returns to its initial state.

    • Various parameters related to skin elasticity and firmness (e.g., R0, R2, R5, R7) are calculated from the deformation and recovery curves.[13]

Signaling Pathways and Mechanisms of Action

The dermatological benefits of PHAs extend beyond their physical properties. They are also involved in modulating key cellular signaling pathways that influence inflammation, oxidative stress, and extracellular matrix integrity.

Anti-inflammatory and Immunomodulatory Effects of Gluconolactone

Recent research has shed light on the immunomodulatory properties of GDL. It has been shown to restore the function of regulatory T cells (Tregs) and inhibit the differentiation of pro-inflammatory T helper 17 (TH17) cells.[14] This mechanism suggests a potential therapeutic role for GDL in inflammatory skin conditions.

GDL_Immune_Modulation GDL Gluconolactone (GDL) Treg Regulatory T cells (Tregs) GDL->Treg Promotes function TH17 T helper 17 cells (TH17) GDL->TH17 Inhibits differentiation Inflammation Skin Inflammation Treg->Inflammation Suppresses TH17->Inflammation Promotes

GDL's role in immune regulation.
Inhibition of Matrix Metalloproteinases (MMPs) by Lactobionic Acid

Photoaging is characterized by the degradation of collagen and elastin in the dermis, a process mediated by MMPs. Lactobionic acid has been shown to be a potent inhibitor of MMPs, thereby protecting the skin's structural integrity.[7] This action is attributed to its strong chelating properties.

LBA_MMP_Inhibition UV_Radiation UV Radiation MMPs Matrix Metalloproteinases (MMPs) UV_Radiation->MMPs Activates Collagen_Elastin Collagen & Elastin MMPs->Collagen_Elastin Degrades Wrinkles Wrinkles & Skin Laxity Collagen_Elastin->Wrinkles Leads to LBA Lactobionic Acid (LBA) LBA->MMPs Inhibits

LBA's protective effect on the extracellular matrix.
Antioxidant Mechanisms and Nrf2 Pathway Activation

Both GDL and LBA possess antioxidant properties, helping to neutralize free radicals generated by UV radiation and environmental pollutants.[10][11] While the precise mechanisms are still under investigation, it is hypothesized that PHAs may activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes.

PHA_Nrf2_Pathway cluster_stress Oxidative Stress cluster_cell Skin Cell UV_Pollution UV, Pollution ROS Reactive Oxygen Species (ROS) UV_Pollution->ROS PHAs GDL / LBA ROS->PHAs Nrf2 Nrf2 PHAs->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Induces expression Antioxidant_Enzymes->ROS Neutralizes

Hypothesized activation of the Nrf2 pathway by PHAs.

Conclusion

This compound (gluconolactone) and other PHAs, particularly lactobionic acid, represent a significant advancement in dermatological ingredients. Their multifaceted benefits, including gentle exfoliation, robust hydration, antioxidant activity, and anti-inflammatory effects, coupled with their excellent tolerability, make them valuable tools for researchers and drug development professionals. While current data indicates a strong performance profile for both GDL and LBA, further head-to-head comparative studies are warranted to fully elucidate their nuanced differences and optimize their application in targeted dermatological therapies. The ongoing exploration of their impact on cellular signaling pathways will undoubtedly unveil new avenues for the treatment of a wide range of skin conditions.

References

Assessing the Biocompatibility of GDL-Crosslinked Scaffolds for Tissue Engineering: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical parameter in the design of scaffolds for tissue engineering. The ideal agent should not only provide mechanical stability but also ensure a high degree of biocompatibility to support cell growth and tissue regeneration. This guide provides an objective comparison of the biocompatibility of scaffolds crosslinked with glucono-δ-lactone (GDL) or its active derivative, genipin (B1671432), against other common crosslinking agents like glutaraldehyde (B144438) (GTA) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC).

Genipin, a naturally derived crosslinking agent, has demonstrated significantly lower cytotoxicity compared to the widely used synthetic crosslinker, glutaraldehyde.[1][2] Some studies have reported genipin to be 5,000 to 10,000 times less toxic than glutaraldehyde.[1][2] This lower toxicity profile translates to a more favorable environment for cellular activities, a crucial aspect of successful tissue engineering.

In Vitro Biocompatibility: A Quantitative Comparison

The biocompatibility of a scaffold is fundamentally assessed by its interaction with cells in a controlled laboratory setting. Key indicators include cytotoxicity (the degree to which a material is toxic to cells) and the ability of the scaffold to support cell proliferation.

Table 1: Comparison of In Vitro Biocompatibility of Crosslinking Agents

ParameterGDL/GenipinGlutaraldehyde (GTA)EDC
Cytotoxicity Very Low (5,000-10,000x less toxic than GTA)[1][2]HighLow to Moderate (can be cytotoxic if not thoroughly washed)[3]
Cell Proliferation High[4][5][6]Low[6]Moderate to High[7]
Cell Adhesion Promotes cell adhesion[5]Can inhibit cell adhesionSupports cell adhesion[7]

In Vivo Biocompatibility: Inflammatory Response

The response of a living organism to an implanted scaffold is a critical determinant of its success. A key aspect of this is the inflammatory response. An ideal scaffold should elicit a minimal inflammatory reaction to allow for proper tissue integration.

Table 2: In Vivo Inflammatory Response to Crosslinked Scaffolds

ParameterGDL/GenipinGlutaraldehyde (GTA)
Inflammatory Response Minimal[2]Significant[2]
IL-6 mRNA Expression (% of Control) 90.7 ± 12.0%[8][9]371.8 ± 18.2%[8][9]
Fibrous Capsule Formation ThinThick

In a study comparing chitosan (B1678972) implants in an animal model, glutaraldehyde-crosslinked materials induced a significant upregulation of the pro-inflammatory cytokine Interleukin-6 (IL-6) at the mRNA level.[8][9] In contrast, genipin-crosslinked implants showed IL-6 expression levels comparable to the control group, indicating a much lower inflammatory potential.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biocompatibility studies. Below are protocols for key in vitro assays.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells onto the scaffold material in a 96-well plate and incubate for 24 hours.

  • Scaffold Incubation: Introduce the crosslinked scaffold material to the wells and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Reagent Addition: Remove the culture medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is another method to assess cytotoxicity by measuring the activity of LDH released from damaged cells.

  • Sample Collection: After incubating the cells with the scaffold material, collect the cell culture supernatant.

  • Reaction Mixture: Prepare a reaction mixture containing diaphorase and NAD+.

  • Incubation: Add the cell supernatant to the reaction mixture and incubate in the dark at room temperature for 30 minutes.

  • Stop Solution: Add a stop solution to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at 490 nm.[10]

Signaling Pathways and Experimental Workflows

The interaction between cells and the scaffold is mediated by complex signaling pathways. The biocompatibility assessment follows a structured workflow to ensure a comprehensive evaluation.

cluster_0 Cell-Scaffold Interaction Scaffold Scaffold Integrin_Receptor Integrin Receptor Scaffold->Integrin_Receptor Adhesion Focal_Adhesion_Kinase Focal Adhesion Kinase (FAK) Integrin_Receptor->Focal_Adhesion_Kinase Activation Actin_Cytoskeleton Actin Cytoskeleton Focal_Adhesion_Kinase->Actin_Cytoskeleton Signaling Cascade Gene_Expression Gene Expression (Proliferation, Differentiation) Actin_Cytoskeleton->Gene_Expression Regulation

Integrin-mediated cell-scaffold signaling pathway.

cluster_1 Biocompatibility Assessment Workflow Material_Selection Material Selection & Crosslinker Choice In_Vitro_Testing In Vitro Testing Material_Selection->In_Vitro_Testing Cytotoxicity_Assays Cytotoxicity Assays (MTT, LDH) In_Vitro_Testing->Cytotoxicity_Assays Cell_Proliferation_Assay Cell Proliferation Assay In_Vitro_Testing->Cell_Proliferation_Assay In_Vivo_Testing In Vivo Testing Cytotoxicity_Assays->In_Vivo_Testing Cell_Proliferation_Assay->In_Vivo_Testing Implantation Subcutaneous Implantation In_Vivo_Testing->Implantation Histological_Analysis Histological Analysis (Inflammation, Integration) Implantation->Histological_Analysis Biocompatibility_Assessment Biocompatibility Assessment Histological_Analysis->Biocompatibility_Assessment

Workflow for assessing scaffold biocompatibility.

References

A Comparative Guide to Analytical Methods for D-Gluconic Acid and δ-Lactone Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of D-Gluconic acid and its intramolecular ester, glucono-δ-lactone, is crucial in various applications, including food and beverage quality control, pharmaceutical formulation, and monitoring of fermentation processes. This guide provides a comprehensive cross-validation of the primary analytical methods employed for this purpose: enzymatic assays and chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC).

Overview of Analytical Techniques

The determination of D-Gluconic acid and glucono-δ-lactone can be approached through two main principles: highly specific enzyme-based reactions and the physical separation capabilities of chromatography. Enzymatic assays offer simplicity and high specificity, while chromatographic methods provide the versatility to simultaneously analyze multiple components.

Enzymatic Assays are based on the specific catalytic activity of enzymes. In the case of D-Gluconic acid, the assay typically involves a series of reactions where D-Gluconic acid is converted to a product that can be measured spectrophotometrically. To measure the total concentration of D-Gluconic acid and glucono-δ-lactone, the lactone is first hydrolyzed to the acid form under alkaline conditions.[1]

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For D-Gluconic acid and its lactone, various HPLC configurations can be used, differing in their detection methods, such as Pulsed Amperometric Detection (PAD), Charged Aerosol Detection (CAD), and Mass Spectrometry (MS).

Ion Chromatography (IC) is a subset of HPLC that specializes in the separation of ionic species. It is particularly well-suited for the analysis of organic acids like D-Gluconic acid. Coupled with a sensitive detector like a Pulsed Amperometric Detector (PAD), IC can provide excellent resolution and sensitivity.

Comparative Performance of Analytical Methods

The choice of an analytical method depends on several factors, including the required sensitivity, specificity, sample matrix, and the need for simultaneous analysis of other compounds. The following table summarizes the key performance characteristics of the most common methods for D-Gluconic acid and glucono-δ-lactone analysis.

Parameter Enzymatic Assay HPLC-PAD HPLC-CAD Ion Chromatography-PAD
Principle Spectrophotometric measurement of a reaction product stoichiometrically related to D-Gluconic acid.[1][2]Separation on an anion exchange column followed by electrochemical detection.[3]Separation by HPLC followed by detection based on light scattering of charged aerosol particles.[4]Separation of ionic species on an ion-exchange column with subsequent electrochemical detection.[5]
Linearity Range 0.8 - 50 µ g/assay [2]Up to 500 mg/L[3]1.05 - 22.5 mg/L[4]0.01 - 20 mg/L[5]
Limit of Detection (LOD) 0.792 mg/L[2]0.6 mg/L (as 3σ)[3]0.32 ng (on-column)[4]0.87 - 2.59 µg/L[5]
Limit of Quantification (LOQ) Not explicitly stated, but assay is reliable above LOD.2.0 mg/L (as 10σ)[3]Not explicitly stated, but linearity starts at 1.05 mg/L.[4]Not explicitly stated, but linearity starts at 0.01 mg/L.[5]
Precision (RSD%) Typically < 5%< 2.5% in the usual concentration range in wine.[3]1.3% - 1.8%[4]< 3%[5]
Accuracy (Recovery %) ~100% for commercial D-gluconic acid salts.[2]Good correlation with the enzymatic method.[3]96.2% - 103%[4]Not explicitly stated.
Specificity High for D-Gluconic acid.[1][2]High, depends on chromatographic resolution.[3]Universal detector, specificity relies on chromatographic separation.[4]High, based on chromatographic separation.[5]
Analysis Time ~15-20 minutes per sample.[6]~30 minutes per sample.[3]Dependent on chromatographic conditions.Dependent on chromatographic conditions.
Sample Preparation Dilution, and alkaline hydrolysis for total lactone and acid.[1][2]Dilution and filtration.[3]Dilution and filtration.[4]Dilution and filtration.[5]
Simultaneous Analysis Measures only D-Gluconic acid (and lactone after hydrolysis).[1][2]Can be adapted for other organic acids.Can detect any non-volatile analyte.Can simultaneously determine other organic acids and carbohydrates.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques. Below are representative protocols for each of the major methods discussed.

Enzymatic Assay for D-Gluconic Acid and Glucono-δ-lactone

This protocol is based on commercially available enzymatic kits, such as those from Megazyme and R-Biopharm.[1][2]

Principle: D-Gluconic acid is phosphorylated to D-gluconate-6-phosphate by ATP in the presence of the enzyme gluconate kinase. D-gluconate-6-phosphate is then oxidized by NADP+ to ribulose-5-phosphate with the formation of NADPH in a reaction catalyzed by 6-phosphogluconate dehydrogenase. The amount of NADPH formed is stoichiometric to the amount of D-gluconate and is measured by the increase in absorbance at 340 nm.[1] To determine the total amount of D-gluconic acid and glucono-δ-lactone, the lactone is first hydrolyzed to D-gluconic acid under alkaline conditions (pH 10-11).[1]

Procedure:

  • Sample Preparation:

    • For liquid samples, dilute to obtain a D-Gluconic acid concentration between 0.08 and 0.5 g/L.[2]

    • For solid samples, weigh, dissolve in water, and dilute as necessary.

    • To measure total D-Gluconic acid and glucono-δ-lactone, adjust the sample pH to approximately 11 with 2 M NaOH and incubate for 5-10 minutes at room temperature.[2]

  • Assay:

    • Pipette the diluted sample, buffer solution, ATP, and NADP+ into a cuvette and mix.

    • Read the initial absorbance (A1) at 340 nm.

    • Start the reaction by adding the enzyme mixture (gluconate kinase and 6-phosphogluconate dehydrogenase).

    • Incubate for approximately 6 minutes at room temperature.[2]

    • Read the final absorbance (A2) at 340 nm.

  • Calculation:

    • Calculate the change in absorbance (ΔA = A2 - A1) for both the sample and a blank.

    • The concentration of D-Gluconic acid is calculated based on the difference in absorbance between the sample and the blank, using the molar extinction coefficient of NADPH.

HPLC with Pulsed Amperometric Detection (HPLC-PAD)

This protocol is adapted from the method described by Larcher et al. (2009) for the analysis of gluconic acid in wine.[3]

Principle: The sample is injected into an HPLC system equipped with an anion exchange column. The components are separated based on their affinity for the stationary phase. D-Gluconic acid is detected by a pulsed amperometric detector with a gold electrode, which provides high sensitivity for carbohydrates and related compounds.

Chromatographic Conditions:

  • Column: Anion exchange column suitable for carbohydrate analysis.

  • Mobile Phase: 0.1 M Sodium Hydroxide (B78521) (NaOH) solution, degassed.[3]

  • Flow Rate: 1.5 mL/min.[3]

  • Injection Volume: 10 µL.[3]

  • Column Temperature: 20 °C.[3]

  • Detector: Pulsed Amperometric Detector with a gold electrode.

  • Pulse Settings: +200 mV (300 ms), +700 mV (100 ms), and -900 mV (100 ms).[3]

  • Quantification: External calibration curve with D-gluconic acid standards in the range of 1 to 500 mg/L.[3]

Ion Chromatography with Pulsed Amperometric Detection (IC-PAD)

This protocol is based on a method for the simultaneous determination of glucose and several gluconic acids.[5]

Principle: Similar to HPLC-PAD, IC-PAD utilizes an ion-exchange mechanism for separation. It is optimized for the analysis of ionic compounds. The pulsed amperometric detector provides sensitive and selective detection.

Chromatographic Conditions:

  • Columns: CarboPac PA10 guard and analytical columns.[5]

  • Mobile Phase: A gradient of potassium hydroxide (KOH) solution.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detector: Pulsed Amperometric Detector.

  • Quantification: External calibration with standards for each analyte. The method has shown good linearity in the range of 0.01-20 mg/L.[5]

Visualizing the Methodologies

To better understand the workflows and principles behind these methods, the following diagrams have been generated.

G cluster_sample Sample Preparation cluster_analysis Analysis cluster_detection Detection & Quantification Sample Sample Dilution Dilution Sample->Dilution Hydrolysis Alkaline Hydrolysis (for total acid + lactone) Dilution->Hydrolysis Optional Filtration Filtration Dilution->Filtration Hydrolysis->Filtration Enzymatic Enzymatic Assay Filtration->Enzymatic Chromatography Chromatography (HPLC / IC) Filtration->Chromatography Spectrophotometer Spectrophotometer (340 nm) Enzymatic->Spectrophotometer PAD PAD Chromatography->PAD CAD CAD Chromatography->CAD MS MS Chromatography->MS Quantification Quantification Spectrophotometer->Quantification PAD->Quantification CAD->Quantification MS->Quantification

Caption: Experimental workflow for the analysis of D-Gluconic acid and its δ-lactone.

G Gluconate D-Gluconate Gluconate6P D-Gluconate-6-Phosphate Gluconate->Gluconate6P ATP ATP ATP->Gluconate6P Gluconate Kinase ADP ADP Gluconate6P->ADP Ribulose5P Ribulose-5-Phosphate + CO2 Gluconate6P->Ribulose5P NADP NADP+ NADP->Ribulose5P 6-Phosphogluconate Dehydrogenase NADPH NADPH Ribulose5P->NADPH Measurement Measurement at 340 nm NADPH->Measurement

Caption: Signaling pathway of the enzymatic assay for D-Gluconic acid.

Conclusion

The selection of an analytical method for D-Gluconic acid and glucono-δ-lactone should be guided by the specific requirements of the application.

  • Enzymatic assays are highly specific, rapid, and require minimal sample preparation, making them ideal for routine quality control in food and beverage industries where D-Gluconic acid is the primary analyte of interest.[1][2][7]

  • HPLC-PAD and IC-PAD offer high sensitivity and the ability to simultaneously analyze multiple organic acids and carbohydrates.[3][5] This makes them powerful tools in research and development, especially for complex sample matrices like fermentation broths.

  • HPLC-CAD provides a universal detection method for non-volatile compounds, which can be advantageous when a wide range of analytes needs to be screened.[4]

A cross-validation study comparing HPLC-PAD with the enzymatic method for wine analysis demonstrated a good correlation between the two techniques, although the enzymatic method yielded slightly lower values, potentially due to incomplete hydrolysis of the lactone forms.[3] This highlights the importance of careful sample preparation and method validation for the specific matrix being analyzed. Ultimately, for robust and reliable data, it is recommended to validate the chosen method in-house, considering the specific sample matrix and analytical objectives.

References

A Comparative Guide to D-Gluconic Acid, Delta-Lactone Based Drug Carriers and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D-Gluconic acid, delta-lactone (PGDL) based drug carriers with other established nanocarriers, including liposomes, polymeric micelles, and dendrimers. The information presented is supported by experimental data from in vitro and in vivo studies, offering a valuable resource for the selection and development of effective drug delivery systems.

Performance Comparison of Drug Delivery Systems

The selection of an appropriate drug carrier is critical for optimizing therapeutic efficacy and minimizing side effects. This section compares key performance indicators of PGDL-based nanoparticles against leading alternatives.

Drug Carrier SystemDrug ModelDrug Loading Capacity (%)Encapsulation Efficiency (%)In Vitro Drug Release ProfileBiocompatibility/Cytotoxicity
Poly(this compound) (PGDL) Nanoparticles 5-FluorouracilData not availableData not availableSustained release with enhanced kinetics at tumoral pH (non-Fickian mechanism)[1]No significant toxicity observed in OVCAR-3 and Raw 264.7 cells up to 2.5 mg/mL[1]
Liposomes Doxorubicin~10-20%>90%[2]Biphasic release: initial burst followed by sustained release over 48 hours[3]Generally biocompatible, but some formulations can induce mild toxicity.
Polymeric Micelles Paclitaxel~13-25%[4]~43-95%Slow, sustained release over hundreds of hours[4]Biocompatible, with low cytotoxicity dependent on polymer composition.
Dendrimers (PAMAM) Methotrexate (B535133)~54% (co-loading with Berberine)[5]High, dependent on generation and surface chemistrypH-responsive release, with more sustained release at physiological pH[6]Cationic dendrimers can exhibit dose-dependent cytotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for key in vitro and in vivo assays discussed in this guide.

Determination of Drug Loading and Encapsulation Efficiency

This protocol is a standard method for quantifying the amount of drug successfully incorporated into a nanoparticle system.

Methodology:

  • Separation of Free Drug: A known amount of the drug-loaded nanoparticle dispersion is centrifuged at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.[7]

  • Quantification of Free Drug: The concentration of the free (unencapsulated) drug in the supernatant is measured using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[7]

  • Calculation:

    • Drug Loading (DL) %: (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • Encapsulation Efficiency (EE) %: (Weight of drug in nanoparticles / Initial weight of drug used) x 100[8]

In Vitro Drug Release Study (Dialysis Method)

This assay simulates the release of a drug from its carrier into the systemic circulation over time.

Methodology:

  • Preparation: A known concentration of the drug-loaded nanoparticle dispersion is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the passage of the released drug but retains the nanoparticles.[9]

  • Release Medium: The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4 to mimic physiological conditions) and kept at 37°C with constant stirring.[9]

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn, and replaced with an equal volume of fresh medium to maintain sink conditions.[9]

  • Quantification: The concentration of the released drug in the collected samples is quantified using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).[10]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[11]

Methodology:

  • Cell Seeding: Cells of a specific cell line (e.g., cancer cells) are seeded in a 96-well plate and allowed to adhere overnight.[11]

  • Treatment: The cells are then incubated with various concentrations of the nanoparticles for a specified period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[13]

  • Formazan (B1609692) Solubilization: Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).[11]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The intensity of the color is proportional to the number of viable cells.[11][13]

In Vivo Biodistribution Study (Fluorescence Imaging)

This in vivo imaging technique allows for the non-invasive tracking of nanoparticle distribution throughout a living organism.

Methodology:

  • Labeling: The nanoparticles are labeled with a fluorescent dye (e.g., a near-infrared dye for deep tissue imaging).[14]

  • Administration: The fluorescently labeled nanoparticles are administered to a small animal model (e.g., a mouse) via a relevant route, such as intravenous injection.[15]

  • Imaging: At various time points post-administration, the animal is anesthetized and placed in an in vivo imaging system (IVIS). The fluorescence signal from the nanoparticles is captured, providing a whole-body image of their distribution.[15][16]

  • Ex Vivo Analysis: After the final imaging time point, the animal is euthanized, and major organs are harvested. The fluorescence intensity in each organ is then measured to quantify the nanoparticle accumulation in specific tissues.[16][17]

Visualizations

The following diagrams illustrate key experimental workflows and the proposed mechanism of action for these drug delivery systems.

Drug_Loading_and_Encapsulation_Efficiency_Workflow cluster_prep Preparation cluster_separation Separation cluster_quantification Quantification cluster_calculation Calculation prep Drug-loaded nanoparticle dispersion centrifuge Centrifugation prep->centrifuge supernatant Supernatant (Free Drug) centrifuge->supernatant pellet Pellet (Nanoparticles) centrifuge->pellet hplc HPLC/UV-Vis supernatant->hplc calc Calculate DL% and EE% hplc->calc

Workflow for Determining Drug Loading and Encapsulation Efficiency.

In_Vitro_Drug_Release_Workflow cluster_setup Setup cluster_sampling Sampling cluster_analysis Analysis setup Place drug-loaded nanoparticles in dialysis bag immerse Immerse bag in release medium (e.g., PBS, 37°C) setup->immerse sample Withdraw aliquots from release medium at time intervals immerse->sample Constant Stirring quantify Quantify drug concentration (HPLC/UV-Vis) sample->quantify plot Plot cumulative drug release vs. time quantify->plot

Workflow for In Vitro Drug Release Study using the Dialysis Method.

In_Vivo_Biodistribution_Workflow cluster_prep Preparation cluster_admin Administration cluster_imaging Imaging cluster_ex_vivo Ex Vivo Analysis label_np Label nanoparticles with fluorescent dye inject Administer labeled nanoparticles to animal model (e.g., mouse) label_np->inject in_vivo_image In vivo imaging at multiple time points inject->in_vivo_image harvest Harvest organs in_vivo_image->harvest ex_vivo_image Ex vivo imaging of organs to quantify accumulation harvest->ex_vivo_image

Workflow for In Vivo Biodistribution Study using Fluorescence Imaging.

Drug_Delivery_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment Carrier Drug Carrier (e.g., PGDL NP) EPR EPR Effect (Leaky Vasculature) Carrier->EPR Extravasation DrugRelease Drug Release EPR->DrugRelease Accumulation TumorCell Tumor Cell Apoptosis Cell Death TumorCell->Apoptosis Therapeutic Effect DrugRelease->TumorCell Drug Uptake

General Mechanism of Nanoparticle-Mediated Drug Delivery to Tumors.

References

A Comparative Analysis of Glucono-delta-lactone's Effect on Different Protein Gelation Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Glucono-delta-lactone (GDL) in inducing gelation across various protein systems. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into the efficacy and characteristics of GDL as a gelling agent for soy, milk, and myosin proteins.

Introduction to GDL-Induced Gelation

Glucono-delta-lactone (GDL) is a cyclic ester of D-gluconic acid. In an aqueous environment, GDL slowly hydrolyzes into gluconic acid, leading to a gradual and uniform decrease in pH. This controlled acidification makes it an ideal agent for inducing gelation in protein solutions. The slow pH drop allows for the formation of homogeneous and well-structured gels by neutralizing the negative charges on protein molecules, reducing electrostatic repulsion, and promoting protein-protein interactions.

Mechanism of GDL-Induced Acidification

The gelation process is initiated by the hydrolysis of GDL to gluconic acid. This reaction is temperature-dependent, with higher temperatures accelerating the rate of hydrolysis and thus, the speed of acidification.[1] The gradual decrease in pH towards the isoelectric point of the proteins is the primary driver for gel formation.

GDL_Hydrolysis GDL Glucono-delta-lactone (GDL) Gluconic_Acid Gluconic Acid GDL->Gluconic_Acid Hydrolysis Water Water (H₂O) Water->Gluconic_Acid Protons H⁺ Gluconic_Acid->Protons Dissociation

Caption: Hydrolysis of GDL to Gluconic Acid and subsequent proton release.

Comparative Performance of GDL on Protein Gelation

The effectiveness of GDL as a gelling agent varies significantly across different protein systems. The following tables summarize key performance indicators based on available experimental data.

Rheological Properties

The viscoelastic properties of GDL-induced gels are crucial for their application. The storage modulus (G') indicates the elastic nature of the gel, while the loss modulus (G'') represents the viscous component. A higher G' value generally corresponds to a stronger gel.

Protein SystemGDL Concentration (%)Temperature (°C)Gelation Time (min)Final Storage Modulus (G') (Pa)Key Findings
Soy Protein Not specified40-95Varies with temp.Varies with temp.Higher temperatures lead to faster gelation and stiffer gels, but with a rougher, more porous network.[2]
Milk Protein (Casein) ~1.5 - 3.025-45~32-34< 20 (unheated) to >100 (heated)Heating milk prior to GDL addition significantly increases gel strength.[3][4][5]
Myosin (Fish) Not specified22-23Not specifiedIncreases with acidificationGDL induces denaturation and aggregation, leading to an elastic gel matrix.[6][7]
Textural Properties

Texture Profile Analysis (TPA) provides parameters such as hardness, cohesiveness, and springiness, which are critical for the sensory perception of the gel.

Protein SystemHardnessCohesivenessSpringinessWater Holding Capacity (WHC)Microstructure
Soy Protein GDL gels are harder than those induced by MgSO₄.[8]Not specifiedNot specifiedLower than MgSO₄ gels.[8]Coarse and brittle.[8]
Milk Protein (Casein) Higher in GDL-induced gels compared to bacterial fermentation.[9]Not specifiedNot specifiedLower in GDL-induced gels compared to bacterial fermentation.[9]GDL gels have a more particulate and open structure.
Myosin (Fish) Not specifiedNot specifiedNot specifiedNot specifiedForms a fine network of thin strands.[10]

Experimental Protocols

General Experimental Workflow for GDL-Induced Protein Gelation

The following diagram outlines a typical workflow for preparing protein gels using GDL.

experimental_workflow cluster_prep Preparation cluster_gelation Gelation cluster_analysis Analysis protein_dispersion Protein Dispersion in Water/Buffer hydration Hydration protein_dispersion->hydration pre_treatment Pre-treatment (e.g., Heating) hydration->pre_treatment add_gdl Add GDL pre_treatment->add_gdl mixing Mixing add_gdl->mixing incubation Incubation (Controlled Temperature) mixing->incubation gel_formation Gel Formation incubation->gel_formation rheology Rheological Analysis gel_formation->rheology tpa Texture Profile Analysis (TPA) gel_formation->tpa sem Microstructure Analysis (SEM) gel_formation->sem

Caption: A generalized workflow for the preparation and analysis of GDL-induced protein gels.

Rheological Analysis

Objective: To monitor the viscoelastic properties of the protein solution during gelation and to characterize the final gel strength.

Protocol:

  • Prepare the protein solution to the desired concentration.

  • Equilibrate the sample to the target temperature in the rheometer.

  • Add the specified amount of GDL to the protein solution and mix thoroughly but gently to avoid air bubbles.

  • Immediately load the sample onto the pre-heated rheometer plate.

  • Cover the sample with a thin layer of low-viscosity oil to prevent evaporation.

  • Perform a time sweep measurement at a constant frequency (e.g., 1 Hz) and strain within the linear viscoelastic region to monitor the development of the storage modulus (G') and loss modulus (G'') over time.[11]

  • The point where G' exceeds G'' is often considered the gelation point.

  • After the gel has matured (G' reaches a plateau), a frequency sweep (e.g., 0.1 to 10 Hz) at a constant strain can be performed to further characterize the gel's viscoelastic nature.[11]

Texture Profile Analysis (TPA)

Objective: To determine the textural properties of the final protein gel, such as hardness, cohesiveness, and springiness.

Protocol:

  • Prepare the protein gels in cylindrical containers and allow them to set under controlled temperature conditions.

  • Carefully remove the gels from the containers and cut them into uniform cylindrical samples (e.g., 15 mm height, 20 mm diameter).

  • Perform a two-cycle compression test using a texture analyzer equipped with a cylindrical probe.[12][13]

  • The probe compresses the sample to a defined percentage of its original height (e.g., 50%) at a constant speed.

  • From the resulting force-time curve, the following parameters can be calculated:

    • Hardness: The peak force during the first compression.

    • Cohesiveness: The ratio of the area of work during the second compression to that of the first compression.

    • Springiness: The height that the sample recovers between the end of the first compression and the start of the second compression.

Scanning Electron Microscopy (SEM)

Objective: To visualize the microstructure of the protein gel network.

Protocol:

  • Cut a small piece of the set protein gel.

  • Fix the gel sample in a glutaraldehyde (B144438) solution (e.g., 2.5%) to preserve its structure.[14]

  • Dehydrate the sample through a series of graded ethanol (B145695) solutions (e.g., 30%, 50%, 70%, 90%, 100%).[14]

  • Critical point dry the sample to remove the ethanol without causing the structure to collapse.

  • Mount the dried sample onto an SEM stub using conductive adhesive.

  • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.[14]

  • Image the sample using a scanning electron microscope at various magnifications to observe the pore size, strand thickness, and overall network structure.

Comparative Microstructure of GDL-Induced Protein Gels

The microstructure of the gel network is highly dependent on the protein source and the conditions of gelation.

GDL_Microstructure cluster_soy Soy Protein Gel cluster_milk Milk Protein (Casein) Gel cluster_myosin Myosin Gel soy_structure Coarse, porous network [4] Brittle texture [9] milk_structure Particulate, open network Formed by aggregation of casein micelles [6] myosin_structure Fine network of thin strands [33] Elastic matrix [11] GDL GDL-Induced Acidification GDL->soy_structure GDL->milk_structure GDL->myosin_structure

Caption: A comparative overview of the microstructural characteristics of different protein gels induced by GDL.

Conclusion

GDL is a versatile gelling agent that can be used to form gels from a variety of protein sources. The properties of these gels are highly dependent on the type of protein, its concentration, and the processing conditions, particularly temperature. GDL-induced soy protein gels tend to be hard and brittle with a porous structure. In contrast, GDL-induced milk protein gels have a more open, particulate network, and their strength is significantly enhanced by prior heat treatment. Myosin gels formed with GDL exhibit a fine, elastic network. This guide provides a foundational understanding for researchers to select and optimize GDL-induced gelation for their specific applications, from food product development to controlled-release systems in pharmaceuticals. Further experimentation is recommended to fine-tune the gel properties for any novel application.

References

Safety Operating Guide

Safe Disposal of D-Gluconic Acid, Delta-Lactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential information on the proper disposal procedures for D-Gluconic acid, delta-lactone, a common food additive and chemical intermediate.

Overview of this compound Safety Profile

This compound is generally not classified as a hazardous substance.[1][2][3] It is not considered dangerous goods for transportation.[4][5] However, good laboratory practices necessitate a structured approach to its disposal.

Personal Protective Equipment (PPE) When Handling this compound

Prior to handling, it is imperative to be outfitted with the appropriate personal protective equipment to minimize exposure and ensure safety.

PPE CategoryRecommended EquipmentJustification
Eye/Face Protection Safety glasses or gogglesTo prevent eye contact with the powder.
Hand Protection Protective glovesRecommended for prolonged use to avoid skin contact.
Respiratory Protection Dust mask/particulate respiratorRequired in case of inadequate ventilation or when dust is generated.
Skin and Body Protection Overalls, safety shoesTo prevent skin contact.

Step-by-Step Disposal Procedures

Adherence to a systematic disposal protocol is essential for maintaining laboratory safety and environmental responsibility.

1. Unused and Uncontaminated Material:

If the this compound is in its original, unopened container and is no longer needed, the preferred method is to explore options for redistribution or recycling.

  • Recycling and Redistribution: Where possible, recycling is preferred to disposal or incineration.[5][6] Consider offering the material to other laboratories or chemical exchange programs.

  • Disposal as Non-Hazardous Waste: If recycling is not an option, the material can generally be disposed of as non-hazardous solid waste. It can be landfilled in compliance with local regulations.[5][6] Always consult your institution's environmental health and safety (EHS) office for specific guidance and to ensure compliance with all applicable local, state, and federal regulations.[2]

2. Contaminated Material and Empty Containers:

For materials that have been used or become contaminated, as well as for empty containers, the following steps should be taken:

  • Waste Characterization: The user is responsible for determining the appropriate waste classification based on the specific application and any contaminants introduced.[5][6]

  • Container Management: Empty containers should be managed according to their potential contamination. If thoroughly cleaned, they may be recycled. Otherwise, they should be handled in the same manner as the contaminated material.[5][6]

  • Disposal: Dispose of the contaminated material through your institution's chemical waste program. Do not mix with other waste streams unless explicitly permitted by your EHS office.

3. Spill Cleanup:

In the event of a spill, prompt and safe cleanup is crucial.

  • Isolate the Area: Immediately isolate the spill or leak area and keep unauthorized personnel away.[7]

  • Avoid Dust Generation: Take measures to prevent the formation of dust clouds.[1][7]

  • Cleanup Procedure: Vacuum or sweep up the material and place it into a suitable, labeled container for disposal.[7]

  • Decontamination: Flush the remainder of the spill area with copious amounts of water.[7]

  • Personal Protection: Ensure appropriate PPE is worn during the cleanup process.

Logical Flow for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_assessment cluster_uncontaminated cluster_contaminated start Start: D-Gluconic acid, delta-lactone for Disposal is_contaminated Is the material unused and uncontaminated in its original packaging? start->is_contaminated recycle Preferred: Recycle or redistribute if possible. is_contaminated->recycle Yes characterize_waste Characterize waste based on contamination. is_contaminated->characterize_waste No dispose_non_hazardous If recycling is not feasible, dispose as non-hazardous solid waste. recycle->dispose_non_hazardous check_local_regs1 Consult local, state, and federal regulations. dispose_non_hazardous->check_local_regs1 dispose_chemical_waste Dispose through institutional chemical waste program. characterize_waste->dispose_chemical_waste check_local_regs2 Follow all local, state, and federal regulations. dispose_chemical_waste->check_local_regs2

Caption: Decision-making flowchart for the disposal of this compound.

Key Chemical and Physical Properties

Understanding the properties of this compound can inform safe handling and disposal practices.

PropertyValue
Physical State Solid, Powder
Color White
Odor Odorless
Solubility in Water ~ 500 g/l at 20 °C[3]
Melting Point ~ 153 °C[3]
Incompatibilities Strong oxidizing agents, strong bases[7]

By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally conscious research environment.

References

Essential Safety and Logistics for Handling D-Gluconic Acid, Delta-Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for D-Gluconic acid, delta-lactone, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans to foster a secure research environment.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid, powdered form, adherence to the following personal protective equipment guidelines is critical to minimize exposure and ensure personal safety.

Protection TypeRecommended EquipmentSpecifications and Remarks
Eye/Face Protection Safety glasses with side-shields or GogglesConforming to EN 166 (EU) or NIOSH (US) standards is recommended.[1]
Hand Protection Rubber glovesA breakthrough time of greater than 480 minutes is suggested.[2][3] Always inspect gloves prior to use and wash hands after handling.
Respiratory Protection Dust mask or respirator with a particle filterRecommended in case of inadequate ventilation or when dusts are generated.[2][4][5][6] A half mask with a P2 particle filter (EN 143) is an option.[2]
Skin and Body Protection Lightweight protective clothing, chemical-resistant apron, long-sleeved clothing, and safety shoesChoose body protection based on the amount and concentration of the substance at the workplace.[2][3][4][5]

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment. The following procedural steps provide guidance from preparation to final disposal of this compound.

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area to minimize dust inhalation.[2][3][4]

  • Avoiding Dust Formation: Take measures to avoid the creation of dust.[3][4][5] Dry powders can build static electricity charges; therefore, provide adequate precautions like electrical grounding.[5]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[7] Always wash hands thoroughly with soap and water after handling.[7]

  • Storage Conditions: Store in a dry, cool, and well-ventilated place in its original, tightly sealed container.[3][4] It is sensitive to moisture.[4] Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents and strong bases.[4][5]

Accidental Release Measures:

  • Isolate the Area: Immediately isolate the spill or leak area and keep unauthorized personnel away.[5]

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment as detailed in the table above.[4][5] Avoid breathing dust.[4][5]

  • Containment and Clean-up: For minor spills, use dry clean-up procedures to avoid generating dust.[7] For larger spills, prevent the spillage from entering drains, sewers, or water courses.[7] Vacuum or sweep up the material and place it into a suitable, labeled container for disposal.[5][7]

  • Decontamination: After the material has been collected, flush the remainder with plenty of water.[5]

Disposal Plan:

  • Waste Disposal: All waste must be handled in accordance with local, state, and federal regulations.[4][6][7] Do not mix with other waste.[6]

  • Contaminated Packaging: Empty containers should be treated as the product itself and taken for local recycling, recovery, or waste disposal.[4][6]

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal, incorporating key safety checkpoints.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Cleanup cluster_disposal Disposal cluster_spill Accidental Spill Response A Assess Hazards & Review SDS B Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Work in a Well-Ventilated Area B->C D Weigh and Handle Solid (Avoid Dust Generation) C->D E Proceed with Experiment D->E L Evacuate & Isolate Area D->L Spill Occurs F Decontaminate Work Area E->F G Segregate Waste F->G H Remove PPE G->H J Dispose of Chemical Waste (Follow Institutional & Local Regulations) G->J I Wash Hands Thoroughly H->I K Dispose of Contaminated PPE H->K M Wear Full PPE L->M N Contain & Clean Up Spill (Avoid Dusting) M->N O Dispose of Spill Debris as Hazardous Waste N->O

Caption: Safe handling workflow for this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
D-Gluconic acid, delta-lactone
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D-Gluconic acid, delta-lactone

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